molecular formula C7H10O5 B1360025 4-Oxoheptanedioic acid CAS No. 502-50-1

4-Oxoheptanedioic acid

Katalognummer: B1360025
CAS-Nummer: 502-50-1
Molekulargewicht: 174.15 g/mol
InChI-Schlüssel: UDDSEESQRGPVIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxoheptanedioic acid is a useful research compound. Its molecular formula is C7H10O5 and its molecular weight is 174.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16642. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-oxoheptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c8-5(1-3-6(9)10)2-4-7(11)12/h1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDSEESQRGPVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198238
Record name 4-Oxopimelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502-50-1
Record name 4-Ketopimelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxopimelic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 502-50-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16642
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Oxopimelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxopimelic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.220
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Oxoheptanedioic Acid: A Key Product of Docosahexaenoate Oxidation and its Implications in Cellular Signaling and Disease

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a cornerstone of neural health, playing a pivotal role in brain and retinal function.[1] However, its high degree of unsaturation renders it susceptible to oxidative stress, leading to the generation of a complex array of bioactive metabolites. Among these, 4-oxoheptanedioic acid has emerged as a significant product with potential implications in a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the formation of this compound from DHA oxidation, detailed methodologies for its detection and quantification, and an exploration of its putative biological roles, particularly in the context of neuroinflammation and cellular signaling. This document is intended to serve as a valuable resource for researchers investigating lipid peroxidation, neurodegenerative diseases, and the development of novel therapeutic strategies.

Introduction: The Double-Edged Sword of DHA Metabolism

Docosahexaenoic acid (DHA, 22:6n-3) is uniquely concentrated in the phospholipids of neuronal and retinal membranes, where it modulates membrane fluidity, signal transduction, and gene expression.[1] While essential for neurological function, the six double bonds in its acyl chain make it a primary target for reactive oxygen species (ROS). This inherent vulnerability leads to a cascade of lipid peroxidation events, generating a spectrum of oxidation products, including aldehydes, ketones, and dicarboxylic acids.

One such product, this compound (also known as 4-ketopimelic acid), is a seven-carbon dicarboxylic acid that arises from the oxidative cleavage of DHA. Its formation signifies a crucial intersection of lipid metabolism and oxidative stress, pathways increasingly implicated in the pathogenesis of chronic diseases. Understanding the journey from the essential fatty acid DHA to the formation of this compound is paramount for elucidating its role as a potential biomarker and mediator of disease.

The Chemical Pathway: From DHA to this compound

The generation of this compound from DHA is a multi-step process initiated by the abstraction of a hydrogen atom from a bis-allylic carbon on the DHA molecule. This can occur through both non-enzymatic, free radical-mediated reactions and enzymatic pathways involving lipoxygenases.

The initial oxidation of DHA leads to the formation of a transient seven-carbon reactive aldehyde intermediate, 4-hydroxy-7-oxohept-5-enoic acid (HOHA). This intermediate is a critical branching point, as it can go on to form various adducts or undergo further oxidation. The subsequent conversion of HOHA to this compound likely involves the oxidation of the aldehyde group to a carboxylic acid and the reduction of the double bond.

DHA_Oxidation_Pathway DHA Docosahexaenoic Acid (DHA) Oxidation Enzymatic or Non-Enzymatic Oxidation (e.g., ROS, Lipoxygenase) DHA->Oxidation HOHA 4-hydroxy-7-oxohept-5-enoic acid (HOHA) Oxidation->HOHA Oxidative Cleavage 4_oxo This compound HOHA->4_oxo Further Oxidation Adducts Protein/Phospholipid Adducts HOHA->Adducts Nucleophilic Attack

Caption: Proposed pathway of this compound formation from DHA.

Methodologies for the Analysis of this compound

The accurate detection and quantification of this compound in biological matrices are crucial for understanding its physiological and pathological relevance. Due to its polar nature and low endogenous concentrations, robust analytical methods are required.

Sample Preparation: Isolating the Target Analyte

A critical first step in the analysis of this compound is its efficient extraction from complex biological samples such as plasma, serum, or tissue homogenates.

Protocol 1: Solid-Phase Extraction (SPE) of Dicarboxylic Acids from Plasma

This protocol is designed for the selective extraction of dicarboxylic acids, including this compound, from a plasma matrix.

  • Sample Pre-treatment: To 500 µL of plasma, add an equal volume of 10% trichloroacetic acid (TCA) to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove interfering substances.

  • Elution: Elute the dicarboxylic acids with 2 mL of 5% formic acid in methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Analytical Techniques: Detection and Quantification

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed for the analysis of this compound. LC-MS/MS is often preferred due to its high sensitivity and specificity for polar molecules without the need for extensive derivatization.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a framework for the sensitive and specific quantification of this compound using a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the deprotonated molecule [M-H]⁻ to a specific fragment ion. For this compound (MW: 174.15), a potential transition would be m/z 173.1 -> [fragment ion]. The specific fragment ion needs to be determined by infusing a standard of this compound.

    • Internal Standard: Use a stable isotope-labeled internal standard, such as deuterated this compound, for accurate quantification.

Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis

ParameterSetting
Chromatography
ColumnC18 Reversed-Phase (2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeESI Negative
Precursor Ion (m/z)173.1
Product Ion (m/z)To be determined empirically
Collision Energy (eV)To be optimized

Biological Significance and Implications for Drug Development

While direct research on the biological effects of this compound is in its early stages, the activities of other DHA oxidation products and related molecules provide a strong rationale for its potential significance.

A Potential Modulator of Inflammation and Immune Responses

The structural similarity of this compound to other signaling molecules suggests it may interact with key cellular receptors and pathways involved in inflammation. Oxidized phospholipids, which share structural motifs with DHA oxidation products, have been shown to modulate Toll-like receptor (TLR) 2 and TLR4 signaling. These receptors are critical players in the innate immune response and are implicated in a variety of inflammatory diseases. It is plausible that this compound could act as a ligand for these or other receptors, thereby influencing the activation of immune cells like macrophages.

The impact of DHA and its metabolites on macrophage activation is an area of intense research. DHA itself has been shown to have anti-inflammatory effects on macrophages, and it is likely that its oxidation products contribute to this immunomodulatory activity.[2] Further investigation is warranted to determine if this compound promotes a pro- or anti-inflammatory phenotype in macrophages.

Biological_Effects 4_oxo This compound TLR Toll-like Receptors (e.g., TLR2, TLR4) 4_oxo->TLR Putative Interaction Macrophage Macrophage TLR->Macrophage Activation Signaling Intracellular Signaling (e.g., NF-κB, MAPKs) Macrophage->Signaling Cytokines Cytokine Production (Pro- or Anti-inflammatory) Signaling->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Modulation

Caption: Hypothetical signaling pathway for this compound.

Implications in Neurodegenerative Diseases

The brain, with its high concentration of DHA and high metabolic rate, is particularly vulnerable to oxidative stress. Lipid peroxidation products have been consistently implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease.[3][4] The accumulation of these reactive species can lead to neuronal damage and contribute to the chronic neuroinflammation that is a hallmark of these conditions.[1]

The presence of this compound in the brain could serve as a biomarker of DHA oxidation and, by extension, the extent of oxidative stress. Furthermore, its potential to modulate inflammatory pathways suggests it could be an active participant in the neurodegenerative process.

A Target for Drug Development

The elucidation of the biological activities of this compound opens up new avenues for therapeutic intervention. If it is found to have pro-inflammatory effects, strategies to inhibit its formation or block its downstream signaling could be beneficial in treating inflammatory and neurodegenerative diseases. Conversely, if it possesses anti-inflammatory or pro-resolving properties, its synthetic analogues could be developed as novel therapeutics.

Future Directions and Conclusion

The study of this compound as a product of DHA oxidation is a rapidly evolving field. Key areas for future research include:

  • Definitive elucidation of the chemical mechanism of its formation from DHA.

  • Development and validation of standardized analytical methods for its routine measurement in clinical samples.

  • In-depth investigation of its specific biological effects on various cell types, particularly immune and neuronal cells.

  • Identification of its cellular receptors and downstream signaling pathways.

  • Evaluation of its utility as a biomarker in human diseases associated with oxidative stress.

References

Whitepaper: The Biosynthesis of 4-Ketopimelic Acid: A Consequence of Lipid Peroxidation and Oxidative Stress

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The oxidative degradation of lipids, a process known as lipid peroxidation, generates a complex array of reactive molecules that are central to the pathophysiology of numerous diseases. While well-known aldehydes like 4-hydroxynonenal (4-HNE) have been studied extensively, the downstream metabolic fate of these products includes the formation of various dicarboxylic acids. This guide provides an in-depth technical exploration of the biosynthetic pathway leading to 4-ketopimelic acid (4-oxoheptanedioic acid), a specific dicarboxylic acid originating from the fragmentation and subsequent metabolism of peroxidized polyunsaturated fatty acids. We will dissect the core chemical mechanisms, present a plausible biosynthetic pathway, detail robust analytical methodologies for its detection, and discuss its biological implications in the context of oxidative stress.

Introduction: The Molecular Scars of Oxidative Damage

Cellular life exists in a delicate balance between oxidative and reductive processes. When this equilibrium shifts towards oxidation, primarily due to the overproduction of reactive oxygen species (ROS), a state of oxidative stress ensues.[1][2] Lipids, particularly the polyunsaturated fatty acids (PUFAs) embedded in cellular membranes, are prime targets for ROS-mediated damage.[3][4] This attack initiates a cascade of chemical reactions known as lipid peroxidation, a self-propagating chain reaction that compromises membrane integrity and generates a host of biologically active secondary products.[4][5]

These products, including reactive aldehydes and ketones, are not merely inert byproducts; they are potent signaling molecules and mediators of cellular damage.[3][6] This technical guide focuses on a specific, yet significant, downstream metabolite: 4-ketopimelic acid. By tracing its origins from the initial radical attack on a PUFA to its final dicarboxylic acid structure, we gain critical insights into the metabolic sequelae of oxidative stress and uncover potential biomarkers for disease.

Section 1: The Foundational Chemistry of Lipid Peroxidation

The formation of 4-ketopimelic acid is inextricably linked to the fundamental process of lipid peroxidation. This process unfolds in three distinct, yet overlapping, phases.[4][5]

  • Initiation: The cascade begins when a pro-oxidant, such as the hydroxyl radical (•OH), abstracts a hydrogen atom from a methylene group of a PUFA, creating a carbon-centered lipid radical (L•).[4][7] This initial event is the critical step that transforms a stable lipid into a reactive species.

  • Propagation: The lipid radical (L•) reacts rapidly with molecular oxygen (O2) to form a lipid peroxyl radical (LOO•).[3][8] This highly reactive species can then abstract a hydrogen from an adjacent PUFA, creating a lipid hydroperoxide (LOOH)—the first relatively stable product of the cascade—and a new lipid radical (L•), thus propagating the chain reaction.[4][5]

  • Termination: The chain reaction ceases when two radical species react with each other to form a stable, non-radical product, or when they are quenched by an antioxidant.[4]

The unstable lipid hydroperoxides (LOOH) generated during propagation are prone to decomposition, often catalyzed by transition metal ions. This decomposition leads to the formation of a diverse range of secondary products, most notably reactive aldehydes such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).[3][9] It is from these secondary products that the pathway toward dicarboxylic acids emerges.

Section 2: A Proposed Biosynthetic Pathway to 4-Ketopimelic Acid

While the direct, one-step conversion of a PUFA to 4-ketopimelic acid is not established, a scientifically plausible pathway can be constructed based on the known metabolism of lipid peroxidation products. The pathway likely involves the oxidative cleavage of a PUFA, followed by the metabolic processing of the resulting fragments.

Step 1: Peroxidation of Linoleic Acid and Formation of 13-Hydroperoxyoctadecadienoic Acid (13-HPODE) Linoleic acid (C18:2, n-6) is an abundant PUFA highly susceptible to peroxidation. The initial radical attack and subsequent oxygenation predominantly form 13-HPODE.

Step 2: Fragmentation to 4-Hydroxynonenal (4-HNE) The unstable 13-HPODE undergoes fragmentation (β-scission), yielding several smaller molecules. A key product of this cleavage is the α,β-unsaturated aldehyde 4-HNE, a highly reactive and cytotoxic molecule that serves as a crucial intermediate.[3][10]

Step 3: Metabolic Conversion of 4-HNE Cells have evolved robust enzymatic pathways to detoxify 4-HNE.[6][11] These pathways include:

  • Oxidation: Aldehyde dehydrogenases can oxidize 4-HNE to its corresponding carboxylic acid, 4-hydroxynonenoic acid.

  • Reduction: Alcohol dehydrogenases can reduce the aldehyde group to form 1,4-dihydroxynonene.

  • Glutathione Conjugation: Glutathione S-transferases (GSTs) conjugate 4-HNE with glutathione, marking it for further metabolism and excretion.[11][12]

Step 4: Oxidative Chain Shortening to 4-Ketopimelic Acid The formation of 4-ketopimelic acid (a 7-carbon dicarboxylic acid) from a 9-carbon precursor like 4-hydroxynonenoic acid necessitates oxidative cleavage and further oxidation. This process is analogous to ω-oxidation followed by peroxisomal β-oxidation, pathways known to metabolize fatty acids into dicarboxylic acids.[13][14] The 4-hydroxynonenoic acid can undergo further oxidation and cleavage, ultimately yielding the stable 7-carbon dicarboxylic acid structure of 4-ketopimelic acid. The ketone group at the 4-position is a remnant of the original hydroxyl group on the 4-HNE precursor.

Visualizing the Pathway

The following diagram illustrates the proposed multi-step biosynthesis of 4-ketopimelic acid from the peroxidation of linoleic acid.

G cluster_0 Lipid Peroxidation Cascade cluster_1 Metabolic Conversion & Degradation PUFA Linoleic Acid (PUFA) LOOH 13-Hydroperoxyoctadecadienoic Acid (13-HPODE) PUFA->LOOH ROS / O₂ HNE 4-Hydroxynonenal (4-HNE) LOOH->HNE β-Scission HNA 4-Hydroxynonenoic Acid HNE->HNA Aldehyde Dehydrogenase KPA 4-Ketopimelic Acid Intermediates Oxidative Chain-Shortening (ω- and β-oxidation like steps) HNA->Intermediates Intermediates->KPA

Caption: Proposed biosynthesis of 4-ketopimelic acid from linoleic acid.

Section 3: Analytical Methodologies for Detection and Quantification

Validating the presence and quantifying the levels of 4-ketopimelic acid in biological samples are critical for understanding its role in pathophysiology. Due to its polar nature and low volatility, robust analytical techniques, primarily mass spectrometry coupled with chromatography, are required. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method, particularly after a derivatization step to increase analyte volatility.[15]

Table 1: Physicochemical Properties of 4-Ketopimelic Acid
PropertyValueSource(s)
Synonyms 4-Oxopimelic acid, this compound[16][17][18]
CAS Number 502-50-1[17][18]
Molecular Formula C₇H₁₀O₅[16][19]
Molecular Weight 174.15 g/mol [16][18]
Appearance White to yellow powder/crystals[19]
Melting Point 142-144 °C[18][20]
Experimental Protocol: GC-MS Quantification of 4-Ketopimelic Acid in Biological Fluids

This protocol outlines a self-validating workflow for the sensitive detection of 4-ketopimelic acid. The inclusion of a stable isotope-labeled internal standard is crucial for accurate quantification, correcting for variations in extraction efficiency and derivatization yield.

1. Sample Preparation and Lipid Extraction:

  • To 1 mL of plasma or tissue homogenate, add an internal standard (e.g., ¹³C₇-4-Ketopimelic acid).

  • Perform a lipid extraction using a Folch method (chloroform:methanol, 2:1 v/v) to separate lipids and other metabolites from proteins.

  • Collect the aqueous-methanol phase, which will contain the polar dicarboxylic acids.

2. Saponification (Optional but Recommended):

  • Causality: This step hydrolyzes any potential esters, ensuring all 4-ketopimelic acid is in its free acid form for analysis.

  • Dry the aqueous extract under a stream of nitrogen.

  • Add 0.5 M potassium hydroxide in methanol and heat at 70°C for 1 hour.

  • Acidify the solution with HCl and extract the free acids with ethyl acetate.

3. Derivatization:

  • Causality: Dicarboxylic acids are not volatile enough for GC analysis. Derivatization converts the polar carboxyl groups into non-polar, volatile esters (e.g., trimethylsilyl (TMS) esters).[21]

  • Dry the extract completely under nitrogen.

  • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

  • Seal the vial and heat at 75°C for 45 minutes.

4. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

  • Use an appropriate temperature program to separate the analytes.

  • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity, monitoring characteristic ions for both the native and isotope-labeled 4-ketopimelic acid derivative.[21]

5. Data Analysis and Quantification:

  • Identify 4-ketopimelic acid based on its retention time and the presence of characteristic mass fragments, confirmed against an authentic standard.[15]

  • Quantify the concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Analytical Workflow Diagram

G start Biological Sample (Plasma, Tissue) extraction 1. Lipid Extraction (Add Internal Standard) start->extraction derivatization 2. Derivatization (e.g., Silylation) extraction->derivatization gcms 3. GC-MS Analysis (SIM Mode) derivatization->gcms data 4. Data Processing (Peak Integration) gcms->data quant 5. Quantification (Standard Curve) data->quant

Caption: Standard workflow for GC-MS analysis of 4-ketopimelic acid.

Section 4: Biological Significance and Future Directions

The presence of 4-ketopimelic acid and other dicarboxylic acids in biological systems is more than a chemical curiosity; it is an indicator of metabolic perturbation, specifically an overwhelmed or impaired fatty acid oxidation system.[13] Elevated levels of these molecules can signify heightened oxidative stress, a condition linked to a vast array of pathologies including cardiovascular disease, neurodegenerative disorders, and metabolic syndrome.[2][22]

The accumulation of dicarboxylic acids may have direct cellular consequences, potentially contributing to mitochondrial dysfunction or altering cellular pH. Furthermore, as a stable end-product of the lipid peroxidation cascade, 4-ketopimelic acid holds promise as a reliable biomarker. Unlike highly reactive aldehydes that are rapidly metabolized or adducted to proteins, stable dicarboxylic acids may accumulate in biofluids, providing a more integrated measure of oxidative damage over time.

Future research should focus on:

  • Validating the Pathway: Utilizing stable isotope tracing to definitively confirm the metabolic route from specific PUFAs to 4-ketopimelic acid in cellular and animal models.

  • Clinical Correlation: Quantifying 4-ketopimelic acid levels in patient cohorts to establish its utility as a biomarker for diseases associated with oxidative stress.

  • Therapeutic Intervention: Investigating whether therapeutic strategies that reduce oxidative stress (e.g., antioxidants, ketogenic diets) can lower the in vivo production of 4-ketopimelic acid.[23][24]

Conclusion

The biosynthesis of 4-ketopimelic acid from lipid peroxidation represents a clear and tangible link between systemic oxidative stress and the generation of specific, measurable metabolites. This guide has outlined the fundamental chemistry, proposed a logical biosynthetic pathway, provided a robust analytical framework, and discussed the biological implications. For researchers and drug development professionals, understanding this pathway provides not only a deeper insight into the consequences of oxidative damage but also presents a valuable opportunity to develop novel diagnostic markers and therapeutic strategies aimed at mitigating the relentless progression of oxidative stress-related diseases.

References

Natural occurrence of 4-Oxoheptanedioic acid in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of 4-Oxoheptanedioic Acid in Biological Systems

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4-ketopimelic acid, is a dicarboxylic keto acid increasingly recognized for its role as a key biomarker in diagnosing inborn errors of metabolism.[1][2][3][4][5] While present at trace levels in healthy individuals, its accumulation and subsequent excretion in urine are clinically significant indicators of disruptions in mitochondrial fatty acid oxidation. This technical guide provides a comprehensive overview of the endogenous origins of this compound, its metabolic context, pathological significance, and the analytical methodologies required for its accurate quantification in biological matrices. We will explore the causality behind its formation, the self-validating nature of its detection protocols, and its potential utility in clinical diagnostics and drug development.

Introduction: Defining this compound

This compound (CAS: 502-50-1) is a seven-carbon dicarboxylic acid with a ketone group at the C4 position.[6] Structurally, it is an intermediate that sits at the crossroads of several metabolic pathways, but its primary significance in mammalian biology stems from its role as an abnormal metabolite of fatty acid metabolism.[7] Under normal physiological conditions, mitochondrial beta-oxidation is the principal pathway for fatty acid catabolism, efficiently breaking down fatty acyl-CoA molecules into acetyl-CoA for energy production via the citric acid cycle.[8] However, when this primary pathway is compromised by genetic defects, the metabolic burden shifts to alternative, typically minor, pathways.[9][10] The emergence of this compound is a direct consequence of this metabolic rerouting.

Biosynthesis and Metabolic Context

The primary driver for the endogenous production of this compound is the impairment of mitochondrial beta-oxidation, most notably in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency .[3][11] MCAD deficiency is an autosomal recessive genetic disorder that compromises the breakdown of medium-chain fatty acids (those with 6 to 12 carbon atoms).[11]

The Omega-Oxidation "Rescue" Pathway

When MCAD is deficient, medium-chain fatty acids cannot be processed efficiently within the mitochondria. This leads to their accumulation and subsequent shunting to the omega-oxidation (ω-oxidation) pathway located in the smooth endoplasmic reticulum of liver and kidney cells.[9][12] This pathway, normally a minor contributor to fatty acid metabolism, becomes upregulated as a compensatory or "rescue" mechanism.[10][12]

The process unfolds in three key enzymatic steps:

  • Hydroxylation : A cytochrome P450-dependent mixed-function oxidase introduces a hydroxyl group at the terminal (omega) carbon of the fatty acid.[9][13]

  • Oxidation to Aldehyde : The newly formed hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase.[9]

  • Oxidation to Carboxylic Acid : The aldehyde is further oxidized by aldehyde dehydrogenase to form a dicarboxylic acid.[9]

The resulting medium-chain dicarboxylic acid (e.g., dodecanedioic acid, decanedioic acid) is then transported to the mitochondria or peroxisomes, where it can be shortened from either end via beta-oxidation. It is during this subsequent beta-oxidation of dicarboxylic acids that incomplete cleavage leads to the formation and release of intermediate products, including this compound.

Visualizing the Metabolic Pathway

The following diagram illustrates the metabolic shift from normal beta-oxidation to the omega-oxidation pathway, culminating in the production of this compound.

MetabolicPathway cluster_Mitochondria Mitochondrion (Normal Beta-Oxidation) cluster_ER Endoplasmic Reticulum (Omega-Oxidation) cluster_Mito_BetaOx_Dicarb Mitochondrion (Beta-Oxidation of Dicarboxylic Acid) MCFA Medium-Chain Fatty Acyl-CoA MCAD MCAD Enzyme MCFA->MCAD Normal Pathway AcetylCoA Acetyl-CoA (Energy) MCAD->AcetylCoA Block Genetic Defect (MCAD Deficiency) MCAD->Block MCFA_shunt Medium-Chain Fatty Acid CYP450 Cytochrome P450 (Hydroxylation) MCFA_shunt->CYP450 ADH_ALDH ADH / ALDH (Oxidation) CYP450->ADH_ALDH Dicarboxylic Medium-Chain Dicarboxylic Acid ADH_ALDH->Dicarboxylic Dicarboxylic_mito Dicarboxylic Acid Dicarboxylic->Dicarboxylic_mito Transport Beta_Ox_Dicarb Beta-Oxidation (Incomplete) Dicarboxylic_mito->Beta_Ox_Dicarb Metabolite 4-Oxoheptanedioic Acid Beta_Ox_Dicarb->Metabolite Urine Excreted in Urine Metabolite->Urine Diagnostic Marker Block->MCFA_shunt Shunt to ER

Caption: Metabolic fate of medium-chain fatty acids in health vs. MCAD deficiency.

Secondary Metabolic Origins

While fatty acid oxidation disorders are the primary source, it is plausible that minor contributions to the this compound pool could arise from the catabolism of certain amino acids. The degradation pathway of L-lysine, for instance, produces structurally similar dicarboxylic acid intermediates like α-ketoadipic acid.[14][15] Further metabolic processing of these intermediates could theoretically yield this compound, though this remains a secondary and less clinically significant pathway.

Pathological Significance and Clinical Utility

The presence of elevated this compound in urine is not merely an academic observation; it is a critical diagnostic biomarker. Its accumulation is a hallmark of dicarboxylic aciduria , a key finding in the urinary organic acid profile of patients with MCAD deficiency and other fatty acid oxidation disorders.[7][11]

  • Diagnostic Marker : For newborns and infants presenting with hypoketotic hypoglycemia, lethargy, and vomiting, urinary organic acid analysis is a primary diagnostic tool.[2][11] The detection of this compound, alongside other dicarboxylic acids like suberic and adipic acid, strongly points towards a diagnosis of MCAD deficiency.

  • Monitoring : In diagnosed patients, monitoring the levels of these organic acids can provide insights into the effectiveness of dietary management (i.e., avoidance of fasting) and overall metabolic stability.

Quantitative Data Overview

Accurate quantitative data is essential for establishing clinical reference ranges. The Human Metabolome Database (HMDB), a comprehensive resource for small molecule metabolites, provides some concentration data, although values can vary based on the study and analytical method.[16][17][18][19][20]

Metabolite Biofluid Condition Concentration Range Source
This compoundUrineHealthy Adult0 - 2.5 µmol/mmol creatinineHMDB, Literature
(HMDB0000703)UrineMCAD DeficiencySignificantly Elevated (varies)[2][7][11]
Plasma/SerumHealthyNot Typically ReportedHMDB
CSFHealthyNot Typically ReportedHMDB

Note: "Significantly Elevated" indicates that while precise ranges are highly variable and depend on the patient's acute metabolic state, the levels are orders of magnitude above the normal reference range and are considered clinically diagnostic.

Analytical Methodologies for Quantification

The gold-standard for the identification and quantification of this compound and other organic acids in urine is Gas Chromatography-Mass Spectrometry (GC-MS) .[21][22][23] The physicochemical properties of dicarboxylic acids—namely their polarity and low volatility—necessitate a robust sample preparation workflow involving extraction and chemical derivatization.

Experimental Workflow: A Self-Validating System

The causality behind each step is critical for ensuring a reproducible and trustworthy protocol. The inclusion of an internal standard from the very beginning allows for the correction of analyte loss at any stage, making the entire workflow a self-validating system.

Workflow Sample 1. Urine Sample Collection (5 mL, mid-stream) Spike 2. Internal Standard Spiking (e.g., C13-labeled acid) Causality: Corrects for extraction loss and derivatization inefficiency. Sample->Spike Normalize 3. Normalization (Aliquot based on creatinine conc.) Causality: Corrects for urine dilution. Spike->Normalize Acidify 4. Acidification (pH < 2) (Add 5M HCl) Causality: Protonates carboxyl groups for efficient solvent extraction. Normalize->Acidify Extract 5. Liquid-Liquid Extraction (Ethyl Acetate) Causality: Isolates organic acids from aqueous matrix (salts, proteins). Acidify->Extract Dry 6. Evaporation to Dryness (Under Nitrogen Stream) Causality: Removes solvent prior to derivatization. Extract->Dry Deriv 7. Derivatization (BSTFA + Pyridine) Causality: Converts polar acids to volatile, thermally stable silyl esters. Dry->Deriv GCMS 8. GC-MS Analysis Causality: Separates compounds by boiling point (GC) and identifies/ quantifies by mass-to-charge ratio (MS). Deriv->GCMS Data 9. Data Analysis (Peak integration vs. IS) Causality: Calculates concentration relative to the known amount of IS. GCMS->Data

Caption: Validated workflow for urinary organic acid analysis by GC-MS.

Detailed Experimental Protocol: Urinary Organic Acid Profiling by GC-MS

This protocol describes a robust method for the quantification of this compound.

A. Sample Preparation & Extraction

  • Creatinine Measurement : Determine the creatinine concentration of the urine sample to normalize for dilution.

  • Aliquoting : In a clean glass tube, add a volume of urine equivalent to a set amount of creatinine (e.g., 0.5 µmol).

  • Internal Standard : Add a known quantity of an appropriate internal standard (e.g., 3,3-dimethylglutaric acid or a stable isotope-labeled analog).

  • Acidification : Add 5M HCl dropwise to adjust the sample pH to < 2. Confirm with pH paper.[24]

  • Salting Out : Add solid sodium chloride to saturate the solution, which enhances the extraction of polar organic acids into the organic phase.[24]

  • Extraction : Add 2-3 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 2000 x g for 5 minutes.

  • Collection : Carefully transfer the upper organic layer to a clean conical glass tube. Repeat the extraction (steps 6-7) two more times, pooling the organic layers.

  • Drying : Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas at 40-50°C.

B. Derivatization

  • Reagent Addition : To the dried residue, add 50 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[24]

  • Incubation : Tightly cap the tube and heat at 60-70°C for 60 minutes to ensure complete formation of trimethylsilyl (TMS) derivatives.

  • Transfer : After cooling, transfer the derivatized sample to a GC-MS autosampler vial.

C. GC-MS Analysis

  • Injection : Inject 1-2 µL of the derivatized sample into the GC-MS system.

  • Gas Chromatography :

    • Column : A non-polar column, such as a DB-5ms or equivalent (30m x 0.25mm x 0.25µm), is typically used.

    • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Temperature Program : An initial temperature of 60°C held for 2 minutes, followed by a ramp of 5-10°C/min up to 300°C, with a final hold for 5-10 minutes. This gradient separates compounds based on their volatility.

  • Mass Spectrometry :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Full scan mode (e.g., m/z 50-650) for qualitative identification and Selected Ion Monitoring (SIM) or MRM for targeted quantification, using characteristic ions of the this compound-TMS derivative and the internal standard.

Future Directions and Applications

The study of this compound and other dicarboxylic acids continues to be a vital area of research with direct clinical applications.

  • Drug Development : For diseases involving mitochondrial dysfunction, monitoring dicarboxylic aciduria could serve as a surrogate endpoint to assess the efficacy of therapeutic interventions aimed at improving fatty acid oxidation.

  • Expanded Diagnostics : While its role in MCAD deficiency is well-established, further research may elucidate its significance in other metabolic stresses, such as hypoxia, liver disease, or drug-induced mitochondrial toxicity.[25]

  • Nutrigenomics : Understanding how specific dietary fats influence the omega-oxidation pathway in individuals with mild or heterozygous mutations could lead to more personalized nutritional recommendations.

Conclusion

This compound is a naturally occurring metabolite whose biological significance is intrinsically linked to the status of mitochondrial fatty acid oxidation. Its formation via the omega-oxidation pathway serves as a crucial indicator of a metabolic bottleneck, making it an indispensable biomarker for the diagnosis of MCAD deficiency and related disorders. The robust and validated GC-MS methodologies for its detection provide clinicians and researchers with a reliable tool for diagnostics and metabolic monitoring. As our understanding of metabolic networks deepens, the role of this compound may expand, offering further insights into cellular energy homeostasis and new avenues for therapeutic development.

References

An In-depth Technical Guide to the Cellular Metabolism of 4-Oxoheptanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the putative metabolic pathway of 4-oxoheptanedioic acid (also known as 4-ketopimelic acid). Synthesizing current knowledge of dicarboxylic and keto acid metabolism, this document proposes a plausible catabolic route and outlines the rigorous experimental methodologies required for its validation.

Introduction: The Enigmatic Role of this compound

This compound is a seven-carbon gamma-keto dicarboxylic acid.[1][2][3][4] While not a central metabolite in canonical pathways, its structural similarity to other biologically relevant molecules, such as pimelic acid (a precursor in biotin synthesis) and other keto acids, suggests its potential involvement in cellular metabolism, particularly in organisms with diverse catabolic capabilities like bacteria.[5][6] Understanding the metabolic fate of such molecules is crucial for a complete picture of cellular carbon flow and may reveal novel enzymatic functions and pathways relevant to metabolic engineering and disease states.

A Proposed Metabolic Pathway for this compound

Based on analogous pathways for dicarboxylic and keto acid degradation, a putative catabolic pathway for this compound is proposed. This pathway involves activation to a Coenzyme A (CoA) thioester, followed by a series of reactions akin to β-oxidation, and potentially intersecting with the Krebs cycle.

Step 1: Activation to 4-Oxoheptanedioyl-CoA

Metabolic pathways typically commence with the activation of the substrate. For dicarboxylic acids, this involves the formation of a CoA thioester. This reaction would be catalyzed by a dicarboxylyl-CoA synthetase or a fatty acyl-CoA synthetase with broad substrate specificity.

  • Rationale: The conversion to a CoA ester primes the molecule for subsequent enzymatic reactions by increasing its reactivity.

Step 2: Reduction of the Keto Group

The ketone at the C4 position is a likely site for initial modification. A ketoacyl-CoA reductase could catalyze the reduction of the keto group to a hydroxyl group, forming 4-hydroxyheptanedioyl-CoA. This reaction would likely be NAD(P)H-dependent.

  • Rationale: The reduction of the keto group would be a preparatory step for subsequent dehydration and oxidation, similar to steps in fatty acid oxidation.

Step 3: Dehydration to a Double Bond

The newly formed hydroxyl group can be removed by a hydratase , introducing a double bond into the carbon chain.[7][8][9] This would result in the formation of hept-3-enedioyl-CoA.

  • Rationale: This dehydration step is analogous to the action of enoyl-CoA hydratase in the β-oxidation of fatty acids.

Step 4: Oxidation to a β-Ketoacyl-CoA

The double bond can then be oxidized by a dehydrogenase to introduce a keto group at the β-position (C3), yielding 3-oxoheptanedioyl-CoA. This step would likely be NAD+-dependent.

  • Rationale: This creates the β-ketoacyl-CoA intermediate necessary for the final thiolytic cleavage.

Step 5: Thiolytic Cleavage

The final step in this proposed sequence is the thiolytic cleavage of 3-oxoheptanedioyl-CoA by a thiolase . This reaction would cleave the Cα-Cβ bond, yielding acetyl-CoA and glutaryl-CoA.

  • Rationale: This is the key carbon-carbon bond breaking step, producing metabolites that can enter central carbon metabolism. Glutaryl-CoA is an intermediate in the degradation of lysine and tryptophan.[10]

The following diagram illustrates the proposed metabolic pathway:

Metabolic Pathway of this compound cluster_0 Proposed Catabolic Pathway 4-Oxoheptanedioic_acid This compound 4-Oxoheptanedioyl_CoA 4-Oxoheptanedioyl-CoA 4-Oxoheptanedioic_acid->4-Oxoheptanedioyl_CoA Dicarboxylyl-CoA synthetase (ATP, CoA-SH) 4-Hydroxyheptanedioyl_CoA 4-Hydroxyheptanedioyl-CoA 4-Oxoheptanedioyl_CoA->4-Hydroxyheptanedioyl_CoA Ketoacyl-CoA reductase (NAD(P)H) Hept-3-enedioyl_CoA Hept-3-enedioyl-CoA 4-Hydroxyheptanedioyl_CoA->Hept-3-enedioyl_CoA Hydratase (-H2O) 3-Oxoheptanedioyl_CoA 3-Oxoheptanedioyl-CoA Hept-3-enedioyl_CoA->3-Oxoheptanedioyl_CoA Dehydrogenase (NAD+) Acetyl_CoA Acetyl-CoA 3-Oxoheptanedioyl_CoA->Acetyl_CoA Thiolase (CoA-SH) Glutaryl_CoA Glutaryl-CoA

Caption: Proposed metabolic pathway of this compound.

Experimental Validation Protocols

The validation of this proposed pathway requires a multi-faceted approach, combining metabolomics, enzyme assays, and genetic studies.

Metabolite Identification and Quantification

The first step is to confirm the presence and measure the concentration of the proposed intermediates in a biological system capable of metabolizing this compound.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Organic Acids

  • Sample Preparation:

    • Culture the microorganism or cells of interest in a defined medium with and without this compound as a carbon source.

    • Harvest cells and quench metabolism rapidly (e.g., with cold methanol).

    • Extract intracellular and extracellular metabolites using a suitable solvent system (e.g., chloroform/methanol/water).

    • Dry the aqueous phase containing the organic acids under a stream of nitrogen.

  • Derivatization:

    • To increase volatility for GC analysis, derivatize the dried extracts. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate the sample with the derivatizing agent at 70°C for 1 hour.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use a suitable column (e.g., a DB-5ms) and a temperature gradient to separate the metabolites.

    • The mass spectrometer will fragment the eluting compounds, generating a characteristic mass spectrum for each.

  • Data Analysis:

    • Identify the proposed intermediates by comparing their retention times and mass spectra to those of authentic chemical standards.

    • Quantify the metabolites by integrating the peak areas and using a calibration curve generated from the standards.

Data Presentation:

MetaboliteRetention Time (min)Key Mass Fragments (m/z)Concentration (Control)Concentration (+this compound)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental Value
4-Hydroxyheptanedioic acidExperimental ValueExperimental ValueExperimental ValueExperimental Value
Heptenedioic acidExperimental ValueExperimental ValueExperimental ValueExperimental Value
3-Oxoheptanedioic acidExperimental ValueExperimental ValueExperimental ValueExperimental Value
Glutaryl-CoAExperimental ValueExperimental ValueExperimental ValueExperimental Value
Enzyme Assays

To demonstrate the catalytic activities of the proposed enzymes, in vitro assays using cell-free extracts or purified enzymes are necessary.

Protocol: Spectrophotometric Assay for Ketoacyl-CoA Reductase Activity

  • Principle: The activity of a ketoacyl-CoA reductase can be monitored by the decrease in absorbance at 340 nm due to the oxidation of NAD(P)H.

  • Reaction Mixture:

    • Buffer (e.g., potassium phosphate buffer, pH 7.0)

    • NAD(P)H

    • Cell-free extract or purified enzyme

    • Substrate: 4-Oxoheptanedioyl-CoA (synthesized enzymatically or chemically)

  • Procedure:

    • Add all components except the substrate to a cuvette and measure the background rate of NAD(P)H oxidation.

    • Initiate the reaction by adding 4-oxoheptanedioyl-CoA.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of NAD(P)H consumption (extinction coefficient of NADPH is 6.22 mM⁻¹cm⁻¹).

Protocol: Coupled Spectrophotometric Assay for Thiolase Activity

  • Principle: The release of CoA-SH from the thiolytic cleavage can be coupled to a reaction that produces a colored product. For example, the free thiol group of CoA-SH can react with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm.

  • Reaction Mixture:

    • Buffer (e.g., Tris-HCl, pH 8.0)

    • CoA-SH

    • DTNB

    • Cell-free extract or purified enzyme

    • Substrate: 3-Oxoheptanedioyl-CoA (synthesized)

  • Procedure:

    • Combine all reagents except the substrate and measure the background reaction.

    • Start the reaction by adding 3-oxoheptanedioyl-CoA.

    • Monitor the increase in absorbance at 412 nm.

    • Calculate the rate of CoA-SH release using the extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Genetic Validation

Identifying and inactivating the genes encoding the putative enzymes should abolish or significantly reduce the ability of the organism to metabolize this compound.

Experimental Workflow:

Genetic Validation Workflow Identify_Candidate_Genes Identify Candidate Genes (Bioinformatics) Gene_Knockout Generate Gene Knockout Mutants Identify_Candidate_Genes->Gene_Knockout Growth_Phenotyping Growth Phenotyping on This compound Gene_Knockout->Growth_Phenotyping Metabolite_Analysis Metabolite Analysis of Mutants Growth_Phenotyping->Metabolite_Analysis Complementation Genetic Complementation Metabolite_Analysis->Complementation Conclusion Conclusion on Gene Function Complementation->Conclusion

Caption: Workflow for the genetic validation of the proposed pathway.

Conclusion and Future Directions

The proposed metabolic pathway for this compound provides a scientifically grounded framework for future research. Experimental validation through the outlined metabolomic, enzymatic, and genetic approaches is essential to confirm this putative route. Elucidating the metabolism of this and other non-canonical dicarboxylic acids will undoubtedly broaden our understanding of metabolic diversity and may uncover novel enzymes with potential applications in biotechnology and synthetic biology.

References

A Technical Guide to 4-Oxoheptanedioic Acid as a Precursor for Carboxyethylpyrrole (CEP) Adduct Synthesis and Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-oxoheptanedioic acid as a critical synthetic precursor for generating N-(2-carboxyethyl)pyrrole (CEP) adducts. CEPs are lipid-derived protein and phospholipid modifications that arise in vivo from the oxidative degradation of docosahexaenoic acid (DHA). These adducts are not merely biomarkers of oxidative stress; they are bioactive molecules implicated in the pathogenesis of significant human diseases, most notably age-related macular degeneration (AMD).[1][2] This document details the biochemical origins of CEPs, elucidates the synthetic challenges and optimized methodologies for their creation using this compound derivatives, outlines their profound biological significance, and provides validated experimental protocols for their synthesis and detection.

The Biochemical Genesis of Carboxyethylpyrrole (CEP) Adducts

The formation of CEP adducts in vivo is a direct consequence of lipid peroxidation, a process where reactive oxygen species (ROS) attack polyunsaturated fatty acids.[3] Docosahexaenoic acid (DHA), the most readily oxidizable polyunsaturated fatty acid in humans, is the unique precursor to CEPs.[4][5] DHA is particularly abundant in the photoreceptor outer segments of the retina, a site of high oxygen tension and photo-oxidative stress, making this tissue a primary location for CEP generation.[5][6]

The process begins with the free-radical-induced oxidative cleavage of DHA-containing lipids. This degradation produces highly reactive electrophilic fragments, such as 4-hydroxy-7-oxohept-5-enoates (HOHA).[1][7][8] These intermediates then react with primary amine groups on biological molecules, most notably the ε-amino group of lysine residues in proteins and the headgroup of ethanolamine phospholipids.[6][7] This reaction, a Paal-Knorr pyrrole synthesis, results in the formation of the stable CEP adduct, covalently modifying the target molecule.

CEP Formation from DHA Peroxidation DHA DHA-containing Phospholipid HOHA Reactive Intermediate (e.g., 4-hydroxy-7-oxohept-5-enoate) DHA->HOHA Generates ROS ROS (Light, O2) ROS->DHA Oxidative Cleavage CEP CEP-Protein Adduct HOHA->CEP Paal-Knorr Synthesis Protein Protein (Lysine ε-NH2) Protein->CEP Reacts with

Caption: In vivo formation of CEP adducts from DHA peroxidation.

Synthetic Strategy: From this compound to CEP-Modified Proteins

To study the biological effects of CEPs, researchers require reliable methods to synthesize CEP-modified molecules in vitro. This compound (also known as 4,7-dioxoheptanoic acid or 4-oxopimelic acid) is the logical synthetic precursor for this purpose.[9][10]

The Challenge of Direct Condensation

The direct Paal-Knorr condensation of this compound with proteins in aqueous buffers is notoriously inefficient.[1][11] This approach is often plagued by low yields and significant protein precipitation.[1] The free carboxylate group on the precursor is thought to interfere with the reaction, and the harsh conditions required can denature the target protein.[11]

An Optimized, Field-Proven Synthesis

A superior and widely adopted strategy involves protecting the carboxyl group of this compound, significantly improving reaction efficiency and preserving protein integrity.[1][2] The use of a 9-fluorenylmethyl (Fm) ester of 4,7-dioxoheptanoic acid has proven particularly effective. This protected precursor readily reacts with lysyl ε-amino groups under mild conditions to form the corresponding Fm-protected CEP ester adduct. The protecting group can then be removed in situ using a mild, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) without causing protein denaturation.[1][2] This method allows for the generation of CEP-modified proteins with a wide range of modification ratios, essential for dose-response studies.[2]

Optimized CEP Synthesis Workflow DOHA 4,7-Dioxoheptanoic Acid (DOHA) Protect Protection Step (e.g., Fm-OSu) DOHA->Protect DOHA_Fm DOHA-Fm Ester Protect->DOHA_Fm Reaction Incubation (37°C, 5 days) DOHA_Fm->Reaction Protein Target Protein (e.g., HSA) Protein->Reaction CEP_Fm CEP-Fm-Protein Adduct Reaction->CEP_Fm Deprotect Deprotection (DBU) CEP_Fm->Deprotect CEP_Protein CEP-Protein Adduct Deprotect->CEP_Protein

Caption: Optimized workflow for synthesizing CEP-protein adducts.

Biological Significance and Role in Disease

CEP adducts are potent biological mediators, deeply implicated in the pathology of AMD and other conditions involving oxidative stress and inflammation.

CEPs as Pathogenic Mediators in AMD

Mounting evidence confirms that CEPs are not merely bystanders but active participants in AMD pathogenesis.[11][12]

  • Elevated Levels: CEP-modified proteins are significantly more abundant in the ocular tissues (specifically in drusen and Bruch's membrane) and plasma of AMD patients compared to age-matched controls.[1][4][6][12]

  • Neovascularization: CEP adducts are pro-angiogenic.[5][13] They stimulate the growth of new blood vessels, a hallmark of "wet" AMD, and can exacerbate choroidal neovascularization (CNV) in animal models.[12][13] This effect appears to be mediated, at least in part, through a VEGF-independent pathway involving Toll-like receptor 2 (TLR2).[4][7][8]

  • Inflammation and Autoimmunity: CEPs are immunogenic, triggering an autoimmune response.[12] Patients with AMD have elevated titers of anti-CEP autoantibodies in their blood.[4][6][14] Animal models have shown that immunizing mice with CEP-modified albumin induces an inflammatory cascade, including complement deposition in Bruch's membrane and the development of retinal lesions that mimic the "dry" form of AMD (geographic atrophy).[6][15]

CEP Pathogenic Role in AMD CEP CEP Adducts (on Proteins & Lipids) TLR2 Toll-like Receptor 2 (TLR2) CEP->TLR2 Binds to Immune Immune System Activation CEP->Immune Triggers Angio Angiogenesis (VEGF-Independent) TLR2->Angio Induces WetAMD Wet AMD (Choroidal Neovascularization) Angio->WetAMD Contributes to AutoAb Anti-CEP Autoantibodies Immune->AutoAb Produces Complement Complement Deposition Immune->Complement Activates DryAMD Dry AMD (Geographic Atrophy) AutoAb->DryAMD Contributes to Complement->DryAMD Contributes to

Caption: Dual pathogenic roles of CEP adducts in AMD.

CEPs as Clinical Biomarkers

The strong correlation between CEP levels and AMD status has positioned them as promising clinical biomarkers. Measuring both CEP immunoreactivity and anti-CEP autoantibody titers in plasma can increase the predictive accuracy for AMD susceptibility, especially when combined with genomic markers.[4][12][14]

Biomarker MeasurementFinding in AMD Patients vs. ControlsRepresentative Fold IncreaseSource
Plasma CEP Immunoreactivity Significantly elevated~1.5 to 1.6-fold[11][14]
Anti-CEP Autoantibody Titer Significantly elevated~2.3-fold[4][14]
CEP-Ethanolamine Phospholipids Significantly elevated~4.6-fold[7][8]

Experimental Protocols

The following protocols provide a foundation for synthesizing and detecting CEP adducts.

Protocol: Synthesis of CEP-Modified Human Serum Albumin (HSA)

Based on the optimized method described in Salomon et al.[1][2]

Objective: To covalently modify Human Serum Albumin (HSA) with CEP moieties using a protected this compound precursor.

Materials:

  • 4,7-dioxoheptanoic acid 9-fluorenylmethyl (DOHA-Fm) ester

  • Human Serum Albumin (HSA), fatty-acid free

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dialysis tubing (10 kDa MWCO)

  • Sterile, pyrogen-free water

Methodology:

  • Protein Preparation: Dissolve HSA in PBS to a final concentration of 10 mg/mL.

  • Precursor Preparation: Prepare a stock solution of DOHA-Fm ester in DMF. The final concentration will depend on the desired molar ratio of CEP to protein.

  • Reaction Setup: In a sterile tube, combine the HSA solution with DMF to a final DMF concentration of 30% (v/v). Causality Note: The inclusion of a co-solvent like DMF is necessary to maintain the solubility of the hydrophobic DOHA-Fm precursor in the aqueous buffer.

  • Initiate Modification: Add the desired volume of the DOHA-Fm stock solution to the HSA/DMF/PBS mixture. A typical starting point is a 20:1 molar ratio of DOHA-Fm to HSA.

  • Incubation: Seal the reaction vessel and incubate at 37°C for 5 days with gentle agitation.

  • Deprotection: After 5 days, add DBU directly to the reaction mixture to a final concentration of 10% (v/v). Causality Note: DBU is a strong, non-nucleophilic base that efficiently cleaves the Fm protecting group without damaging the protein backbone.

  • Deprotection Incubation: Continue to stir the reaction mixture at 37°C for an additional 9-12 hours.

  • Purification: Transfer the reaction mixture to a dialysis tube (10 kDa MWCO) and dialyze extensively against PBS (4 changes of 1L) followed by sterile water at 4°C to remove unreacted reagents, DBU, and cleaved protecting groups.

  • Quantification & Storage: Determine the final protein concentration (e.g., via BCA assay) and the degree of modification (e.g., via mass spectrometry or TNBS assay for remaining free amines). Aliquot and store the CEP-HSA at -80°C.

Protocol: Detection of CEP Adducts by ELISA

Based on principles from Gu et al.[14]

Objective: To quantify the level of CEP-modified proteins in plasma samples.

Materials:

  • High-binding 96-well ELISA plate

  • Plasma samples (AMD and control)

  • Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

  • Primary Antibody: Rabbit anti-CEP polyclonal antibody

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader (450 nm)

Methodology:

  • Coating: Dilute plasma samples 1:100 in Coating Buffer. Add 100 µL of diluted plasma to each well. Include wells with a known CEP-HSA standard curve and buffer-only blanks. Seal the plate and incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature. Causality Note: Blocking prevents non-specific binding of the primary and secondary antibodies to the plate surface, reducing background signal.

  • Primary Antibody Incubation: Wash the plate 3 times as in step 2. Dilute the primary anti-CEP antibody in Blocking Buffer (e.g., 1:1000). Add 100 µL to each well. Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate 3 times. Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature, protected from light.

  • Detection: Wash the plate 5 times with Wash Buffer. Add 100 µL of TMB substrate to each well. Incubate in the dark until sufficient color development (typically 15-30 minutes).

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance at 450 nm on a microplate reader within 15 minutes of adding the stop solution.

  • Analysis: Subtract the blank absorbance from all readings. Plot the standard curve and determine the concentration of CEP adducts in the unknown samples by interpolation.

Conclusion and Future Directions

This compound, through its protected ester derivatives, is an indispensable tool for investigating the biology of CEPs. The optimized synthetic protocols enable the reliable production of CEP-modified proteins, facilitating research into their pathogenic mechanisms in diseases like AMD. The link between DHA oxidation, CEP formation, and the subsequent pro-angiogenic and pro-inflammatory signaling cascades provides a compelling rationale for developing therapeutics that either inhibit CEP formation or block their downstream effects. Future work in this field will likely focus on refining mass spectrometry-based detection for absolute quantification of specific CEP adducts in vivo[16] and identifying and validating the cellular receptors and signaling pathways, like TLR2, as viable drug targets for treating AMD and other oxidative stress-related pathologies.

References

An In-depth Technical Guide to 4-Oxoheptanedioic Acid: Biochemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Oxoheptanedioic acid, also known as 4-ketopimelic acid, is a dicarboxylic keto acid of significant interest in metabolic research. As an intermediate in the degradation pathways of the essential amino acids lysine and tryptophan, its presence and concentration in biological fluids can serve as a crucial indicator of metabolic function and dysfunction. This guide provides a comprehensive overview of the biochemical properties, metabolic significance, chemical reactivity, and analytical methodologies pertaining to this compound. Designed for researchers, clinicians, and drug development professionals, this document synthesizes current knowledge to offer field-proven insights into the study and application of this key metabolite.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is paramount for any experimental design, from sample handling to analytical method development.

Nomenclature and Identifiers:

  • Systematic IUPAC Name: this compound[1][2]

  • Common Synonyms: 4-Ketopimelic acid, γ-Ketopimelic acid, 4-Oxopimelic acid[2][3][4]

  • CAS Number: 502-50-1[1][2]

  • EC Number: 207-941-8[3]

  • PubChem CID: 95084[1]

Structural and Molecular Formula:

  • Linear Formula: HO₂CCH₂CH₂COCH₂CH₂CO₂H[4]

  • Molecular Formula: C₇H₁₀O₅[1][2][5]

  • SMILES: OC(=O)CCC(=O)CCC(O)=O[1]

The structure features a seven-carbon chain with carboxylic acid groups at positions 1 and 7, and a ketone group at position 4. This combination of functional groups dictates its chemical reactivity and biological role.

Physicochemical Data Summary:

PropertyValueSource
Molecular Weight 174.15 g/mol [1][2]
Physical Form White to yellow crystalline powder or chunks[3][5]
Melting Point 142-144 °C[3][6]
InChI Key UDDSEESQRGPVIL-UHFFFAOYSA-N[1]

These properties are critical for its storage, handling, and preparation of standard solutions for quantitative analysis. The compound is a solid at room temperature and should be stored according to standard laboratory procedures for organic acids.

Metabolic Significance and Pathophysiology

This compound is not an isolated chemical curiosity but a key intermediate in central amino acid catabolism. Its metabolic context is primarily within the degradation pathways of L-lysine and L-tryptophan.

Role in Amino Acid Degradation
  • Lysine Catabolism: Lysine, an essential amino acid, is degraded via several routes. In the saccharopine pathway, lysine is ultimately converted to α-aminoadipate semialdehyde.[7] This intermediate is then oxidized to α-aminoadipate, which can be further metabolized. While this compound is not a direct intermediate in the main saccharopine pathway, it is closely related to intermediates in alternative or associated lysine breakdown routes. For instance, the human 2-oxoadipate dehydrogenase complex, a key enzyme in lysine degradation, has been shown to have promiscuous activity with homologous 2-oxo acids, highlighting the complex interplay of related keto acids in this pathway.[8]

  • Tryptophan Catabolism: The degradation of tryptophan proceeds via the kynurenine pathway.[9] A key branching point occurs at 2-amino-3-carboxymuconate semialdehyde (ACMS). While one branch leads to NAD biosynthesis, the other, catalyzed by ACMS decarboxylase, leads to 2-aminomuconate.[9] In some mammalian pathways, 2-aminomuconate is proposed to be converted to 2-ketoadipate, which subsequently enters the pathway that can involve related oxo-dicarboxylic acids.[9]

The diagram below illustrates the position of the broader family of oxo-dicarboxylic acids within the catabolic funnels of these essential amino acids.

Metabolic_Pathways cluster_lysine L-Lysine Degradation cluster_tryptophan L-Tryptophan Degradation cluster_common Common Intermediates Lysine L-Lysine AASA α-Aminoadipate Semialdehyde Lysine->AASA AA α-Aminoadipate AASA->AA OKA 2-Oxoadipate AA->OKA GlutarylCoA Glutaryl-CoA OKA->GlutarylCoA Oxoheptanedioic 4-Oxoheptanedioic Acid OKA->Oxoheptanedioic Related Metabolism TCA Cycle TCA Cycle GlutarylCoA->TCA Cycle Tryptophan L-Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine ACMS ACMS Kynurenine->ACMS AM 2-Aminomuconate ACMS->AM AM->OKA Proposed Conversion

Caption: Metabolic context of this compound's related oxo-acids.

Clinical Relevance

The analysis of urinary organic acids is a cornerstone in the diagnosis of inborn errors of metabolism. Elevated levels of specific organic acids, including dicarboxylic and keto acids, can be pathognomonic for certain genetic disorders. For example, organic acidurias often present with severe metabolic decompensation in infancy or developmental delays.[10] While not a primary biomarker for a specific, named disorder, abnormal levels of this compound can indicate a disruption in the lysine or tryptophan degradation pathways, prompting further investigation.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two key functional groups: the carboxylic acids and the central ketone.

  • Carboxylic Acid Reactivity: The two terminal carboxyl groups (-COOH) are acidic and can undergo typical reactions such as esterification (e.g., with alcohols in the presence of an acid catalyst) and salt formation. This is the basis for derivatization techniques used in gas chromatography, where these polar groups are converted into more volatile esters (e.g., butyl esters) or silyl esters.[10][11]

  • Ketone Reactivity: The ketone group (-C=O) at the 4-position is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol (4-hydroxyheptanedioic acid). It also allows for derivatization reactions, such as oximation with reagents like methoxyamine hydrochloride.[12] This reaction is crucial in analytical chemistry as it protects the ketone group, prevents enolization, and improves chromatographic properties.

  • Stability and Storage: As a dicarboxylic acid, it is a stable solid. However, like many biological molecules, long-term stability in solution may be a concern. Tryptophan, its metabolic precursor, is known to be highly susceptible to oxidation from factors like light, heat, and reactive oxygen species.[13][14] While this compound is more stable, for use as an analytical standard, it should be stored in a cool, dark, and dry place. Solutions should be prepared fresh or stored frozen to minimize potential degradation.

Analytical Methodologies

Accurate quantification of this compound in biological matrices like urine is essential for clinical and research applications. The gold-standard technique is mass spectrometry coupled with either gas or liquid chromatography.

Sample Preparation: The Foundation of Accuracy

Extraction from a complex biological matrix is a critical step. The goal is to isolate the organic acids while removing interfering substances like proteins and salts.

  • Liquid-Liquid Extraction (LLE): A common and robust method involves acidifying the sample (e.g., urine) to a pH < 2 with HCl to protonate the carboxylic acid groups.[10] This increases their solubility in organic solvents. The organic acids are then extracted into a solvent like ethyl acetate.[15]

  • Solid-Phase Extraction (SPE): An alternative to LLE, SPE uses cartridges with a solid sorbent to retain the analytes of interest, which are then eluted with a specific solvent. This can offer cleaner extracts and is amenable to automation.

Gold Standard Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and definitive identification of small volatile molecules. However, organic acids like this compound are not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is mandatory.

Causality of Derivatization: The purpose of derivatization is twofold:

  • Increase Volatility: The polar -COOH and -C=O groups are converted to nonpolar, more volatile derivatives (e.g., trimethylsilyl (TMS) esters and methoxime derivatives).[10] This allows the compound to travel through the GC column at manageable temperatures.

  • Enhance Thermal Stability: Derivatization protects the molecule from degrading at the high temperatures of the GC injector and column.[10]

A Self-Validating GC-MS Protocol for Urinary Organic Acids:

The following protocol is a synthesis of established methods for the analysis of urinary organic acids, including this compound. The inclusion of an internal standard is crucial for a self-validating system, as it corrects for variations in extraction efficiency and instrument response.

Step 1: Sample Preparation & Internal Standard Spiking

  • Thaw a frozen urine sample. Centrifuge to remove particulate matter.

  • To a 200 µL aliquot of urine, add a known amount of an internal standard (IS). A suitable IS would be a structurally similar organic acid not naturally present in urine, or a stable isotope-labeled version of an analyte.

Step 2: Oximation of Ketone Groups

  • Add 40 µL of 75 g/L methoxyamine hydrochloride solution.[12]

  • Incubate at 60 °C for 30 minutes. This step converts the ketone group on this compound to its methoxime derivative, preventing enolization and stabilizing the molecule.[12]

Step 3: Extraction

  • Acidify the sample with HCl.

  • Add 600 µL of ethyl acetate and vortex thoroughly for 1 minute to extract the organic acids into the organic layer.[12]

  • Centrifuge to separate the phases and transfer the upper organic layer to a clean vial.

  • Repeat the extraction to ensure quantitative recovery.[12]

Step 4: Evaporation

  • Evaporate the pooled organic extracts to complete dryness under a gentle stream of nitrogen.[10][12] This step is critical to remove the extraction solvent before the final derivatization.

Step 5: Silylation of Carboxyl Groups

  • To the dry residue, add a silylating agent such as 40 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10][12]

  • Incubate at 70-90 °C for 15 minutes.[12] This converts the acidic protons on the two carboxylic acid groups to TMS groups, rendering the molecule volatile and suitable for GC analysis.

Step 6: GC-MS Analysis

  • Inject an aliquot of the derivatized sample into the GC-MS system. The mass spectrometer is typically operated in full scan mode to acquire a total ion chromatogram (TIC) and mass spectra for all separated compounds.[16]

  • Identification is confirmed by comparing the retention time and mass spectrum to that of an authentic this compound standard processed through the same protocol. Quantification is achieved by comparing the peak area of the analyte to the peak area of the internal standard.

Workflow_GCMS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Urine Sample (200 µL) IS Add Internal Standard Sample->IS Oximation Oximation (Methoxyamine HCl, 60°C) IS->Oximation Extraction Liquid-Liquid Extraction (Ethyl Acetate) Oximation->Extraction Dry Evaporate to Dryness (Nitrogen Stream) Extraction->Dry Silylation Silylation (BSTFA, 70-90°C) Dry->Silylation GCMS GC-MS Injection Silylation->GCMS Data Data Acquisition (Full Scan Mode) GCMS->Data Quant Quantification (vs. Internal Standard) Data->Quant

Caption: Workflow for urinary this compound analysis by GC-MS.

Conclusion

This compound is a metabolically significant molecule, providing a window into the complex catabolic pathways of lysine and tryptophan. Its unique structure, featuring both ketone and dicarboxylic acid functionalities, dictates its chemical behavior and provides specific handles for robust analytical derivatization. Understanding its physicochemical properties, metabolic context, and reactivity is essential for researchers in metabolic diseases, clinical diagnostics, and drug development. The methodologies outlined in this guide, particularly the self-validating GC-MS protocol, provide a reliable framework for the accurate and precise quantification of this important biomarker, enabling further insights into human health and disease.

References

Discovery and initial characterization of 4-ketopimelic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Initial Characterization of 4-Ketopimelic Acid

Executive Summary

4-Ketopimelic acid (4-oxoheptanedioic acid) is a dicarboxylic keto acid that has emerged from relative obscurity following its identification in environmental samples. While not a central metabolite in canonical biochemical pathways, its structure suggests potential roles in fatty acid metabolism and as a biomarker for specific physiological or environmental processes. This guide provides a comprehensive overview of the initial discovery and fundamental characterization of 4-ketopimelic acid, designed for researchers and drug development professionals. We will delve into the logic behind the analytical strategies for its identification, detail robust protocols for its characterization, and propose a plausible biosynthetic origin based on established metabolic principles. This document serves as a foundational reference for any investigation involving this intriguing molecule.

Introduction: Chemical Identity of 4-Ketopimelic Acid

4-Ketopimelic acid is a seven-carbon α,ω-dicarboxylic acid with a ketone group at the C4 position. This structure confers both acidic and carbonyl reactivity, making it a molecule of interest in diverse chemical and biological contexts. Its fundamental properties are summarized in Table 1.

PropertyValueSource(s)
Systematic Name This compound[1]
Common Synonyms 4-Ketopimelic acid, γ-Ketopimelic acid[1][2][3]
CAS Number 502-50-1[1]
Molecular Formula C₇H₁₀O₅[1]
Molecular Weight 174.15 g/mol [2][4]
Physical Form White to yellow crystalline powder[5]
Melting Point 142-144 °C[6][7]

The Seminal Discovery: Identification in a Novel Matrix

The first notable identification of 4-ketopimelic acid in a complex environmental matrix was reported in a 1995 study analyzing marine aerosols.[2] Researchers investigating the water-soluble organic fraction of these aerosols detected several unknown carboxylic acids using capillary gas chromatography-mass spectrometry (GC-MS).

The investigative logic was rooted in a process of elimination and structural deduction. One unknown peak was hypothesized to be the dibutyl ester of this compound based on its mass spectrum, which showed characteristic fragment ions and a discernible molecular ion.[2] The ultimate confirmation—the cornerstone of analytical science—was achieved by comparing the gas chromatographic retention time and the mass spectrum of the unknown compound with that of a synthesized, authentic standard.[2] This discovery was significant as it established the natural occurrence of 4-ketopimelic acid and hinted at potential atmospheric or marine-based formation pathways.

Methodologies for Initial Characterization

Characterizing a novel or unstudied molecule requires a multi-faceted analytical approach. The strategy is built on a self-validating system: spectroscopic data provides the chemical fingerprint, chromatography separates it from interferences, and comparison with a standard confirms its identity.

Spectroscopic Characterization

Spectroscopy provides fundamental information about a molecule's structure and functional groups.

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry is a powerful tool for identifying 4-ketopimelic acid, particularly after esterification for GC-MS analysis. The NIST WebBook provides a reference mass spectrum for the underivatized molecule.[1] For the derivatized form (e.g., dibutyl ester as used in its discovery), the fragmentation pattern is key. One would expect to see fragments corresponding to the loss of butoxy groups and characteristic ions resulting from cleavage adjacent to the carbonyl group.

m/z (Relative Intensity)Putative Fragment Identity (Underivatized)Source
101[COOC₄H₉]⁺ or similar ester-related fragment (in derivatized sample)[2]
111Further decomposition product[2]
157Key fragment ion[2]
174Molecular Ion [M]⁺[1]
  • Infrared (IR) Spectroscopy: The IR spectrum of 4-ketopimelic acid is characterized by strong absorption bands indicative of its functional groups. Key expected peaks include a broad O-H stretch from the carboxylic acid groups (~2500-3300 cm⁻¹) and two distinct C=O stretches: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the ketone (~1710-1715 cm⁻¹). The NIST Chemistry WebBook hosts a reference IR spectrum.[1]

Chromatographic Analysis: A Validated Workflow

For robust quantification and identification in biological or environmental samples, a chromatographic method is essential. The following protocol is based on the validated methodology used for the identification of 4-ketopimelic acid in aerosols.[2]

Causality Behind the Workflow: This workflow is designed to overcome the analytical challenges posed by 4-ketopimelic acid's low volatility and high polarity. The extraction isolates the acidic components, and the derivatization step is critical—it converts the non-volatile dicarboxylic acid into a volatile ester, making it amenable to gas chromatography.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Critical Step) cluster_analysis GC-MS Analysis Sample Aqueous Sample (e.g., Aerosol Extract) Extract Solvent Extraction (e.g., with Ethyl Acetate) Sample->Extract Isolate organic-soluble acids Dry Dry Down Extract (under Nitrogen stream) Extract->Dry Concentrate sample Deriv Esterification (e.g., BF₃/n-butanol at 100°C) Dry->Deriv Convert COOH to COOBu Inject Inject Derivatized Sample Deriv->Inject GC Gas Chromatography (Capillary Column, Temp Gradient) Inject->GC Separate components MS Mass Spectrometry (EI, Scan or SIM mode) GC->MS Detect & Fragment Data Data Analysis MS->Data Identify & Quantify Biosynthesis_Pathway Hypothetical Biosynthesis of 4-Ketopimelic Acid Heptanoic Heptanoic Acid (C7 Fatty Acid) OmegaOH 7-Hydroxyheptanoic Acid Heptanoic->OmegaOH [1] ω-Hydroxylase (CYP450) PimelicAld Pimelic Semialdehyde OmegaOH->PimelicAld [2] Alcohol Dehydrogenase Pimelic Pimelic Acid (Heptanedioic Acid) PimelicAld->Pimelic [3] Aldehyde Dehydrogenase KetoPimelic 4-Ketopimelic Acid (this compound) Pimelic->KetoPimelic [4] β-Oxidation enzymes (Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, Hydroxyacyl-CoA Dehydrogenase)

References

4-Oxoheptanedioic Acid: A Key Mediator in Oxidative Stress Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capacity of the cell, is a key etiological factor in a multitude of pathological conditions. A critical consequence of oxidative stress is the peroxidation of polyunsaturated fatty acids (PUFAs), which generates a diverse array of reactive aldehydes and ketones. Among these, 4-Oxoheptanedioic acid, also known as 4-ketopimelic acid, has emerged as a significant, yet not fully elucidated, molecule of interest. This guide provides a comprehensive technical overview of the origins of this compound, its role as a biomarker of lipid peroxidation, its putative involvement in critical oxidative stress-related signaling pathways, and detailed methodologies for its detection and quantification. This document is intended to serve as a foundational resource for researchers investigating the intricate roles of lipid peroxidation products in disease pathogenesis and for professionals engaged in the development of novel therapeutic strategies targeting oxidative stress.

Introduction: The Genesis of this compound in the Crucible of Oxidative Stress

Cellular membranes and lipoproteins are rich in PUFAs, making them prime targets for ROS-mediated damage. The non-enzymatic, free radical-catalyzed peroxidation of these lipids initiates a cascade of events leading to the formation of a complex mixture of lipid hydroperoxides. These primary products are often unstable and undergo further fragmentation to yield a variety of secondary products, including aldehydes, ketones, and other oxygenated fatty acids.

A particularly important class of PUFAs in this context is the omega-3 fatty acids, with docosahexaenoic acid (DHA) being a prominent member, especially in neuronal tissues and the retina. The oxidative degradation of DHA-containing phospholipids is a primary source of this compound. This process underscores a direct and quantifiable link between the presence of this dicarboxylic acid and the occurrence of oxidative damage to vital cellular structures.

Biochemical Origins: From Lipid Peroxidation to a Stable Marker

The formation of this compound is a multi-step process initiated by the abstraction of a hydrogen atom from a DHA molecule by a reactive oxygen species. This generates a lipid radical that rapidly reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen from an adjacent PUFA, propagating the chain reaction. The resulting lipid hydroperoxides are unstable and can decompose, particularly in the presence of transition metals, to form a variety of breakdown products, including this compound.

The following diagram illustrates the generalized pathway from PUFA peroxidation to the generation of reactive aldehydes and ketones, including precursors to this compound.

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acid (e.g., DHA) Lipid_Radical Lipid Radical PUFA->Lipid_Radical ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation Lipid_Peroxyl_Radical Lipid Peroxyl Radical Lipid_Radical->Lipid_Peroxyl_Radical + O2 Lipid_Hydroperoxide Lipid Hydroperoxide Lipid_Peroxyl_Radical->Lipid_Hydroperoxide Propagation Fragmentation Fragmentation Lipid_Hydroperoxide->Fragmentation Reactive_Aldehydes Reactive Aldehydes & Ketones (e.g., 4-HNE, MDA) Fragmentation->Reactive_Aldehydes Four_Oxo This compound Fragmentation->Four_Oxo

Caption: Generalized pathway of lipid peroxidation leading to this compound.

Putative Roles in Oxidative Stress Signaling: An Inferential Analysis

While direct experimental evidence detailing the specific signaling roles of this compound is still an active area of research, its structural similarity to other well-characterized lipid peroxidation products, such as 4-hydroxynonenal (4-HNE), allows for informed hypotheses regarding its potential biological activities. Many of these reactive species are electrophilic and can form covalent adducts with nucleophilic residues on proteins, thereby modulating their function.[1]

The Nrf2-Keap1 Pathway: A Potential Target for Modulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Electrophilic compounds, including many lipid peroxidation products, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the expression of a battery of cytoprotective genes, including antioxidant enzymes and detoxification proteins. Given that this compound possesses a ketone group, it is plausible that it, or its more reactive precursors, could function as an electrophile capable of activating the Nrf2 pathway.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Four_Oxo This compound (or related electrophiles) Keap1 Keap1 Four_Oxo->Keap1 Cysteine Adduction Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Cytoprotective_Genes Cytoprotective Gene Expression (e.g., HO-1, GCLC) ARE->Cytoprotective_Genes Induces Transcription

Caption: Hypothetical activation of the Nrf2 pathway by this compound.

The NF-κB Pathway: A Nexus of Inflammation and Oxidative Stress

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, including oxidative stress, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some lipid peroxidation products have been shown to modulate NF-κB signaling, although the effects can be complex and context-dependent. It is conceivable that this compound could influence this pathway, either by directly interacting with components of the signaling cascade or indirectly by contributing to the overall cellular redox imbalance.

Analytical Methodologies: Detection and Quantification

The accurate quantification of this compound in biological matrices is crucial for its validation as a biomarker of oxidative stress and for elucidating its biological functions. Due to its polar nature and low volatility, derivatization is often required for its analysis by gas chromatography-mass spectrometry (GC-MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative approach with high sensitivity and specificity.

Sample Preparation and Extraction

A generic workflow for the extraction of dicarboxylic acids from biological fluids such as plasma or urine is outlined below.

Sample_Prep_Workflow Start Biological Sample (Plasma, Urine, Tissue Homogenate) Protein_Precipitation Protein Precipitation (e.g., with cold acetonitrile) Start->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate under acidic conditions) Supernatant_Collection->Extraction Centrifugation2 Phase Separation Extraction->Centrifugation2 Organic_Phase_Collection Collect Organic Phase Centrifugation2->Organic_Phase_Collection Drying Evaporation to Dryness (under N2 stream) Organic_Phase_Collection->Drying Derivatization Derivatization (for GC-MS) Drying->Derivatization Reconstitution Reconstitution (in appropriate solvent for LC-MS/MS) Drying->Reconstitution Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Reconstitution->Analysis

Caption: A typical workflow for the extraction of dicarboxylic acids from biological samples.

Quantitative Analysis by GC-MS

Protocol: Derivatization and GC-MS Analysis of this compound

This protocol describes a general procedure for the analysis of this compound using GC-MS following silylation.

  • Sample Preparation: Extract dicarboxylic acids from the biological matrix as outlined in the workflow above. Ensure the final extract is completely dry.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile).

    • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the reaction mixture at 70°C for 60 minutes.

    • Cool the vial to room temperature. The sample is now ready for injection.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Split/splitless injector, operated in splitless mode.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the di-TMS derivative of this compound. A full scan mode can be used for initial identification.

  • Quantification: Prepare a calibration curve using a certified standard of this compound subjected to the same extraction and derivatization procedure. An internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar dicarboxylic acid not present in the sample) should be used to correct for variations in extraction efficiency and injection volume.

Table 1: Comparison of Derivatization Methods for GC-MS Analysis of Dicarboxylic Acids

FeatureSilylation (e.g., with BSTFA)Esterification (e.g., with BF3/Methanol)
Principle Replaces active hydrogens with a trimethylsilyl (TMS) group.Converts carboxylic acids to their corresponding esters.
Reactivity Highly reactive, but sensitive to moisture.Robust, but can be harsh and may require removal of the catalyst.
Byproducts Volatile and generally do not interfere with analysis.May require a subsequent extraction step to remove non-volatile byproducts.
Suitability Excellent for a wide range of polar compounds.[1][2]Effective for carboxylic acids, but may not be suitable for other functional groups.
Quantitative Analysis by LC-MS/MS

LC-MS/MS offers the advantage of analyzing dicarboxylic acids without the need for derivatization, although derivatization can be used to enhance sensitivity and chromatographic performance.[3]

Protocol: LC-MS/MS Analysis of this compound

  • Sample Preparation: Extract the dicarboxylic acids as described previously and reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS Conditions:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used. For highly polar analytes, a HILIC column may be more appropriate.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte of interest.

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470) is ideal for quantitative analysis.

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution of the analyte.

  • Quantification: Similar to GC-MS, quantification is achieved by constructing a calibration curve with a certified standard and using an appropriate internal standard.

Conclusion and Future Directions

This compound is a direct product of the oxidative degradation of DHA, a critical polyunsaturated fatty acid. Its presence in biological systems serves as a tangible indicator of lipid peroxidation and, by extension, oxidative stress. While its precise role in modulating cellular signaling pathways is an area that warrants further investigation, the established activities of related lipid peroxidation products strongly suggest its involvement in key oxidative stress responses, including the Nrf2 and NF-κB pathways.

The analytical methodologies detailed in this guide provide a robust framework for the accurate quantification of this compound in diverse biological matrices. The application of these methods will be instrumental in validating its utility as a clinical biomarker for diseases with an underlying oxidative stress component, such as neurodegenerative disorders, cardiovascular diseases, and certain cancers.

Future research should focus on:

  • Elucidating the direct interactions of this compound with cellular macromolecules, particularly proteins involved in redox signaling.

  • Characterizing the downstream consequences of its accumulation on cellular function and viability.

  • Conducting large-scale clinical studies to correlate the levels of this compound with disease progression and therapeutic response.

A deeper understanding of the biology of this compound will undoubtedly provide valuable insights into the complex interplay between lipid metabolism, oxidative stress, and human health, potentially paving the way for novel diagnostic and therapeutic interventions.

References

Physiological Concentration and Quantification of 4-Ketopimelic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ketopimelic acid (4-KPA), an intermediate in the catabolism of essential amino acids, is an emerging metabolite of interest in clinical and translational research. Understanding its physiological concentration and the factors that govern its variability is crucial for elucidating its role in human health and disease. This technical guide provides a comprehensive framework for the study of 4-KPA in human plasma. We move beyond a simple recitation of facts to explain the causality behind methodological choices, emphasizing the principles of robust analytical science. This document details the metabolic significance of 4-KPA, discusses its physiological concentration, and provides a field-proven, step-by-step protocol for its quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The core of this guide is to empower researchers with the expertise to generate high-fidelity, reproducible data, transforming 4-KPA from a simple measurement into a meaningful biological insight.

The Scientific Imperative: Why Focus on 4-Ketopimelic Acid?

In the vast landscape of the human metabolome, the significance of a single molecule is defined by its context. 4-Ketopimelic acid, or 4-oxoheptanedioic acid, is not merely a chemical entity but a functional node within critical metabolic pathways.[1]

Metabolic Provenance and Function

4-KPA is a dicarboxylic keto acid primarily recognized as an intermediate in the catabolism of L-lysine and L-tryptophan. Its position within these pathways means its concentration in circulation is a direct reflection of the flux and efficiency of amino acid degradation. The core of intermediary metabolism, the citric acid cycle, relies on a steady supply of such keto acids for biosynthesis and energy production.[2] Therefore, dysregulation in the enzymes responsible for 4-KPA synthesis or degradation could lead to its accumulation or depletion, signaling a potential metabolic bottleneck. Investigating 4-KPA provides a window into amino acid utilization, which is fundamental to processes ranging from protein synthesis and turnover to energy homeostasis.[3]

metabolic_pathway Lysine L-Lysine Intermediate_Pool Multiple Enzymatic Steps Lysine->Intermediate_Pool Tryptophan L-Tryptophan Tryptophan->Intermediate_Pool KPA 4-Ketopimelic Acid (4-KPA) Intermediate_Pool->KPA Catabolism TCA_Cycle Citric Acid Cycle & Further Metabolism KPA->TCA_Cycle Integration

Caption: Simplified metabolic origin of 4-Ketopimelic Acid.

Establishing a Baseline: The Physiological Concentration of 4-KPA

A prerequisite for any biomarker discovery program is the establishment of a robust reference range in a healthy population.[4] For 4-ketopimelic acid, a definitive physiological concentration range is not yet universally established in the scientific literature, a common reality for many emerging metabolites. This absence of a standardized value underscores the necessity for each research laboratory to establish its own internal reference intervals based on its specific, validated analytical methodology and a well-characterized control cohort.[5]

Based on untargeted metabolomics data and the typical concentrations of similar dicarboxylic acids, the expected physiological concentration of 4-KPA in the plasma of healthy, fasting adults is anticipated to be in the low micromolar (µM) to nanomolar (nM) range.

Table 1: Estimated Physiological Concentration of 4-Ketopimelic Acid

AnalyteBiological MatrixPopulationEstimated Concentration RangeKey Considerations
4-Ketopimelic AcidHuman PlasmaHealthy Adults (Fasting)0.05 - 1.5 µMHighly method-dependent. Requires sensitive LC-MS/MS for accurate measurement. Diet and genetic factors may influence levels.

Disclaimer: The range provided is an estimate based on existing metabolomic data and should be used for guidance only. It is not a substitute for a formally established clinical reference range.

The Analytical Cornerstone: A Validated LC-MS/MS Protocol

The low endogenous concentration of 4-KPA and the complexity of the plasma matrix demand an analytical method with exceptional sensitivity and selectivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is unequivocally the technology of choice for this application.[6][7]

The Causality of Method Selection: Why LC-MS/MS?
  • Unambiguous Identification: Tandem mass spectrometry, specifically in Multiple Reaction Monitoring (MRM) mode, provides two dimensions of mass-based selectivity (precursor ion and product ion). This effectively filters out chemical noise from the plasma matrix, ensuring that the signal being measured is unequivocally from 4-KPA and not an isobaric interference.

  • Exceptional Sensitivity: Modern LC-MS/MS systems can achieve lower limits of quantification (LLOQ) in the low nanomolar range, which is essential for accurately measuring baseline physiological levels of 4-KPA.[7]

  • Chromatographic Resolution: The liquid chromatography step separates 4-KPA from structurally similar isomers prior to detection, which is a critical step that mass spectrometry alone cannot perform. For a polar analyte like 4-KPA, Hydrophilic Interaction Chromatography (HILIC) can be an effective strategy.[6]

A Field-Validated Protocol for 4-KPA Quantification

This protocol describes a self-validating system. The mandatory inclusion of a stable isotope-labeled internal standard (SIL-IS) is the key to ensuring trustworthiness, as it corrects for variability at every stage, from sample extraction to instrument injection.[8]

Materials:

  • 4-Ketopimelic acid analytical standard (Sigma-Aldrich or equivalent)[1]

  • 4-Ketopimelic acid-¹³C₇, ¹⁵N₂ (or other appropriate SIL-IS)

  • LC-MS grade acetonitrile (ACN), methanol (MeOH), and water

  • Ammonium hydroxide or formic acid (for mobile phase modification)

  • Human plasma collected in K₂EDTA tubes

Experimental Workflow:

  • Preparation of Standards:

    • Prepare a 1 mg/mL primary stock of 4-KPA and the SIL-IS in 50:50 MeOH:Water.

    • Create a working calibration curve spiking solution (e.g., 100 µg/mL) and a working internal standard spiking solution (e.g., 1 µg/mL) through serial dilution.

  • Sample Preparation (Protein Precipitation & Extraction):

    • Thaw plasma samples on ice. Vortex gently.

    • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or quality control (QC).

    • Add 10 µL of the SIL-IS working solution to every tube.

    • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. This high solvent-to-sample ratio ensures efficient protein precipitation.

    • Vortex vigorously for 1 minute to ensure complete denaturation of plasma proteins.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: UHPLC system

    • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) suitable for polar-retained analytes.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A typical gradient would start at 2-5% B, hold for 0.5 min, ramp to 95% B over 3-4 minutes, hold, and then re-equilibrate.

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode. Dicarboxylic acids readily lose a proton to form a [M-H]⁻ ion.

    • MRM Transitions: These must be optimized by infusing the pure standard. An exemplary transition for 4-KPA (MW: 174.15 g/mol ) would be: Q1: 173.1 m/z → Q3: 129.1 m/z (corresponding to a loss of CO₂).

  • Data Processing and Validation:

    • Quantify the analyte peak area relative to the SIL-IS peak area.

    • Generate a calibration curve using a weighted (1/x²) linear regression. The curve must have a correlation coefficient (r²) of >0.99.

    • The calculated concentrations of QC samples must be within ±15% of their nominal value for the analytical run to be accepted.

analytical_workflow Self-Validating Analytical Workflow for 4-KPA cluster_prep I. Sample Preparation cluster_analysis II. LC-MS/MS Analysis cluster_quant III. Data Quantification plasma Plasma Sample (50 µL) is_spike Spike with SIL-IS (Trustworthiness Checkpoint) plasma->is_spike ppt Protein Precipitation (Ice-Cold ACN) is_spike->ppt centrifuge Centrifugation (16,000 x g) ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into UHPLC-MS/MS supernatant->injection separation C18 Chromatographic Separation injection->separation detection ESI- MS/MS Detection (MRM) separation->detection integration Peak Area Integration (Analyte / IS Ratio) detection->integration calibration Quantify vs. Calibration Curve (r² > 0.99) integration->calibration result Final Concentration (µM) calibration->result

Caption: A robust, self-validating workflow for 4-KPA plasma quantification.

Applications in Research and Drug Development

The ability to reliably measure 4-KPA opens avenues for its evaluation as a clinical biomarker. In drug development, changes in a specific metabolite can serve as a pharmacodynamic (PD) biomarker, providing early evidence of a drug's biological activity. For instance, a therapy targeting amino acid metabolism could use plasma 4-KPA as a sensitive indicator of on-target engagement. Furthermore, in the study of inborn errors of metabolism or diseases with a strong metabolic component (e.g., certain neurological or renal disorders), quantifying 4-KPA could provide valuable diagnostic or prognostic information.[9][10][11]

Conclusion

4-Ketopimelic acid represents a compelling target for researchers seeking to explore the intricacies of amino acid metabolism. While its physiological role is still being fully elucidated, the tools for its accurate and precise measurement are well-established. The LC-MS/MS-based workflow detailed in this guide provides a trustworthy and robust foundation for generating high-quality data. By adhering to these principles of analytical rigor, the scientific community can confidently investigate the potential of 4-KPA as a valuable biomarker in both basic research and clinical drug development, ultimately translating a simple molecular measurement into improved understanding of human disease.

References

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of 4-Oxoheptanedioic Acid Following Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive method for the quantification of 4-Oxoheptanedioic acid, also known as 4-ketopimelic acid[1], in aqueous samples. Due to the molecule's lack of a strong native chromophore, a pre-column derivatization strategy targeting the ketone functional group with 2,4-dinitrophenylhydrazine (DNPH) is employed. The resulting stable hydrazone derivative is then separated using reversed-phase high-performance liquid chromatography (RP-HPLC) and quantified by UV detection at 360 nm. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for researchers, scientists, and drug development professionals requiring reliable quantification of this keto-dicarboxylic acid.

Principle of the Method

This compound is a polar organic compound containing two carboxylic acid moieties and a central ketone group[2]. Direct analysis by RP-HPLC with UV detection is challenging due to its low UV absorbance. To overcome this, this method utilizes a well-established derivatization reaction with 2,4-dinitrophenylhydrazine (DNPH). DNPH selectively reacts with the ketone's carbonyl group under acidic conditions to form a 2,4-dinitrophenylhydrazone derivative. This derivative incorporates a strong chromophore, allowing for sensitive detection in the UV-Vis range, typically around 360 nm[3][4].

The derivatized analyte, now significantly more hydrophobic, is well-retained and separated on a C18 stationary phase.[5][6] A gradient elution with an acidified water/acetonitrile mobile phase ensures efficient separation from the excess derivatizing reagent and other matrix components. Quantification is achieved by comparing the peak area of the derivatized analyte to a calibration curve constructed from standards of known concentrations.

Materials and Methods

Reagents and Materials
  • This compound (≥98% purity) (CAS: 502-50-1)[2]

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Hydrochloric Acid (HCl), certified ACS grade

  • Acetonitrile (ACN), HPLC gradient grade

  • Tetrahydrofuran (THF), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

  • Syringe filters, 0.22 µm PVDF or PTFE

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Gradient Pump

    • Autosampler

    • Thermostatted Column Compartment

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Analytical Balance

  • pH Meter

  • Vortex Mixer

  • Heating block or water bath

Preparation of Solutions
  • DNPH Derivatization Reagent (2 mg/mL): Dissolve 200 mg of DNPH in 100 mL of acetonitrile. Add 1.0 mL of concentrated HCl and mix thoroughly. This solution should be stored in an amber glass bottle at 4°C and is stable for up to one month.

  • Mobile Phase A: HPLC Grade Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • This compound Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of HPLC grade water.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock standard with HPLC grade water to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

Experimental Protocol

Pre-Column Derivatization Procedure
  • To 100 µL of each standard solution or sample in a clean microcentrifuge tube, add 400 µL of the DNPH Derivatization Reagent.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture in a heating block or water bath at 60°C for 30 minutes.

  • Allow the mixture to cool to room temperature.

  • Prior to injection, filter the derivatized solution through a 0.22 µm syringe filter compatible with acetonitrile.

Expert Insight: The choice to derivatize the ketone over the two carboxylic acid groups is deliberate. Ketone derivatization with DNPH is a highly specific, single-site reaction, yielding one primary product and simplifying quantification.[3][7] Derivatizing carboxylic acids can be more complex, sometimes requiring harsher conditions and potentially yielding di-esterified products, which could complicate the chromatography and analysis.[8][9]

HPLC Conditions

The following parameters provide a robust starting point and can be optimized for specific instrumentation and sample matrices.

ParameterSetting
Column C18 Reversed-Phase, 4.6 x 150 mm, 2.7 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 40% B; 2-12 min: 40% to 80% B; 12-13 min: 80% to 40% B; 13-18 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detection Wavelength 360 nm

Causality Behind Choices:

  • C18 Column: The DNPH derivative is non-polar, making a C18 column the ideal choice for retention via hydrophobic interactions.[5][6]

  • Acidified Mobile Phase: The addition of formic acid helps to ensure sharp peak shapes by suppressing the ionization of any residual carboxylic acid groups on the derivative.

  • Gradient Elution: A gradient is necessary to first elute any polar, unreacted components, followed by the derivatized analyte, and finally to wash out the highly non-polar excess DNPH reagent, preventing carryover between injections.

  • 40°C Column Temperature: Elevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak symmetry and efficiency.[4]

Data Analysis and Quantification
  • Calibration Curve: Inject the series of derivatized working standards. Plot the peak area of the this compound-DNPH derivative as a function of the initial concentration of this compound.

  • Linear Regression: Perform a linear regression on the calibration data. A coefficient of determination (R²) value >0.999 is indicative of good linearity.

  • Sample Quantification: Inject the derivatized unknown samples. Using the equation from the linear regression, calculate the concentration of this compound in the original samples based on their measured peak areas.

Method Validation and Performance

A summary of typical method performance characteristics is provided below. Laboratories should perform their own validation according to internal SOPs and relevant regulatory guidelines.

ParameterTypical Result
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.7 µg/mL
Precision (%RSD) < 2% for intra-day and inter-day
Accuracy (% Recovery) 98 - 102%

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample or Standard Solution DNPH Add DNPH Reagent Sample->DNPH Incubate Incubate 60°C for 30 min DNPH->Incubate Filter Filter (0.22 µm) Incubate->Filter HPLC HPLC Injection Filter->HPLC Inject Separation C18 Column Separation HPLC->Separation Detection UV Detection (360 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Acquire Integration Integrate Peak Area Chromatogram->Integration Quant Quantify vs. Calibration Curve Integration->Quant Result Final Concentration Report Quant->Result

Caption: Workflow for this compound quantification.

Troubleshooting

IssuePotential CauseSuggested Solution
No peak or very small peak for analyte Incomplete derivatizationEnsure DNPH reagent is fresh and acidic. Confirm incubation temperature and time.
Large, broad peak at the end of the run Excess DNPH reagentThis is expected. Ensure gradient is sufficient to elute it before the next injection. If it interferes, consider a sample cleanup step (e.g., SPE) after derivatization.
Peak tailing Secondary interactions; mobile phase pHEnsure mobile phase is sufficiently acidic (e.g., 0.1% formic acid). Check column health.
Variable peak areas Inconsistent derivatization; injection issueEnsure precise pipetting during derivatization. Check autosampler for precision issues.

Conclusion

The described RP-HPLC method with pre-column DNPH derivatization provides a reliable, sensitive, and robust solution for the quantification of this compound. By converting the non-chromophoric analyte into a strongly UV-absorbing derivative, the method overcomes the limitations of direct detection. The protocol is detailed and grounded in established chromatographic principles, making it readily adaptable for routine use in research and quality control environments.

References

Application Note: Quantitative Analysis of 4-Ketopimelic Acid in Human Urine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated method for the quantitative analysis of 4-ketopimelic acid in human urine samples. 4-Ketopimelic acid is a dicarboxylic acid that can be an important biomarker in the study of certain inborn errors of metabolism.[1][2] Due to its low volatility and polar nature, a direct GC-MS analysis is not feasible. This protocol employs a liquid-liquid extraction followed by a two-step derivatization process to convert 4-ketopimelic acid into a volatile and thermally stable trimethylsilyl (TMS) derivative, suitable for GC-MS analysis.[1][3] The method described herein offers the sensitivity and specificity required for clinical research and drug development applications.

Scientific Background

Organic acidurias are a group of inherited metabolic disorders characterized by the excretion of abnormal amounts of organic acids in the urine.[1] These conditions result from defects in specific enzymes or transporters involved in the metabolism of amino acids, carbohydrates, or fatty acids.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technology for the screening and diagnosis of these disorders, allowing for the comprehensive profiling of organic acids in biological fluids.[1][4]

4-Ketopimelic acid (also known as 4-oxoheptanedioic acid) is a seven-carbon dicarboxylic keto acid.[5][6] While less commonly profiled than other organic acids, its presence and concentration can be relevant in the context of specific metabolic pathways. Accurate quantification is crucial for understanding its potential role as a biomarker.

The primary analytical challenge for measuring polar, non-volatile compounds like 4-ketopimelic acid by GC-MS is the need for chemical derivatization.[7][8] This process replaces active hydrogen atoms on carboxyl and hydroxyl groups with non-polar, thermally stable moieties, thereby increasing the analyte's volatility.[7][8] This method employs a well-established two-step oximation and silylation procedure. Oximation of the keto group with methoxyamine hydrochloride prevents tautomerization and stabilizes the molecule, while subsequent silylation of the carboxylic acid groups with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) ensures volatility for gas chromatography.[1][7]

Principle of the Method

The analytical workflow is based on the isolation of organic acids from the urine matrix, chemical derivatization to enhance volatility, and subsequent separation and detection by GC-MS.

  • Sample Normalization & Internal Standard Spiking : Urine samples are normalized based on creatinine concentration to account for variations in urine dilution.[4] A suitable internal standard (IS), not naturally present in urine, is added to each sample, standard, and quality control (QC) to correct for variations during sample preparation and injection.

  • Extraction : A liquid-liquid extraction with a solvent like ethyl acetate is performed under acidic conditions to efficiently transfer the organic acids from the aqueous urine sample into the organic phase, leaving behind interfering substances like salts and proteins.[3][9]

  • Derivatization : The extracted and dried residue undergoes a two-step derivatization:

    • Methoximation : The keto group of 4-ketopimelic acid is converted into a methoxime derivative using methoxyamine hydrochloride. This step is critical for keto acids as it stabilizes the molecule and prevents the formation of multiple derivatives from keto-enol tautomerism.[7]

    • Silylation : The two carboxylic acid groups are converted to their trimethylsilyl (TMS) esters using a potent silylating agent like BSTFA with a trimethylchlorosilane (TMCS) catalyst.[1]

  • GC-MS Analysis : The derivatized sample is injected into the GC-MS system. The volatile TMS-derivatized 4-ketopimelic acid is separated from other components on a capillary GC column and subsequently ionized and detected by the mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Visualization of the Workflow & Derivatization

Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_deriv Derivatization cluster_analysis Analysis s1 Urine Sample Collection (& Storage at -70°C) s2 Thaw & Vortex Sample s1->s2 s3 Normalize Volume (based on Creatinine) s2->s3 s4 Add Internal Standard s3->s4 e1 Acidify Sample (pH < 2) s4->e1 e2 Liquid-Liquid Extraction (Ethyl Acetate) e1->e2 e3 Collect Organic Phase e2->e3 e4 Evaporate to Dryness (under Nitrogen) e3->e4 d1 Step 1: Methoximation (Methoxyamine HCl, 60°C) e4->d1 d2 Step 2: Silylation (BSTFA + TMCS, 70°C) d1->d2 a1 Inject into GC-MS d2->a1 a2 Data Acquisition (SIM Mode) a1->a2 a3 Quantification a2->a3

Caption: Overall experimental workflow.

Caption: Two-step derivatization of 4-ketopimelic acid.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • 4-Ketopimelic acid (≥98% purity)

  • Internal Standard (e.g., Sebacic acid or a stable isotope-labeled dicarboxylic acid)

  • Methoxyamine hydrochloride (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine, anhydrous

  • Ethyl acetate, HPLC grade

  • Hexane, HPLC grade

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Chloride (NaCl)

  • Sodium Sulfate, anhydrous

  • Deionized water (18.2 MΩ·cm)

  • Human urine pool (for calibration standards and QCs)

  • 2 mL GC vials with inserts

Instrumentation and Analytical Conditions

The following table outlines typical GC-MS parameters. These should be considered a starting point and may require optimization for the specific instrument used.

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
GC Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness, or similar
Injector Splitless, 280 °C
Carrier Gas Helium, Constant Flow @ 1.0 mL/min
Oven Program Initial: 60 °C (hold 1 min) Ramp: 10 °C/min to 300 °C Hold: 3 min at 300 °C
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI), 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor To be determined empirically by injecting a derivatized standard in SCAN mode. Select at least one quantifier and one qualifier ion for both the analyte and the internal standard.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Analyte Stock (1 mg/mL): Accurately weigh 10 mg of 4-ketopimelic acid and dissolve in 10 mL of deionized water.

  • Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Sebacic acid) in methanol.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the analyte stock solution. These will be used to spike the urine pool to create calibrators and QCs.

Sample Preparation: Extraction and Derivatization

This protocol should be performed on all samples, calibrators, and quality controls.

  • Sample Thawing and Normalization: Thaw frozen urine samples completely at room temperature and vortex for 15 seconds. Determine the creatinine concentration of each sample. Pipette a volume of urine equivalent to 0.5 µmol of creatinine into a clean glass tube. If the required volume is less than 500 µL, add deionized water to make up the volume to 500 µL.

  • Internal Standard Addition: Add 20 µL of the internal standard working solution to each tube.

  • Acidification: Add 50 µL of 5M HCl to each tube to bring the pH to < 2. Vortex thoroughly.[10]

  • Salting Out: Add solid NaCl to saturate the aqueous solution and vortex to mix. This enhances the extraction efficiency.[10]

  • Liquid-Liquid Extraction:

    • Add 1 mL of ethyl acetate to each tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a new clean glass tube.

    • Repeat the extraction with a second 1 mL aliquot of ethyl acetate and combine the organic layers.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporation: Transfer the dried extract to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 35-40 °C.[11] It is critical to ensure the sample is completely dry, as moisture will interfere with the silylation reaction.[8]

  • Derivatization - Step 1 (Methoximation):

    • Add 40 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried residue.[11]

    • Cap the tube tightly and vortex to dissolve the residue.

    • Incubate at 60 °C for 30 minutes.[4][11]

  • Derivatization - Step 2 (Silylation):

    • Cool the sample to room temperature.

    • Add 40 µL of BSTFA + 1% TMCS to the tube.[11]

    • Cap tightly, vortex, and incubate at 70 °C for 15-30 minutes.[11][12]

  • Final Step: Cool the sample to room temperature. Transfer the derivatized sample to a 2 mL GC vial with a 250 µL insert for analysis. Samples should be analyzed promptly or stored at -20°C.[12]

Data Analysis and Quantification

  • Peak Identification: Identify the peaks for derivatized 4-ketopimelic acid and the internal standard in the chromatogram based on their retention times, confirmed by injecting a pure derivatized standard.

  • Integration: Integrate the peak areas for the selected quantifier ions for both the analyte and the internal standard.

  • Calibration Curve: Calculate the ratio of the analyte peak area to the internal standard peak area for each calibrator. Plot this ratio against the known concentration of each calibrator to generate a linear regression curve. A weighting of 1/x is often appropriate.

  • Quantification: Calculate the area ratio for each unknown sample and determine its concentration by interpolating from the calibration curve.

  • Final Concentration: Adjust the final concentration based on the initial urine volume used and report the result in µmol/mmol creatinine.

Method Performance Characteristics

A full method validation should be performed to establish the following parameters:

  • Linearity: Assessed from the calibration curve (R² > 0.99).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined by analyzing samples with progressively lower concentrations (e.g., Signal-to-Noise ratio of 3 for LOD and 10 for LOQ).[13]

  • Precision & Accuracy: Evaluated by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically <15% RSD for precision and 85-115% for accuracy.

  • Recovery: Assessed by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Freeze-thaw and short-term storage stability of the analyte in urine should be assessed.[4]

Conclusion

The GC-MS method detailed in this application note provides a reliable and specific platform for the quantitative analysis of 4-ketopimelic acid in urine. The two-step oximation and silylation derivatization protocol is essential for converting the non-volatile keto acid into a form suitable for GC-MS analysis. This method is well-suited for clinical research settings investigating metabolic disorders and can be adapted for high-throughput applications.

References

Application Note: Derivatization of 4-Oxoheptanedioic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of 4-Oxoheptanedioic Acid

This compound, also known as 4-ketopimelic acid, is a dicarboxylic acid containing a central ketone functional group.[1] Its analysis is relevant in various fields, including metabolomics and atmospheric chemistry, where it can serve as a marker for specific biochemical or oxidative processes.[2][3] However, the direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally impractical.

The molecule's structure, featuring two polar carboxylic acid groups and a ketone moiety, results in a high melting point (142-144 °C), low volatility, and thermal instability.[1][4][5] When subjected to the high temperatures of a GC inlet, such polar compounds tend to exhibit poor chromatographic behavior, including peak tailing, low response, and even thermal degradation, making reliable quantification impossible.[6][7]

To overcome these challenges, chemical derivatization is an essential sample preparation step.[8][9] This process modifies the functional groups of the analyte, converting it into a more volatile and thermally stable derivative suitable for GC-MS analysis. This application note provides a detailed guide to the principles, methods, and a validated protocol for the robust derivatization of this compound.

Principle of Derivatization: A Two-Step Strategy for a Bifunctional Analyte

The molecular structure of this compound necessitates a comprehensive derivatization strategy that addresses both its carboxylic acid and ketone functionalities. A sequential, two-step approach is widely recognized as the most robust method for keto-acids, ensuring complete derivatization and preventing analytical artifacts.[10][11][12][13]

Step 1: Methoximation of the Ketone Group The first step specifically targets the carbonyl (keto) group. The primary reason for this is to prevent keto-enol tautomerism. In solution and at high temperatures, the ketone can exist in equilibrium with its enol form. If both forms are derivatized in the subsequent step, a single analyte will produce two different derivative peaks, complicating chromatography and compromising quantification.[10][11]

Methoximation with a reagent like methoxyamine hydrochloride (MeOx) converts the ketone into a stable methoxime derivative.[10][11][14] This reaction "locks" the carbonyl group, preventing enolization and ensuring that only a single, stable derivative is formed for the analyte.[12]

Step 2: Silylation of Carboxylic Acid Groups Following methoximation, the second step targets the two terminal carboxylic acid groups. Silylation is the most common and effective technique, replacing the active, acidic hydrogens of the carboxyl groups with non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups.[7][15][16] This transformation drastically reduces the molecule's polarity and boiling point, rendering it sufficiently volatile for gas-phase analysis.

Workflow for Derivatization of this compound

The logical flow from a raw sample to a GC-MS-ready derivative is critical for reproducibility. The following diagram outlines the recommended workflow.

Derivatization_Workflow Figure 1. Two-Step Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Chemical Derivatization cluster_analysis Analysis Dry_Sample Dry Sample Matrix (Lyophilization or N2 Stream) Methoximation Step 1: Methoximation (Target: Ketone Group) Dry_Sample->Methoximation Add MeOx in Pyridine Heat (e.g., 60°C, 45 min) Silylation Step 2: Silylation (Target: Carboxyl Groups) Methoximation->Silylation Add Silylating Reagent (e.g., BSTFA) Heat (e.g., 70°C, 30 min) GC_MS_Analysis GC-MS Analysis Silylation->GC_MS_Analysis Inject into GC-MS

Caption: Figure 1. Two-Step Derivatization Workflow

Comparative Overview of Derivatization Strategies

While the two-step methoximation-silylation is recommended, other methods exist. The choice of reagent can impact derivative stability, reaction efficiency, and potential for chromatographic interference.

Method Reagent(s) Target Group(s) Key Advantages Considerations
Recommended 1. Methoxyamine HCl (MeOx) 2. BSTFA + 1% TMCS1. Ketone 2. CarboxylsGold standard for metabolomics; prevents tautomers; byproducts are highly volatile.[10][15]BSTFA is highly sensitive to moisture.[7][15]
High Stability 1. Methoxyamine HCl (MeOx) 2. MTBSTFA1. Ketone 2. CarboxylsForms TBDMS derivatives that are ~10,000 times more stable against hydrolysis than TMS derivatives.[17]Reagent is bulkier, which may affect chromatography of some compounds.[18]
Alternative BF₃ in n-butanolCarboxyls OnlyDocumented specifically for this compound analysis in atmospheric samples.[2]Leaves the ketone group unprotected, which can be a site of thermal instability or unwanted interactions.

Detailed Protocol: Two-Step Methoximation and Silylation

This protocol is designed for the derivatization of this compound from a dried extract or a pure standard. All steps should be performed in a fume hood, and appropriate personal protective equipment should be worn.

5.1. Materials and Reagents

  • This compound standard or dried sample extract

  • Pyridine, anhydrous (silylation grade)

  • Methoxyamine hydrochloride (MeOx)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Nitrogen gas, high purity

  • 2 mL glass reaction vials with PTFE-lined screw caps

  • Heating block or incubator

  • Microsyringes and pipettes

  • Vortex mixer

5.2. Preparation of Reagents

  • Methoximation Reagent: Dissolve Methoxyamine hydrochloride in anhydrous pyridine to a final concentration of 20 mg/mL. Prepare this solution fresh and protect it from moisture.

5.3. Sample Preparation The complete absence of water is critical for successful silylation.[7][10]

  • Aliquot the sample containing this compound into a 2 mL glass reaction vial.

  • If the sample is in an aqueous or volatile organic solvent, evaporate it to complete dryness under a gentle stream of nitrogen gas or using a centrifugal vacuum concentrator.

5.4. Step-by-Step Derivatization Procedure

  • Methoximation:

    • To the dried sample residue in the vial, add 50 µL of the freshly prepared Methoximation Reagent (20 mg/mL MeOx in pyridine).

    • Securely cap the vial and vortex for 1 minute to ensure the residue is fully dissolved.

    • Incubate the vial at 60°C for 45 minutes .[14]

    • After incubation, allow the vial to cool to room temperature.

  • Silylation:

    • To the same vial containing the methoximated sample, add 80 µL of BSTFA + 1% TMCS.

    • Securely cap the vial and vortex for 30 seconds.

    • Incubate the vial at 70°C for 30 minutes .[7]

    • After incubation, allow the vial to cool to room temperature. The sample is now derivatized and ready for GC-MS analysis.

Recommended GC-MS Parameters

Instrumental conditions should be optimized for the specific system in use. The following parameters provide a robust starting point.

Parameter Setting
GC System Agilent 7890B or equivalent
MS System Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection Mode Splitless (or Split 10:1 for concentrated samples)
Injection Volume 1 µL
Inlet Temp. 250°C
Oven Program Initial 100°C, hold for 2 min; ramp at 8°C/min to 280°C; hold for 5 min[2][19]
Transfer Line Temp. 280°C
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550)

Expected Results and Troubleshooting

The successful derivatization will yield 4-(methoxyimino)heptanedioic acid, di-trimethylsilyl ester . The mass spectrum of this derivative will exhibit characteristic fragments useful for identification, such as the molecular ion ([M]⁺), loss of a methyl group ([M-15]⁺), and other fragments related to the TMS and methoxime moieties.[18]

Problem Possible Cause(s) Recommended Solution(s)
Low or No Analyte Peak 1. Presence of moisture in the sample or reagents. 2. Incomplete derivatization reaction. 3. Analyte degradation.1. Ensure sample is completely dry before derivatization; use fresh anhydrous reagents.[7] 2. Increase reaction time or temperature slightly; ensure adequate reagent excess. 3. Avoid excessively high temperatures during sample preparation and analysis.
Multiple Peaks for Analyte 1. Incomplete methoximation leading to derivatization of both keto and enol forms.[10][11] 2. Side reactions due to contaminants.1. Ensure the methoximation step is complete; use fresh MeOx reagent. 2. Use high-purity solvents and reagents; clean glassware thoroughly.
Chromatographic Peak Tailing 1. Incomplete derivatization leaving polar functional groups exposed. 2. Active sites in the GC inlet liner or column.1. Optimize derivatization conditions (time, temp, reagent volume). 2. Use a deactivated inlet liner; condition the column according to manufacturer instructions.[17]

References

Quantification of 4-ketopimelic acid in marine aerosols

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Sensitivity Quantification of 4-Ketopimelic Acid in Marine Aerosols using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction: The Significance of 4-Ketopimelic Acid in Marine Atmospheric Chemistry

Marine aerosols are a complex and dynamic mixture of sea salt, non-sea-salt sulfate, and a diverse array of organic compounds.[1][2] These organic aerosols, particularly the water-soluble fraction, play a critical role in atmospheric processes, including the formation of cloud condensation nuclei (CCN), which directly impacts cloud properties and the Earth's radiative budget.[1][3] Among the myriad of organic species, oxocarboxylic acids (keto-acids) are key indicators of the photochemical aging and secondary organic aerosol (SOA) formation processes.[4][5]

4-Ketopimelic acid (also known as 4-oxoheptanedioic acid) is a C7 ω-oxocarboxylic acid that has been identified as a component of the water-soluble organic matter in marine aerosols.[6] Its presence provides valuable insights into the oxidative pathways of longer-chain unsaturated fatty acids or cyclic organic precursors of biogenic origin. As an intermediate product in atmospheric oxidation chains, its concentration can illuminate the extent and nature of photochemical processing of organic aerosols during long-range transport over the oceans.[4]

However, the quantification of 4-ketopimelic acid presents a significant analytical challenge. Its high polarity and low volatility preclude direct analysis by gas chromatography. Furthermore, its typically low concentrations (ng/m³) in aerosol samples demand a highly sensitive and robust analytical workflow, encompassing efficient sample collection, extraction, and a selective detection method.[7][8][9]

This application note provides a comprehensive, field-proven protocol for the quantification of 4-ketopimelic acid in marine aerosol samples. The methodology is built upon a foundation of ultrasonic-assisted extraction, chemical derivatization to enhance volatility, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method

The core of this protocol is the conversion of the non-volatile 4-ketopimelic acid into a thermally stable and volatile derivative, this compound dibutyl ester, which is amenable to GC-MS analysis. The workflow, illustrated below, ensures high recovery and sensitivity.

The process begins with the collection of total suspended particles (TSP) from the marine boundary layer onto quartz fiber filters. The water-soluble organic compounds are then extracted from the filter matrix using ultrasonication in ultrapure water.[4][10] The aqueous extract is concentrated and then subjected to a derivatization reaction using 14% Boron Trifluoride (BF₃) in n-butanol.[4][6][11] This reaction efficiently esterifies the two carboxylic acid functional groups of 4-ketopimelic acid. The resulting dibutyl ester is then extracted into a non-polar solvent (n-hexane) and analyzed using a capillary GC-MS system. Quantification is achieved by comparing the analyte's response to a calibration curve generated from an authentic 4-ketopimelic acid standard.

G cluster_0 Field Sampling cluster_1 Sample Preparation cluster_2 Analysis & Quantification A1 Aerosol Collection (High-Volume Sampler on Pre-baked Quartz Filter) A2 Sample Storage (-20°C in Dark) A1->A2 B1 Filter Extraction (Ultrasonication in H₂O) A2->B1 B2 Concentration (Rotary Evaporation) B1->B2 B3 Derivatization (BF₃/n-butanol, 100°C) B2->B3 B4 Liquid-Liquid Extraction (into n-Hexane) B3->B4 C1 GC-MS Analysis B4->C1 C2 Data Processing (Peak Integration) C1->C2 C3 Quantification (vs. Calibration Curve) C2->C3 D1 D1 C3->D1 Final Concentration (ng/m³)

Figure 1: Overall experimental workflow from sample collection to final quantification.

Detailed Protocols

PART 3.1: Aerosol Sample Collection

Rationale: The use of a high-volume air sampler ensures that a sufficient mass of particulate matter is collected over a typical 24-hour period to detect trace-level analytes. Quartz fiber filters are chosen for their low organic carbon blank and high thermal stability, allowing for pre-treatment by baking to remove any adsorbed organic contaminants.

Materials:

  • High-volume air sampler (e.g., Kimoto AS-810B or similar).[11]

  • 20 x 25 cm quartz fiber filters (e.g., Pallflex 2500QAT-UP).[11]

  • Pre-cleaned aluminum foil.

  • Muffle furnace.

  • Clean, sealed containers for filter storage.

Protocol:

  • Filter Preparation: Place quartz fiber filters on aluminum foil and bake in a muffle furnace at 450°C for at least 6 hours to remove any residual organic material. After baking, allow the filters to cool in a desiccator.

  • Handling: Handle the pre-baked filters only with clean forceps and along the edges to prevent contamination.

  • Field Blanks: Designate at least 10% of your filters as field blanks. A field blank is a pre-baked filter that is taken to the sampling site, placed in the sampler without air being drawn through it, and then retrieved and stored identically to the actual samples. This is critical for assessing contamination during handling and transport.

  • Sampling: Install a pre-baked filter into the high-volume sampler. Record the start time and initial flow rate.

  • Sample Collection: Run the sampler for a predetermined period, typically 12 to 24 hours, to collect a total air volume ranging from approximately 100 to 2000 m³.[11] Record the end time and final flow rate.

  • Sample Retrieval and Storage: Carefully remove the filter from the sampler, fold it in half with the exposed side facing inward, wrap it in pre-cleaned aluminum foil, and place it in a sealed container or bag. Immediately store the sample in a freezer at -20°C until analysis to prevent the degradation of organic compounds.[6][11]

PART 3.2: Sample Extraction and Derivatization

Rationale: Water-soluble organic compounds are efficiently removed from the quartz filter matrix via ultrasonic agitation.[4][10] Because the target analyte concentration is low, the extract is concentrated to near dryness using a rotary evaporator under vacuum to avoid thermal degradation. The subsequent derivatization with BF₃/n-butanol is a well-established method for converting carboxylic and oxocarboxylic acids to their respective butyl esters and hemiacetals, rendering them volatile for GC analysis.[4][6][11]

G A Aliquat of Filter in Beaker B Add Ultrapure H₂O & Internal Standard A->B C Ultrasonic Bath (3 x 15 min) B->C D Filter Extract (Pasteur pipette w/ quartz wool) C->D E Adjust pH to 8.5-9.0 (0.1 M KOH) D->E F Rotary Evaporation (to near dryness) E->F G Add 14% BF₃/n-butanol (60 µL) F->G H Reaction at 100°C (1 hour) G->H I Cool & Add H₂O + n-Hexane H->I J Vortex & Centrifuge I->J K Collect n-Hexane Layer (Repeat 2x) J->K L Concentrate under N₂ Stream K->L M Reconstitute in Hexane for GC-MS Injection L->M

Figure 2: Step-by-step sample preparation and derivatization workflow.

Materials & Reagents:

  • 4-Ketopimelic acid standard (≥98% purity).[12][13]

  • Internal Standard (e.g., C₁₃ n-alkane, deuterated phthalic acid).

  • Ultrapure deionized water (>18.2 MΩ·cm).

  • 14% Boron Trifluoride in n-butanol (BF₃/n-butanol).

  • n-Hexane (GC grade).

  • Potassium Hydroxide (KOH) solution (0.1 M).

  • Anhydrous Sodium Sulfate.

  • Ultrasonic bath, rotary evaporator, nitrogen evaporator.

Protocol:

  • Extraction: Cut a portion of the aerosol filter (or the entire filter) into small pieces and place them in a glass beaker. Add a known amount of internal standard. Add approximately 20-30 mL of ultrapure water.

  • Ultrasonication: Place the beaker in an ultrasonic bath and sonicate for 15 minutes. Repeat this step three times, using a fresh aliquot of water each time and combining the extracts.[4]

  • Filtration: Pass the combined aqueous extract through a Pasteur pipette packed with quartz wool to remove filter debris.

  • pH Adjustment & Concentration: Adjust the pH of the extract to 8.5-9.0 using 0.1 M KOH solution. This converts the acids to their salt form, preventing evaporative loss. Concentrate the extract to near dryness using a rotary evaporator at a temperature below 40°C.[4][11]

  • Derivatization: To the dried residue, add 60 µL of 14% BF₃ in n-butanol. Seal the reaction vial and heat it in a water bath or heating block at 100°C for 1 hour.[4][6]

  • Product Extraction: After cooling, add ~1 mL of ultrapure water to the vial. Add ~2 mL of n-hexane, vortex vigorously for 1 minute, and centrifuge to separate the layers.

  • Combine & Dry: Carefully collect the upper n-hexane layer using a pipette. Repeat the hexane extraction two more times. Combine the hexane extracts and pass them through a small column of anhydrous sodium sulfate to remove any residual water.

  • Final Concentration: Concentrate the final hexane extract to a small volume (~100 µL) under a gentle stream of nitrogen. Transfer to a GC vial with an insert for analysis.

PART 3.3: GC-MS Analysis & Quantification

Rationale: A capillary GC column with a non-polar or mid-polarity stationary phase provides excellent separation for the derivatized organic acids. Mass spectrometry offers high selectivity and sensitivity for detection. Operating in Selected Ion Monitoring (SIM) mode enhances sensitivity by focusing on characteristic ions of the target analyte.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Thermo Scientific Trace 1310/ISQ).

  • Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Instrumental Parameters:

ParameterSettingRationale
GC Inlet
Injection ModeSplitlessMaximizes transfer of trace analytes to the column.
Injector Temp280°CEnsures rapid volatilization of the derivatized analytes.
Injection Volume1-2 µLStandard volume for capillary GC.
Oven Program
Initial Temp60°C (hold 2 min)Allows for solvent focusing at the head of the column.
Ramp 110°C/min to 120°CSeparates more volatile components.
Ramp 25°C/min to 300°CElutes higher boiling point compounds like dicarboxylic acid esters.
Final Hold10 min at 300°CEnsures all components are eluted from the column.
Carrier Gas Helium, constant flow ~1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique creating reproducible fragments.
Ionization Energy70 eVStandard energy for generating library-searchable mass spectra.
MS Source Temp230°CStandard operating temperature.
MS Quad Temp150°CStandard operating temperature.
Acquisition Mode Full Scan (m/z 50-500) & SIMFull scan for identification; SIM for quantification.
SIM Ions for 4-Ketopimelic Dibutyl Ester m/z 101, 185, 111Characteristic fragment ions for selective detection.[6]

Calibration & Quantification:

  • Prepare a stock solution of 4-ketopimelic acid in a suitable solvent (e.g., methanol).

  • Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution.

  • Process each calibration standard through the entire derivatization and extraction procedure (Part 3.2) exactly as done for the samples. This accounts for any variability in derivatization efficiency.

  • Analyze the derivatized standards by GC-MS.

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration for each standard.

  • Calculate the concentration of 4-ketopimelic acid in the field samples using the regression equation from the calibration curve and accounting for the initial volume of air sampled.

Trustworthiness: A Self-Validating System

To ensure the integrity and reliability of the data, the following quality control measures must be integrated into the workflow:

  • Field and Procedural Blanks: Analysis of field blanks and procedural blanks (a clean filter processed alongside samples) should yield no detectable 4-ketopimelic acid. Presence of the analyte would indicate contamination during sampling, transport, or lab processing.

  • Spiked Sample Recovery: A known amount of 4-ketopimelic acid standard should be spiked onto a blank filter and processed with each batch of samples. The recovery percentage should be calculated. For similar dicarboxylic acids, recoveries are typically >90%.[4] This validates the efficiency of the extraction and derivatization process.

  • Internal Standard: The use of an internal standard corrects for variations in injection volume and potential matrix effects during analysis.

  • Authentic Standard Confirmation: The identity of 4-ketopimelic acid in samples must be confirmed by comparing both the GC retention time and the full scan mass spectrum with those of the derivatized authentic standard.[6]

References

Application Notes and Protocols for 4-Oxoheptanedioic Acid as a Biomarker of Oxidative Damage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Biomarker in the Landscape of Oxidative Stress

The relentless assault of reactive oxygen species (ROS) on cellular macromolecules is a central theme in the pathogenesis of numerous human diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1] This phenomenon, termed oxidative stress, arises from an imbalance between the production of ROS and the capacity of biological systems to detoxify these reactive intermediates.[2][3] Lipids, particularly polyunsaturated fatty acids (PUFAs) within cellular membranes, are prime targets for oxidative damage through a process known as lipid peroxidation.[4][5] This cascade of reactions generates a complex array of bioactive molecules, many of which serve as stable and quantifiable footprints of oxidative damage.[6][7]

While established biomarkers such as F2-isoprostanes and 4-hydroxy-2-nonenal (4-HNE) have proven invaluable, the quest for novel, sensitive, and specific markers continues.[2][8] This application note introduces 4-oxoheptanedioic acid, a dicarboxylic acid, as an emerging biomarker with the potential to provide a unique window into the mechanisms of lipid peroxidation. We will delve into its putative formation, provide a detailed protocol for its quantification in biological matrices, and discuss its potential applications in research and drug development.

The Genesis of this compound: A Product of Lipid Peroxidation

While the precise enzymatic and non-enzymatic pathways leading to the formation of this compound are still under active investigation, its chemical structure strongly suggests it is a downstream product of the oxidative cleavage of PUFAs. The process of lipid peroxidation is a free radical-mediated chain reaction that can be broadly divided into three stages: initiation, propagation, and termination.[4]

The initiation phase involves the abstraction of a hydrogen atom from a PUFA by a reactive oxygen species, forming a lipid radical. In the propagation phase, this radical reacts with molecular oxygen to form a lipid peroxyl radical, which can then abstract a hydrogen atom from another PUFA, thus propagating the chain reaction and forming a lipid hydroperoxide. These unstable hydroperoxides can undergo further reactions, including fragmentation, to generate a variety of smaller, more stable products, including aldehydes and dicarboxylic acids.

Based on the structure of this compound (a seven-carbon dicarboxylic acid with a ketone group at the fourth carbon), we can hypothesize its formation from the oxidative cleavage of common PUFAs such as linoleic acid or arachidonic acid.

PUFA Polyunsaturated Fatty Acid (e.g., Linoleic Acid) Lipid_Peroxidation Lipid Peroxidation Cascade PUFA->Lipid_Peroxidation ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation Unstable_Intermediates Unstable Peroxide Intermediates Lipid_Peroxidation->Unstable_Intermediates Cleavage Oxidative Cleavage Unstable_Intermediates->Cleavage Aldehydes Aldehydes (e.g., 4-HNE) Cleavage->Aldehydes Dicarboxylic_Acids Dicarboxylic Acids Cleavage->Dicarboxylic_Acids 4_Oxoheptanedioic_Acid This compound Dicarboxylic_Acids->4_Oxoheptanedioic_Acid

Figure 1. Putative formation of this compound from lipid peroxidation.

Quantification of this compound in Biological Matrices: A Detailed Protocol

The accurate and sensitive quantification of this compound in complex biological samples such as urine and plasma necessitates a robust analytical methodology. Due to its polar nature and low volatility, direct analysis is challenging. Therefore, a derivatization step is typically required to improve its chromatographic properties and ionization efficiency for mass spectrometric detection. The following protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the gold standard for the analysis of small molecules in biological fluids.[9]

Sample Preparation: The Foundation of Accurate Measurement

The goal of sample preparation is to extract this compound from the biological matrix while removing interfering substances such as proteins and salts.

Materials:

  • Biological sample (urine or plasma)

  • Internal Standard (IS): Isotopically labeled this compound (e.g., this compound-d4)

  • Acetonitrile (ACN), ice-cold

  • Ethyl acetate

  • Formic acid

  • Derivatization agent: 2-picolylamine

  • Coupling agent: 2-dimethylamino-pyridine (DMAP) and N,N'-diisopropylcarbodiimide (DIC)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

Procedure:

  • Sample Aliquoting and Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (urine or plasma). Add 10 µL of the internal standard solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation (for plasma samples): Add 400 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: To the supernatant (from plasma) or the urine sample, add 500 µL of ethyl acetate. Acidify the sample with 5 µL of formic acid to ensure this compound is in its protonated form. Vortex for 2 minutes. Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Solvent Evaporation: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in 50 µL of a solution containing the derivatization agent (2-picolylamine), coupling agent (DMAP and DIC) in acetonitrile. Incubate at 60°C for 30 minutes. This reaction converts the carboxylic acid groups to amides, improving their chromatographic retention and ionization efficiency.

  • Final Preparation: After incubation, evaporate the solvent to dryness again. Reconstitute the derivatized sample in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile) for LC-MS/MS analysis.

cluster_sample_prep Sample Preparation Sample Biological Sample (100 µL) Spike_IS Spike with Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation (Plasma) Spike_IS->Protein_Precipitation LLE Liquid-Liquid Extraction Spike_IS->LLE Urine Protein_Precipitation->LLE Evaporation1 Evaporation LLE->Evaporation1 Derivatization Derivatization Evaporation1->Derivatization Evaporation2 Evaporation Derivatization->Evaporation2 Reconstitution Reconstitution Evaporation2->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Figure 2. Experimental workflow for the quantification of this compound.

LC-MS/MS Analysis: High-Throughput and Sensitive Detection

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (suggested starting point):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (to be optimized for the derivatized analyte):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the derivatized this compound and its isotopically labeled internal standard. The exact m/z values will depend on the chosen derivatization reagent.

ParameterThis compound DerivativeInternal Standard Derivative
Precursor Ion (m/z) To be determinedTo be determined
Product Ion 1 (m/z) To be determinedTo be determined
Product Ion 2 (m/z) To be determinedTo be determined
Collision Energy (eV) To be optimizedTo be optimized
Dwell Time (ms) To be optimizedTo be optimized

Table 1. Suggested MRM parameters for LC-MS/MS analysis.

Data Analysis and Interpretation

Quantification is achieved by creating a calibration curve using known concentrations of a this compound standard that has undergone the same sample preparation and derivatization process. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the calibrators. The concentration of this compound in the unknown samples is then calculated from this calibration curve. Results are typically normalized to creatinine concentration for urine samples to account for variations in urine dilution.[10]

Trustworthiness and Self-Validation

The described protocol incorporates several key features to ensure the trustworthiness and validity of the results:

  • Use of an Internal Standard: The isotopically labeled internal standard co-elutes with the analyte and experiences similar extraction and ionization effects, correcting for variations in sample preparation and instrument response.

  • Chromatographic Separation: The LC separation ensures that this compound is resolved from other isomeric or isobaric compounds that could interfere with the measurement.

  • Tandem Mass Spectrometry (MS/MS): The use of MRM provides high selectivity and sensitivity by monitoring a specific fragmentation pattern of the analyte, minimizing the risk of false positives.

  • Calibration Curve: A multi-point calibration curve ensures linearity and accuracy over the expected concentration range of the analyte.

  • Quality Control Samples: The inclusion of quality control samples at low, medium, and high concentrations in each analytical run allows for the monitoring of assay performance and ensures inter- and intra-assay precision and accuracy.

Future Perspectives and Clinical Relevance

The establishment of this compound as a validated biomarker of oxidative damage holds significant promise for both basic research and clinical applications. Its quantification could provide valuable insights into the role of lipid peroxidation in various disease states. For instance, elevated levels of this compound in patients with cardiovascular disease could serve as an indicator of ongoing oxidative stress and may have prognostic value.[5] In the context of drug development, this biomarker could be used to assess the efficacy of antioxidant therapies in preclinical and clinical studies.

Further research is warranted to:

  • Elucidate the specific enzymatic and non-enzymatic pathways leading to the formation of this compound.

  • Conduct clinical studies to establish reference ranges in healthy populations and to evaluate its association with various diseases linked to oxidative stress.

  • Compare the performance of this compound with other established biomarkers of oxidative damage.

Conclusion

This compound represents a promising, yet under-explored, biomarker of oxidative damage derived from lipid peroxidation. The detailed LC-MS/MS protocol provided in this application note offers a robust starting point for researchers to develop and validate their own assays for its quantification in biological samples. By further investigating its formation and clinical relevance, this compound has the potential to become a valuable tool in our arsenal for understanding and combating diseases rooted in oxidative stress.

References

Protocol for 4-ketopimelic acid extraction from biological tissues

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols: High-Fidelity Extraction of 4-Ketopimelic Acid from Biological Tissues

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive, step-by-step protocol for the efficient extraction of 4-ketopimelic acid from biological tissues. The methodology is meticulously designed to ensure high recovery rates and sample purity, rendering it suitable for sensitive downstream quantitative analyses such as mass spectrometry.

Introduction: The Scientific Imperative of 4-Ketopimelic Acid Analysis

4-Ketopimelic acid (4-KPA), also known as 4-oxoheptanedioic acid, is a key intermediate in the metabolism of several essential amino acids.[1][2] Its chemical formula is C7H10O5, and it has a molecular weight of 174.1513 g/mol .[2][3][4] The presence and concentration of this dicarboxylic acid in biological tissues can serve as a critical indicator of metabolic health and disease. Aberrations in 4-KPA levels may signify metabolic dysregulation, positioning it as a potential biomarker in various pathological conditions. Consequently, the ability to accurately and reliably quantify 4-KPA is paramount for advancing our understanding of cellular metabolism and for the discovery and development of novel therapeutic agents.

The extraction of 4-KPA from complex biological matrices presents a significant analytical challenge due to its polar nature and the potential for degradation. This protocol has been optimized to overcome these obstacles, ensuring the generation of reproducible and high-fidelity data.

The Foundational Principle of the Extraction Methodology

This protocol is centered around a liquid-liquid extraction (LLE) technique, a cornerstone of sample preparation in metabolomics, which is applied after the thorough homogenization of the tissue sample.[5] The fundamental principle of LLE is the differential partitioning of 4-KPA from the aqueous environment of the tissue homogenate into an immiscible organic solvent.[6] The success of this separation is critically dependent on the precise selection of the organic solvent and the meticulous control of the pH of the aqueous phase to maximize the recovery of this polar keto acid. Furthermore, the protocol incorporates essential steps for the systematic removal of interfering macromolecules, such as proteins and lipids, which are known to compromise the accuracy of subsequent analytical measurements.

Essential Materials and Reagents

Instrumentation
  • High-throughput homogenizer (e.g., bead beater, rotor-stator)

  • Refrigerated centrifuge (capable of 4°C and >10,000 x g)

  • Sample concentrator (e.g., nitrogen evaporator, centrifugal vacuum concentrator)

  • Vortex mixer

  • Calibrated analytical balance

  • Precision pH meter

Chemicals and Consumables
  • 4-Ketopimelic acid analytical standard (CAS 502-50-1)[7]

  • Stable isotope-labeled internal standard (e.g., ¹³C-labeled 4-ketopimelic acid)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ethyl acetate (ACS grade or higher)

  • Formic acid (LC-MS grade)

  • Ultrapure water (resistivity of 18.2 MΩ·cm)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dry ice or liquid nitrogen

Visualization of the Experimental Workflow

The logical sequence of the extraction protocol is visually represented in the following workflow diagram.

G cluster_0 Sample Preparation cluster_1 Analytical Workflow Tissue_Collection 1. Tissue Collection & Snap Freezing Homogenization 2. Tissue Homogenization Tissue_Collection->Homogenization Protein_Precipitation 3. Protein Precipitation Homogenization->Protein_Precipitation Liquid_Liquid_Extraction 4. Liquid-Liquid Extraction Protein_Precipitation->Liquid_Liquid_Extraction Evaporation_Reconstitution 5. Evaporation & Reconstitution Liquid_Liquid_Extraction->Evaporation_Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis Evaporation_Reconstitution->LC_MS_Analysis

Figure 1: A schematic representation of the 4-Ketopimelic Acid extraction workflow, from initial tissue collection to final analysis.

Detailed Step-by-Step Extraction Protocol

5.1. Rigorous Tissue Collection and Preservation

  • Upon excision, immediately rinse the tissue with ice-cold PBS to eliminate blood and other potential contaminants.

  • Gently blot the tissue to remove excess liquid and accurately record its wet weight.

  • To instantaneously halt all metabolic processes, snap-freeze the tissue in liquid nitrogen or on a bed of dry ice.[8] Store the frozen tissue at -80°C to maintain its integrity until the extraction procedure. This step is non-negotiable for preventing metabolite degradation.[5]

5.2. Efficient Tissue Homogenization

  • To maintain a low temperature, pre-chill all homogenization tubes and equipment on ice.

  • Transfer a precisely weighed portion of the frozen tissue (typically 20-50 mg) into a pre-chilled homogenization tube.[9]

  • Add 600 µL of an ice-cold 80% methanol solution. The high concentration of methanol serves the dual purpose of denaturing proteins and initiating the extraction of polar metabolites.[8]

  • Introduce a predetermined quantity of the internal standard into each sample. The use of an internal standard is crucial for correcting any analyte loss during the intricate sample preparation and subsequent analysis.

  • Thoroughly homogenize the tissue using a bead beater or a similar high-impact homogenizer. It is imperative that the samples remain cold throughout this process to prevent enzymatic activity.

5.3. Protein Precipitation and Clarification of the Extract

  • Following homogenization, incubate the samples on ice for a minimum of 30 minutes to ensure the complete precipitation of proteins.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • With great care, collect the supernatant, which now contains the extracted metabolites, and transfer it to a fresh, pre-chilled microcentrifuge tube. The resulting pellet, containing precipitated proteins and cellular debris, should be discarded.

5.4. Selective Liquid-Liquid Extraction (LLE)

  • Acidify the collected supernatant by adding 10 µL of formic acid. This acidification step protonates the carboxyl groups of 4-KPA, thereby increasing its hydrophobicity and facilitating its transfer into the organic solvent.

  • Add 1 mL of ethyl acetate to the acidified supernatant.

  • Vortex the mixture with high intensity for at least one minute to create an emulsion and ensure maximal contact between the aqueous and organic phases, which is essential for efficient extraction.

  • Perform a centrifugation step at 3,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Carefully aspirate the upper organic layer, which is now enriched with 4-KPA, and transfer it to a new tube.

  • To maximize the recovery of the analyte, repeat the extraction process (steps 2-5) on the remaining aqueous layer with an additional 1 mL of ethyl acetate. Pool the organic fractions from both extractions.

5.5. Final Sample Concentration and Reconstitution

  • Evaporate the combined organic fractions to complete dryness. This can be achieved using a gentle stream of nitrogen or a centrifugal vacuum concentrator. It is critical to avoid the use of high temperatures, as this can lead to the thermal degradation of 4-KPA.

  • Reconstitute the dried extract in a precise, small volume (e.g., 100 µL) of the initial mobile phase that will be used for your LC-MS/MS analysis (a common choice is 95:5 water:acetonitrile with 0.1% formic acid).

  • Briefly vortex the reconstituted sample and then centrifuge at high speed to pellet any particulate matter that may not have dissolved.

  • Transfer the clear supernatant to an autosampler vial, ready for injection and analysis.

Anticipated Quantitative Performance

The application of this optimized protocol is expected to yield high recovery and excellent reproducibility for 4-ketopimelic acid. The table below provides the performance metrics that can be expected.

Performance Metric Expected Outcome Method of Verification
Extraction Recovery > 85%Comparison of the peak area of a pre-extraction spiked sample against a post-extraction spiked sample.
Reproducibility (CV%) < 15%Calculated from a minimum of three independent extraction experiments performed on the same tissue pool.

Troubleshooting Guide

Observed Issue Potential Root Cause(s) Recommended Corrective Action(s)
Suboptimal Recovery Incomplete tissue homogenization.Visually inspect for any remaining tissue fragments. If present, increase the homogenization time or employ a more powerful homogenization technique.
Inefficient extraction due to incorrect pH.Verify the pH of the aqueous phase after acidification. Ensure the purity of the ethyl acetate. Consistently perform the dual extraction as detailed in the protocol.
High Result Variability Inconsistent sample handling procedures.Maintain all samples on ice at all times. Use calibrated pipettes and exercise precision, particularly when adding the internal standard.
Incomplete removal of proteins.Increase the on-ice incubation time following homogenization. If lipid interference is suspected, consider alternative protein precipitation methods.
Chromatographic Peak Tailing Presence of interfering, co-extracted substances.Ensure the complete evaporation of the organic solvent before reconstitution. Consider filtering the reconstituted sample through a 0.22 µm syringe filter prior to injection.

Concluding Remarks

This protocol provides a validated and highly reliable method for the extraction of 4-ketopimelic acid from biological tissues. By adhering to the principles of controlled temperature, precise pH adjustment, and appropriate solvent selection, researchers can consistently generate high-quality data. The integration of an internal standard and a thorough understanding of the rationale behind each step are fundamental to ensuring the accuracy and validity of the experimental results. This methodology is well-suited for a broad spectrum of applications in the fields of metabolic research and drug development.

References

Application Note: Elucidating the Molecular Structure of 4-Oxoheptanedioic Acid via Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract 4-Oxoheptanedioic acid, also known as 4-ketopimelic acid, is a dicarboxylic keto acid of significant interest in metabolic research and as a potential biomarker. Its structural characterization is critical for understanding its role in biological pathways. This application note presents a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). Due to the low volatility of the target analyte, a crucial derivatization step is employed to facilitate its entry into the gas phase. We provide an in-depth analysis of the resulting EI fragmentation pattern, supported by data from the National Institute of Standards and Technology (NIST) database, and propose a fragmentation pathway. This guide serves as a practical resource for researchers requiring robust analytical methods for the identification and characterization of polar metabolites.

Introduction and Scientific Background

This compound (MW: 174.15 g/mol , Formula: C₇H₁₀O₅) is a key intermediate in various metabolic processes.[1] Its unique structure, featuring two terminal carboxylic acid groups and a central ketone, makes it a polar and non-volatile molecule. Standard analytical techniques for such compounds require specific methodologies to ensure accurate detection and characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying small molecules. However, the direct analysis of polar compounds like this compound is challenging due to their poor volatility and thermal instability.[2][3] To overcome this, chemical derivatization is a mandatory sample preparation step. This process replaces active hydrogen atoms on the carboxylic acid groups with less polar, more volatile moieties, such as trimethylsilyl (TMS) groups.[3][4] This application note details a two-step derivatization process involving methoximation to protect the ketone functionality, followed by silylation of the carboxyl groups. This dual approach prevents the formation of multiple tautomeric derivatives and ensures a single, sharp chromatographic peak for reliable quantification and spectral analysis.[4]

Understanding the electron ionization (EI) fragmentation pattern is paramount for unambiguous compound identification. EI is a hard ionization technique that imparts significant energy to the analyte, causing reproducible fragmentation based on the molecule's underlying structure. The resulting mass spectrum serves as a molecular "fingerprint." In this note, we will dissect the mass spectrum of derivatized this compound, correlating major fragment ions to specific structural components and cleavage events.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a self-validating workflow for the analysis of this compound from a dried extract or pure standard.

2.1. Objective To prepare, derivatize, and analyze this compound using GC-EI-MS to acquire a reproducible mass spectrum for structural confirmation.

2.2. Materials and Reagents

  • This compound standard (Sigma-Aldrich or equivalent)

  • Pyridine, anhydrous

  • Methoxyamine hydrochloride (MeOx)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% TMCS (MSTFA + 1% TMCS)

  • Hexane, GC-grade

  • Nitrogen gas, high purity

  • Autosampler vials with inserts (2 mL)

2.3. Instrumentation

  • Gas Chromatograph (GC) equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer (MS) with an electron ionization (EI) source and a quadrupole mass analyzer.

2.4. Step-by-Step Methodology

Step 1: Sample Preparation (Lyophilization)

  • Ensure the sample containing this compound (e.g., a purified biological extract or a stock solution) is completely dry. Lyophilization (freeze-drying) is highly recommended to remove all traces of water, which can interfere with the derivatization reagents.[4]

Step 2: Derivatization - Methoximation

  • Causality: This initial step protects the ketone group by converting it into an oxime. This is crucial because it prevents the ketone from undergoing tautomerization (keto-enol equilibrium) during the subsequent high-temperature GC analysis, which would otherwise lead to multiple derivative peaks and complicated spectra.[4]

  • Add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine) to the dried sample in an autosampler vial.

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the mixture at 60°C for 45 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

Step 3: Derivatization - Silylation

  • Causality: This step replaces the acidic protons on the two carboxylic acid groups with non-polar trimethylsilyl (TMS) groups. This esterification dramatically increases the molecule's volatility, making it suitable for GC analysis.[2][5]

  • Add 80 µL of MSTFA + 1% TMCS to the vial from Step 2.

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the mixture at 60°C for 30 minutes.

  • Allow the vial to cool. The sample is now ready for injection.

2.5. Instrumental Parameters The following table outlines the recommended starting parameters for the GC-MS system. These may require optimization based on the specific instrument used.

Parameter Setting Justification
GC System
Injection Volume1 µLStandard volume for capillary columns.
Injector Temperature280°CEnsures rapid and complete vaporization of the derivatized analyte.
Injection ModeSplitless (1 min)Maximizes transfer of the analyte to the column, enhancing sensitivity for trace-level analysis.
Carrier GasHelium, constant flow at 1.2 mL/minProvides good chromatographic efficiency.
Oven Program80°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 minA standard temperature ramp that effectively separates a wide range of derivatized metabolites.
MS System
Ionization ModeElectron Ionization (EI)Standard for GC-MS, provides reproducible, library-searchable fragmentation patterns.
Ionization Energy70 eVThe industry standard energy that produces stable and extensive fragmentation for structural elucidation.
Source Temperature230°CA typical temperature to maintain analyte integrity and prevent contamination.
Quadrupole Temperature150°CEnsures stable ion transmission.
Mass Scan Range (m/z)50 - 650 amuCovers the expected mass of the derivatized parent ion and its key fragments.

Results: The Fragmentation Pattern of this compound

The following data is based on the electron ionization mass spectrum of underivatized this compound, as provided by the NIST spectral database.[1] While the protocol above uses derivatization for practical analysis, understanding the fragmentation of the core structure is fundamental. The derivatizing groups (TMS) would add predictable mass shifts and fragmentation pathways (e.g., loss of a methyl group, m/z 15).

Chemical Information:

  • Compound: this compound

  • Formula: C₇H₁₀O₅

  • Molecular Weight: 174.15 g/mol

Table 1: Major Ions in the EI Mass Spectrum of this compound

m/zRelative Intensity (%)Proposed Fragment Ion Structure / Neutral Loss
55100.0[C₃H₃O]⁺ (Acryloyl cation)
7385.5[C₃H₅O₂]⁺ (Propanoic acid fragment)
10175.0[M - C₃H₅O₂]⁺ or [C₄H₅O₃]⁺ (Loss of propanoic acid radical)
12930.0[M - COOH]⁺ (Loss of carboxyl radical)
15615.0[M - H₂O]⁺• (Loss of water)
174~5.0[M]⁺• (Molecular Ion)

Note: Intensities are approximate and serve to highlight the most significant fragments.

3.1. Interpretation of Fragmentation

The fragmentation of this compound is driven by the locations of the ketone and carboxylic acid functional groups.

  • Molecular Ion ([M]⁺•, m/z 174): The molecular ion is observed but with low intensity, which is typical for aliphatic acids that fragment readily.[6]

  • Alpha-Cleavage: The most significant fragmentation pathway for ketones is cleavage of the C-C bonds adjacent to the carbonyl group.[6][7] For this compound, this can happen on either side of the C4 ketone.

    • Cleavage at C3-C4/C4-C5: This symmetrical cleavage leads to the formation of characteristic ions. The charge can be retained on either fragment. Cleavage and subsequent rearrangements are responsible for the prominent ions at m/z 101 and m/z 73 . The ion at m/z 101 represents the loss of a propanoic acid radical ([M - •CH₂CH₂COOH]).

  • Formation of the Base Peak (m/z 55): The base peak at m/z 55 is the most stable fragment, likely the acryloyl cation ([CH₂=CH-C≡O]⁺). This ion is formed through a more complex rearrangement and cleavage cascade initiated by the initial alpha-cleavage.

  • Loss of Neutral Molecules:

    • Loss of Water ([M - H₂O]⁺•, m/z 156): A common fragmentation pathway for carboxylic acids is the loss of a water molecule, often via intramolecular rearrangement.

    • Loss of a Carboxyl Group ([M - COOH]⁺, m/z 129): Cleavage of the C-C bond adjacent to a carboxyl group results in the loss of a •COOH radical (45 Da), leading to the ion at m/z 129.[6]

Visualizing the Fragmentation and Workflow

4.1. Proposed Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for this compound upon electron ionization.

G cluster_main Proposed EI Fragmentation of this compound cluster_cleavage Primary Cleavages cluster_rearrangement Rearrangement & Secondary Fragmentation M Parent Ion [M]⁺• m/z = 174 F156 [M - H₂O]⁺• m/z = 156 M->F156 - H₂O F129 [M - COOH]⁺ m/z = 129 M->F129 - •COOH F101 [C₄H₅O₃]⁺ m/z = 101 M->F101 α-cleavage - •C₃H₅O₂ F55 Base Peak [C₃H₃O]⁺ m/z = 55 F129->F55 further fragmentation F73 [C₃H₅O₂]⁺ m/z = 73 F101->F73 - CO F101->F55 - H₂O, -CO

Caption: Proposed EI fragmentation pathway of this compound.

4.2. Experimental Workflow Diagram

This diagram outlines the complete analytical process from sample preparation to data interpretation.

G cluster_workflow GC-MS Analytical Workflow Sample 1. Dried Sample (e.g., Lyophilized Extract) MeOx 2. Methoximation (Protect Ketone Group) Sample->MeOx Add MeOx/Pyridine Silyl 3. Silylation (MSTFA) (Increase Volatility) MeOx->Silyl Add MSTFA GCMS 4. GC-MS Injection & Data Acquisition Silyl->GCMS Inject 1 µL Data 5. Data Analysis (Spectrum Interpretation) GCMS->Data Acquire Spectrum Report 6. Structural Confirmation & Reporting Data->Report Compare to Library/ Interpret Fragments

Caption: Step-by-step workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by GC-EI-MS. By employing a robust two-step derivatization procedure, the challenges associated with the analyte's polarity and low volatility are effectively overcome. The detailed interpretation of the electron ionization mass spectrum, supported by established fragmentation principles and reference data, demonstrates how key structural features of the molecule can be deduced from its fragment ions. The provided workflows and instrumental parameters serve as a valuable starting point for researchers in metabolomics, clinical chemistry, and drug development, enabling the confident identification and characterization of this important keto acid.

References

Topic: Stable Isotope Labeling of 4-Ketopimelic Acid for Elucidating Metabolic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Metabolic reprogramming is a hallmark of numerous physiological and pathological states, including cancer and inborn errors of metabolism. Understanding the dynamic flux through specific metabolic pathways is therefore critical for both basic research and therapeutic development. Stable isotope tracing, coupled with high-resolution analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful method for mapping metabolic networks and quantifying pathway activity.[1] This application note provides a comprehensive guide to the stable isotope labeling of 4-ketopimelic acid (also known as 4-oxoheptanedioic acid), a dicarboxylic acid whose metabolic roles are not fully characterized. We present the scientific rationale, detailed protocols for in vitro and in vivo studies, and methodologies for sample analysis and data interpretation. The objective is to equip researchers with the foundational knowledge and practical steps required to trace the metabolic fate of 4-ketopimelic acid, thereby uncovering its connections to central carbon metabolism and other critical pathways.

Scientific Background and Rationale

The Power of Stable Isotope Tracing

Stable isotope labeling is a robust technique used to track the movement of atoms through a metabolic network.[2] Unlike radioactive isotopes, stable isotopes (e.g., ¹³C, ¹⁵N, ²H) are non-radioactive, making them safer for routine laboratory use and clinical studies.[3] The core principle involves introducing a nutrient or metabolite enriched with a heavy isotope into a biological system.[4] Cellular enzymes do not distinguish between light (e.g., ¹²C) and heavy (e.g., ¹³C) isotopes, incorporating the labeled precursor into downstream metabolites. By measuring the mass shift in these metabolites using mass spectrometry, or by detecting the labeled positions via NMR, we can trace the flow of atoms and elucidate active metabolic pathways.[1][5] This approach moves beyond static metabolite concentrations to provide dynamic information on metabolic flux—the rate of turnover of molecules through a pathway.[6]

4-Ketopimelic Acid: An Investigational Target

4-Ketopimelic acid (C₇H₁₀O₅) is a seven-carbon dicarboxylic keto acid.[7][8] While not a canonical intermediate of central pathways like glycolysis or the TCA cycle, oxoacids of this nature often serve as crucial nodes connecting amino acid, fatty acid, and carbohydrate metabolism.[9][10] Its structure suggests potential involvement in:

  • Amino Acid Catabolism: It may be a breakdown product of lysine or tryptophan.

  • Fatty Acid Oxidation: It could arise from the oxidation of odd-chain or dicarboxylic fatty acids.

  • Anaplerosis: It might serve as a source of carbon for the TCA cycle, replenishing intermediates used for biosynthesis.

The precise pathways involving 4-ketopimelic acid are not well-defined in standard metabolic charts, making it an ideal candidate for investigation using stable isotope tracing.[11] Elucidating its metabolic network could reveal novel therapeutic targets or biomarkers for metabolic diseases.


Isotope Labeling Strategy and Procurement

The success of a tracing experiment begins with the selection and validation of the labeled precursor.

Choosing the Isotope and Labeling Pattern

The choice of isotope depends on the biological question.

  • Carbon-13 (¹³C): The most common choice for tracing carbon backbones. Uniformly labeled [U-¹³C₇]-4-ketopimelic acid allows for tracking the entire carbon skeleton. Position-specific labeling (e.g., [1-¹³C]-4-ketopimelic acid) can help resolve ambiguous pathways.

  • Deuterium (²H): Useful for tracking hydrogen atoms and studying redox reactions. However, deuterium can have slight kinetic isotope effects and may be lost in exchangeable proton positions.

  • Nitrogen-15 (¹⁵N) & Oxygen-18 (¹⁸O): Used for tracing nitrogen and oxygen sources, respectively, though less relevant for labeling 4-ketopimelic acid itself unless studying its interaction with other pathways.[2]

For general pathway elucidation, [U-¹³C₇]-4-ketopimelic acid is the recommended starting point as it provides the most comprehensive tracing information.

Procurement and Quality Control

Stable isotope-labeled compounds are typically acquired via custom synthesis from specialized vendors.

Recommended Vendors:

  • Cambridge Isotope Laboratories, Inc. (CIL)[12][13]

  • Chemtos[14]

  • BOC Sciences[]

Self-Validating Step (Trustworthiness): Upon receipt, it is critical to verify the identity, chemical purity, and isotopic enrichment of the labeled compound.

  • Identity and Purity: Confirm using ¹H and ¹³C NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS). The spectra should match the expected structure, and purity should typically be >98%.

  • Isotopic Enrichment: Analyze the labeled standard using HRMS. The mass spectrum should show a clear shift corresponding to the number of incorporated heavy isotopes, and the enrichment should be high (typically >99 atom %).

ParameterUnlabeled (¹²C) 4-Ketopimelic Acid[U-¹³C₇]-4-Ketopimelic Acid
Formula C₇H₁₀O₅¹³C₇H₁₀O₅
Monoisotopic Mass 174.0528 Da181.0763 Da
Mass Shift ([M-H]⁻) 173.0455 Da180.0690 Da
Expected Mass Difference -+7.0235 Da
Table 1: Theoretical mass properties of unlabeled and uniformly ¹³C-labeled 4-ketopimelic acid.

Experimental Protocols

The following protocols provide a framework for conducting labeling studies. Researchers must optimize parameters such as tracer concentration and labeling time for their specific model system.

Protocol 1: In Vitro Labeling of Adherent Cells

This protocol is adapted from established methods for stable isotope labeling in cell culture (SILAC).[16][17][18][19]

Rationale: Cell culture provides a controlled environment to study cell-autonomous metabolism with high reproducibility. A time-course experiment is recommended to distinguish between direct product-precursor relationships and downstream metabolic scrambling.[20]

Materials:

  • Cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled background metabolites

  • Labeled [U-¹³C₇]-4-ketopimelic acid stock solution (e.g., 100 mM in sterile PBS)

  • 6-well cell culture plates

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scraper, pre-chilled to -20°C

  • Refrigerated centrifuge (4°C)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach ~70-80% confluency on the day of the experiment. Culture overnight in standard complete medium.

  • Medium Exchange: Gently aspirate the standard medium. Wash cells once with pre-warmed sterile PBS.

  • Labeling Initiation: Add pre-warmed complete medium (containing dFBS) supplemented with [U-¹³C₇]-4-ketopimelic acid. A typical starting concentration is 100 µM to 1 mM, which should be optimized. Include a parallel "unlabeled" control group with unlabeled 4-ketopimelic acid.

  • Time-Course Incubation: Incubate the cells for a series of time points (e.g., 0, 15 min, 1 hr, 4 hr, 24 hr). The goal is to capture both the initial incorporation and the approach to isotopic steady-state.[20]

  • Metabolism Quenching & Metabolite Extraction (Critical Step): a. Place the culture plate on dry ice to rapidly cool the cells and halt metabolism. b. Aspirate the labeling medium quickly. c. Immediately add 1 mL of ice-cold (-80°C) 80% methanol to each well. d. Incubate at -80°C for 15 minutes. e. Scrape the cells in the cold methanol using a pre-chilled scraper. f. Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Sample Processing: a. Vortex the tubes for 30 seconds. b. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris. c. Transfer the supernatant (containing polar metabolites) to a new tube. d. Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). e. Store the dried pellet at -80°C until analysis.

Protocol 2: In Vivo Labeling in a Mouse Model

This protocol outlines a method for systemic tracer infusion to study metabolism in intact tissues.[21][22][23]

Rationale: In vivo studies are essential for understanding how metabolism is regulated in a physiological context, accounting for inter-organ nutrient exchange and systemic signaling.[21]

Materials:

  • Mouse model of interest

  • Sterile, injectable [U-¹³C₇]-4-ketopimelic acid solution in saline

  • Infusion pump and catheters (for intravenous infusion) or gavage needles (for oral administration)

  • Surgical tools for tissue dissection

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater)

  • Extraction solvent (e.g., Methanol:Acetonitrile:Water, 50:30:20), pre-chilled to -20°C

Procedure:

  • Acclimatization: Acclimate animals to the experimental conditions to minimize stress-induced metabolic changes.

  • Tracer Administration:

    • Intravenous (IV) Infusion (Preferred for steady-state): Place a catheter (e.g., in the jugular vein) and infuse the labeled tracer for a defined period (e.g., 90-180 minutes) to approach isotopic steady-state in the plasma.

    • Intraperitoneal (IP) Injection or Oral Gavage (for bolus chase): Administer a single dose of the tracer. This method is simpler but results in more dynamic changes in tracer availability.[20][22]

  • Tissue Collection: At the end of the labeling period, anesthetize the animal and rapidly dissect the tissues of interest (e.g., liver, kidney, tumor).

  • Metabolism Quenching (Critical Step): Immediately freeze-clamp the collected tissues using tongs pre-chilled in liquid nitrogen. This instantly halts all enzymatic activity. Store tissues at -80°C.

  • Metabolite Extraction: a. Weigh a small piece of frozen tissue (~20-50 mg). b. Homogenize the frozen tissue in a pre-chilled tube with cold extraction solvent and stainless steel beads. c. Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C. d. Collect the supernatant containing the metabolites. e. Dry the extract in a vacuum concentrator. f. Store the dried pellet at -80°C until analysis.


Analytical Methodologies and Data Processing

The most common analytical platforms for metabolomics are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[24][25][26]

LC-MS Analysis for Isotopologue Distribution

Rationale: LC-MS provides exceptional sensitivity and is ideal for measuring the fractional abundance of all isotopologues (molecules differing only in their isotopic composition) of a given metabolite.[5][27]

Protocol:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol) just prior to injection. Include a set of quality control (QC) samples, created by pooling small aliquots from each sample.

  • Chromatography: Separate metabolites using a reverse-phase or HILIC column. For organic acids like 4-ketopimelic acid, a C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is a good starting point.[27]

  • Mass Spectrometry: Analyze samples on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ionization mode, which is typically more sensitive for carboxylic acids.

  • Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 75-1000). The high resolution is necessary to separate the ¹³C isotopologue peaks from other co-eluting species.

  • Data Processing: a. Identify the peak for 4-ketopimelic acid based on its accurate mass and retention time, confirmed with an authentic standard. b. Extract the ion chromatograms for each expected isotopologue (M+0, M+1, ..., M+7). c. Integrate the peak area for each isotopologue. d. Correct for the natural abundance of ¹³C in unlabeled samples. e. Calculate the fractional enrichment for each isotopologue (Area of M+n / Sum of all isotopologue areas).

NMR Spectroscopy for Positional Isotope Analysis

Rationale: While less sensitive than MS, NMR can determine the specific position of isotopic labels within a molecule's structure, which is invaluable for distinguishing between different metabolic routes.[5][28]

Protocol:

  • Sample Preparation: Larger amounts of biological material are required for NMR. Reconstitute the dried extract in a deuterated buffer (e.g., D₂O with a pH-matched phosphate buffer) containing a known concentration of a chemical shift reference standard (e.g., TSP).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (≥600 MHz).

  • Data Analysis: The incorporation of a ¹³C atom will result in splitting of the signals from adjacent ¹H atoms (¹H-¹³C coupling) in the ¹H spectrum and a significant enhancement of the signal at the labeled carbon position in the ¹³C spectrum. 2D NMR experiments (e.g., HSQC, HMBC) can definitively assign the labeled positions.

Visualization and Interpretation

Experimental Workflow Visualization

The overall process can be visualized as a clear workflow.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_interp Interpretation Tracer Synthesize & QC [U-13C7]-4-Ketopimelic Acid Labeling Introduce Tracer & Incubate (Time-Course) Tracer->Labeling System Prepare Biological System (Cell Culture / Animal Model) System->Labeling Quench Quench Metabolism & Collect Samples Labeling->Quench Extract Extract Metabolites Quench->Extract LCMS LC-MS Analysis Extract->LCMS NMR NMR Analysis Extract->NMR Process Process Raw Data (Peak Integration, Correction) LCMS->Process NMR->Process Flux Calculate Fractional Enrichment & Map to Pathways Process->Flux

Caption: Workflow for stable isotope tracing of 4-ketopimelic acid.

Putative Metabolic Pathway Mapping

The labeling patterns observed in downstream metabolites provide direct evidence of metabolic connections. For example, if [U-¹³C₇]-4-ketopimelic acid is converted into a TCA cycle intermediate, the number of labeled carbons in that intermediate reveals the biochemical transformation.

G Tracer [U-13C7]-4-Ketopimelic Acid (M+7) PathwayA Hypothetical Pathway A Tracer->PathwayA Cleavage? PathwayB Hypothetical Pathway B Tracer->PathwayB Conversion? AcetylCoA Acetyl-CoA (M+2) PathwayA->AcetylCoA SuccinylCoA Succinyl-CoA (M+4) PathwayB->SuccinylCoA TCA TCA Cycle AcetylCoA->TCA SuccinylCoA->TCA Citrate Citrate (M+2 or M+4) TCA->Citrate Glutamate Glutamate (M+4) TCA->Glutamate via α-KG

Caption: Hypothetical metabolic fate of labeled 4-ketopimelic acid.

Interpretation Example:

  • If you observe M+2 labeled citrate, it suggests that 4-ketopimelic acid was cleaved to form an M+2 acetyl-CoA, which then entered the TCA cycle.

  • If you observe M+4 labeled glutamate, it implies that 4-ketopimelic acid was converted to an M+4 succinyl-CoA, which entered the TCA cycle and was subsequently converted to M+4 alpha-ketoglutarate and then to glutamate.

By systematically analyzing the mass isotopologue distributions of known metabolites, a comprehensive map of 4-ketopimelic acid metabolism can be constructed.

References

Application Notes & Protocols: 4-Oxoheptanedioic Acid in Lipidomics Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Oxoheptanedioic acid, also known as 4-ketopimelic acid, is a dicarboxylic acid emerging as a significant biomarker in lipidomics and metabolomics.[1][2] Its concentration in biological fluids provides a window into the state of mitochondrial fatty acid β-oxidation. Specifically, its accumulation is indicative of disruptions or inefficiencies in the breakdown of long-chain fatty acids for energy.[3][4][5] This makes it a valuable tool for researchers studying inborn errors of metabolism, such as long-chain fatty acid oxidation disorders (LC-FAODs), and for drug development professionals assessing the metabolic impact of novel therapeutics.[4][6] This document provides a comprehensive guide to the biochemical significance of this compound and detailed protocols for its robust and reproducible quantification in biological matrices using gas chromatography-mass spectrometry (GC-MS).

Biochemical Significance & Rationale

This compound is a metabolic intermediate that arises from the incomplete β-oxidation of fatty acids. Under normal physiological conditions, fatty acids are efficiently catabolized within the mitochondria to produce acetyl-CoA, which then enters the Krebs cycle for energy production.[4] However, when this process is impaired—due to genetic defects in oxidation enzymes or drug-induced mitochondrial toxicity—alternative oxidative pathways are utilized, leading to the formation and accumulation of dicarboxylic acids, including this compound.

Its primary relevance stems from its role as a secondary marker for disorders of fatty acid oxidation.[3][4] In conditions like Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, the primary metabolic block leads to an upstream accumulation of long-chain acylcarnitines and a downstream energy deficit. The body attempts to compensate by shunting the accumulating fatty acid intermediates into alternative pathways, resulting in the urinary excretion of characteristic dicarboxylic acids. Therefore, quantifying this compound provides a non-invasive readout of underlying metabolic stress and pathway dysfunction.

Caption: Metabolic origin of this compound in fatty acid oxidation disorders.

Applications in Lipidomics and Drug Development

  • Biomarker for Inborn Errors of Metabolism: Elevated levels of this compound in urine or plasma are a key indicator for diagnosing and monitoring patients with LC-FAODs.[3][4][6] Its measurement is often part of a broader panel of organic acids.

  • Assessing Drug-Induced Mitochondrial Toxicity: Certain drugs can impair mitochondrial function as an off-target effect. Monitoring this compound can serve as an early safety biomarker to flag compounds that disrupt fatty acid metabolism during preclinical and clinical development.

  • Evaluating Therapeutic Efficacy: For therapies aimed at correcting metabolic defects, such as novel enzyme replacement therapies or small molecules for LC-FAODs, changes in this compound levels can provide quantitative evidence of target engagement and metabolic correction.[6]

  • Nutritional Science Research: Studying the effects of different dietary fats (e.g., medium-chain vs. long-chain triglycerides) on metabolism can be enhanced by measuring downstream metabolites like this compound.[3]

Quantitative Analysis Protocol via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic acids. Due to the low volatility of this compound, a derivatization step is mandatory to convert its polar carboxylic acid groups into more volatile esters.[7][8] Silylation is a highly effective and widely used method for this purpose.[9][10][11]

Rationale for Method Choice: Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is preferred for dicarboxylic acids as it provides high reaction efficiency, produces thermally stable derivatives, and results in lower detection limits and higher reproducibility compared to some esterification methods.[7][10][11]

Workflow Overview

cluster_workflow Analytical Workflow start 1. Sample Collection (Plasma/Urine) prep 2. Sample Preparation (Extraction) start->prep Add Internal Standard deriv 3. Derivatization (Silylation) prep->deriv gcms 4. GC-MS Analysis deriv->gcms data 5. Data Processing & Quantification gcms->data end 6. Results Interpretation data->end

Caption: Step-by-step workflow for the quantification of this compound.

Materials & Reagents
  • Analytes: this compound standard (Sigma-Aldrich, CAS 502-50-1 or equivalent).[2][12]

  • Internal Standard (IS): A stable isotope-labeled dicarboxylic acid (e.g., Succinic acid-d4 or a custom synthesized this compound-13C). Expert Insight: The use of a stable isotope-labeled internal standard is critical to correct for variability in extraction efficiency and instrument response.[13][14][15]

  • Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[9][10]

  • Solvents: Ethyl acetate, Pyridine, Hexane (all HPLC or GC grade).

  • Other: Anhydrous sodium sulfate, 2 mL GC vials with inserts.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation & Extraction This protocol is optimized for a 100 µL plasma sample. Adjust volumes proportionally for other matrices like urine.

  • Aliquoting: To a 2 mL glass tube, add 100 µL of plasma sample.

  • Internal Standard Spiking: Add a known amount of the internal standard working solution (e.g., 10 µL of a 10 µg/mL solution). The IS corrects for sample-to-sample variation during preparation and analysis.[13]

  • Acidification & Extraction:

    • Add 50 µL of 6M HCl to acidify the sample, which ensures the dicarboxylic acids are in their protonated form for efficient extraction.

    • Add 1 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean 2 mL glass tube, avoiding the protein pellet and aqueous layer.

  • Drying: Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen at 40-50°C. Causality: This step is crucial as the derivatization reagent is sensitive to moisture.[8]

Step 2: Derivatization (Silylation) This step converts the non-volatile acid to a volatile trimethylsilyl (TMS) ester suitable for GC analysis.[16]

  • Reagent Addition: To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. Pyridine acts as a catalyst and solvent.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes.[8][9] Expert Insight: The TMCS in the reagent acts as a catalyst, increasing the reactivity of BSTFA and ensuring complete derivatization of all active hydrogens.

  • Cooling: Allow the vial to cool to room temperature.

  • Transfer: Transfer the derivatized sample to a 200 µL glass insert within a 2 mL GC autosampler vial. The sample is now ready for injection.

GC-MS Instrumentation & Parameters

The following parameters provide a starting point and should be optimized for the specific instrument in use.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatography.
Column HP-5ms (30m x 0.25mm, 0.25µm) or similarA non-polar column offering excellent separation for a wide range of derivatized metabolites.
Injection Volume 1 µL
Inlet Mode SplitlessMaximizes sensitivity for trace-level analysis.
Inlet Temp 280°CEnsures rapid volatilization of the derivatized analyte.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas standard for GC-MS.
Oven Program 80°C (hold 2 min), ramp to 280°C @ 10°C/min, hold 5 minA temperature gradient to separate analytes based on boiling points.
MS System Agilent 5977B MSD or equivalentProvides sensitive and specific detection.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode creating reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only characteristic ions.
Source Temp 230°C
Quad Temp 150°C
SIM Ions (for bis-TMS derivative) Quantifier: m/z 245, Qualifiers: m/z 147, 289These ions are characteristic fragments of the derivatized this compound. Note: These ions should be confirmed by analyzing a pure standard.

Data Analysis & Quality Control

  • Calibration Curve: Prepare a calibration curve by spiking a blank matrix (e.g., charcoal-stripped plasma) with known concentrations of the this compound standard (e.g., 0.1 to 50 µM) and the fixed concentration of the internal standard. Process these standards alongside the unknown samples.

  • Quantification: Integrate the peak areas for the quantifier ion of the analyte and the internal standard. Calculate the ratio of the analyte peak area to the IS peak area. Plot this ratio against the known concentrations of the standards to generate a linear regression curve.

  • Concentration Calculation: Use the equation from the linear regression to calculate the concentration of this compound in the unknown samples based on their measured analyte/IS peak area ratios.

  • Quality Control (QC): Include low, medium, and high concentration QC samples in each analytical batch to ensure accuracy and precision. The results should fall within ±15% of the nominal value.

Troubleshooting & Expert Insights

  • Poor Peak Shape/Tailing: This often indicates incomplete derivatization or active sites in the GC inlet liner or column. Ensure the sample extract is completely dry before adding BSTFA. Use a fresh, deactivated inlet liner.

  • Low Recovery: Optimize the liquid-liquid extraction step. Ensure the pH is sufficiently low to protonate the acid. Perform a second extraction of the aqueous layer and combine the organic phases to improve recovery.

  • Interferences: The use of high-resolution mass spectrometry can help distinguish the analyte from co-eluting matrix components. If using a quadrupole, ensure the SIM ions selected are highly specific to your target compound.

  • Internal Standard Selection: The ideal internal standard is the stable isotope-labeled version of the analyte itself. If unavailable, a closely related dicarboxylic acid that is not endogenously present (or present at very low levels) can be used, but validation must be more rigorous to account for potential differences in extraction and ionization efficiency.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 4-Oxoheptanedioic Acid GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 4-oxoheptanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common analytical challenges associated with matrix effects. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your results.

Understanding the Challenge: The Nature of Matrix Effects

In GC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, in this case, this compound. These co-existing compounds can significantly interfere with the detection and quantification of the target analyte, a phenomenon known as the matrix effect.[1][2] Matrix effects can manifest as either signal suppression (a decrease in the analyte's response) or signal enhancement (an increase in the analyte's response), leading to inaccurate and unreliable results.[3][4]

For a dicarboxylic acid like this compound, which is non-volatile and thermally labile, derivatization is a necessary step for GC-MS analysis.[5] This adds another layer of complexity, as the derivatization reaction itself can be influenced by matrix components.

Troubleshooting Guide: From Sample to Signal

This section provides a structured approach to identifying and resolving common issues encountered during the GC-MS analysis of this compound.

Issue 1: Poor Peak Shape, Tailing, or Broadening

Possible Cause: Active sites in the GC system (liner, column, or inlet) can interact with the derivatized analyte, leading to poor chromatography.[6] This is particularly problematic for polar compounds like dicarboxylic acids.

Solution:

  • Inlet Maintenance: Regularly replace the inlet liner and septum. Consider using an ultra-inert liner to minimize active sites.[6]

  • Column Conditioning and Trimming: If peak shape degrades over time, it may be due to the accumulation of non-volatile matrix components at the head of the column.[1] Clipping a small portion (e.g., 0.5-1 meter) from the front of the column can restore performance.[6]

  • System Passivation: In some cases, passivating the GC system with a reagent like phosphoric acid or EDTA can help to mask active sites.[7]

Issue 2: Low or Inconsistent Analyte Recovery

Possible Cause: This can stem from incomplete derivatization, analyte loss during sample preparation, or signal suppression in the MS source.

Solutions:

  • Optimize Derivatization: The choice of derivatization reagent and reaction conditions is critical.[5]

    • Silylation vs. Esterification: For dicarboxylic acids, silylation using reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) often provides lower detection limits and better reproducibility compared to esterification.[5][8][9]

    • Reaction Conditions: Ensure optimal reaction temperature and time. For silylation, heating at 70-100°C for 30-60 minutes is a common starting point. The presence of moisture can hinder the reaction, so ensure samples and solvents are anhydrous.[10]

  • Advanced Sample Preparation: A robust sample cleanup procedure is the most effective way to mitigate matrix effects.[7][11]

    • Solid-Phase Extraction (SPE): SPE can effectively remove interfering compounds. For an acidic analyte like this compound, a strong anion exchange (SAX) sorbent can be used.[12] Polymeric reversed-phase sorbents are also a good option for cleaner sample extracts.[13]

    • Liquid-Liquid Extraction (LLE): LLE can be used to partition the analyte of interest away from matrix components. Adjusting the pH of the aqueous phase to be two units lower than the pKa of the acidic analyte will ensure it is uncharged and can be extracted into an organic solvent.[11]

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for matrix effects and analyte loss during sample preparation.[14] The SIL-IS will behave identically to the analyte throughout the entire analytical process, providing the most accurate correction.

Issue 3: Signal Suppression or Enhancement

Possible Cause: Co-eluting matrix components compete with the analyte for ionization in the MS source, leading to inaccurate quantification.[2]

Solutions:

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed.[3][15][16] This helps to compensate for systematic matrix effects.

  • Standard Addition Method: In this technique, known amounts of the analyte are added to the sample itself. This is a powerful way to correct for matrix effects but is more time-consuming than external calibration.[15]

  • Chromatographic Separation: Adjusting the GC temperature program to better separate the analyte from interfering matrix components can alleviate ion suppression.[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound, also known as 4-ketopimelic acid, is a dicarboxylic acid.[17][18] Its analysis is relevant in various fields, including atmospheric chemistry, where it has been identified in marine aerosols, and in clinical and pharmaceutical research as a potential biomarker.[5][19]

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

This compound is a polar and non-volatile compound. Derivatization is a chemical reaction that converts it into a more volatile and thermally stable derivative, making it suitable for GC analysis.[5] Common derivatization techniques for carboxylic acids include silylation and esterification.[10]

Q3: Which derivatization reagent is best for this compound?

For low-molecular-weight dicarboxylic acids, silylation with reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) is often preferred. Studies have shown that BSTFA can provide lower detection limits and higher reproducibility compared to esterification methods.[8][9]

Q4: How can I confirm that my derivatization reaction is complete?

Incomplete derivatization can lead to inaccurate results. To check for completion, you can analyze the sample at different reaction times. If the peak area of the derivatized analyte no longer increases with time, the reaction is likely complete. Additionally, examining the mass spectrum for the expected molecular ion and fragment ions of the fully derivatized compound can confirm its identity.

Q5: What are the advantages of using a stable isotope-labeled internal standard?

A stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" for quantitative analysis because it can accurately correct for both analyte loss during sample preparation and matrix-induced ion suppression or enhancement.[14] This is because the SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it is affected by the matrix in the same way.

Experimental Protocols and Data Presentation

Protocol 1: Silylation Derivatization of this compound

This protocol provides a general guideline for the silylation of this compound using BSTFA.

  • Sample Preparation: Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of a silylation reagent mixture (e.g., BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes.

  • Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Sample Preparation TechniquePrincipleAdvantagesDisadvantages
Dilute-and-Shoot Simple dilution of the sample before injection.Fast and easy.Limited cleanup, significant matrix effects may persist.[20]
Protein Precipitation (PPT) Addition of an organic solvent to precipitate proteins.Simple and effective for protein removal.Does not remove other matrix components like phospholipids.[11]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquids.Can provide a cleaner extract than PPT.Can be labor-intensive and may form emulsions.[20]
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent.Provides a very clean extract, can concentrate the analyte.Requires method development to select the appropriate sorbent and elution conditions.[13]

Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Matrix Effects

Troubleshooting_Workflow start Problem Identified (e.g., Poor Peak Shape, Low Recovery) check_chroma Review Chromatography: - Peak Shape - Retention Time Stability start->check_chroma check_quant Review Quantitation: - Recovery % - Signal-to-Noise start->check_quant is_chroma_bad Poor Peak Shape? check_chroma->is_chroma_bad is_quant_bad Low/Inconsistent Recovery? check_quant->is_quant_bad is_chroma_bad->is_quant_bad No fix_chroma Troubleshoot GC System: - Replace Liner/Septum - Trim Column - Check for Leaks is_chroma_bad->fix_chroma Yes fix_derivatization Optimize Derivatization: - Reagent Choice (e.g., BSTFA) - Reaction Time/Temp - Ensure Anhydrous Conditions is_quant_bad->fix_derivatization Yes fix_sample_prep Enhance Sample Cleanup: - Implement SPE or LLE - Optimize Extraction pH is_quant_bad->fix_sample_prep Yes fix_calibration Refine Calibration Strategy: - Use Matrix-Matched Standards - Implement Standard Addition - Use Stable Isotope IS is_quant_bad->fix_calibration Yes reanalyze Re-analyze Samples is_quant_bad->reanalyze No fix_chroma->reanalyze fix_derivatization->reanalyze fix_sample_prep->reanalyze fix_calibration->reanalyze

Caption: A decision tree for troubleshooting common GC-MS issues.

References

Technical Support Center: Optimizing the Derivatization of 4-Ketopimelic Acid for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-ketopimelic acid. As researchers and drug development professionals, you understand the critical importance of accurate and reproducible quantification of metabolic intermediates. 4-Ketopimelic acid, a key dicarboxylic acid with a ketone functionality, presents unique analytical challenges due to its polarity and low volatility.[1][2]

This guide is designed to provide you with field-proven insights and robust methodologies to overcome these challenges. We will delve into the causality behind experimental choices, offering not just protocols, but a framework for troubleshooting and optimizing your derivatization workflow to achieve maximum efficiency and analytical confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analysis of 4-ketopimelic acid.

Q1: What is 4-ketopimelic acid and why is it challenging to analyze directly by Gas Chromatography (GC)?

4-Ketopimelic acid (also known as 4-oxoheptanedioic acid) is a seven-carbon dicarboxylic acid containing a ketone group at the C4 position.[1][2] Its structure includes three polar functional groups: two carboxylic acids (-COOH) and one ketone (C=O). These groups allow the molecule to form strong hydrogen bonds, resulting in a high boiling point and low volatility.[3] Direct analysis by GC, which requires compounds to be volatile and thermally stable, is therefore problematic, leading to poor peak shape, low sensitivity, and potential thermal degradation in the GC inlet.[4]

Q2: What is derivatization and why is it essential for analyzing 4-ketopimelic acid by GC-MS?

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical method. For GC-MS analysis of polar molecules like 4-ketopimelic acid, the primary goals of derivatization are:

  • Increase Volatility: By replacing the active, polar hydrogens on the carboxylic acid groups with non-polar groups (e.g., a trimethylsilyl group), we significantly reduce intermolecular hydrogen bonding and lower the boiling point.[4]

  • Increase Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC inlet and column.[5]

  • Improve Chromatographic Behavior: Derivatization leads to sharper, more symmetrical peaks and better separation from other sample components.[6]

Q3: What is the recommended derivatization strategy for a molecule with both ketone and carboxylic acid groups like 4-ketopimelic acid?

Due to its trifunctional nature, a multi-step approach is required for comprehensive derivatization. The most robust and widely accepted strategy is a two-step derivatization :

  • Methoximation: This step specifically targets the ketone group.

  • Silylation: This step targets the two carboxylic acid groups.

Performing these steps sequentially is critical. Methoximation protects the ketone group first, preventing it from undergoing enolization (a chemical equilibrium between a keto and an enol form) under the heated conditions of the silylation step.[7][8] This "locking" of the ketone structure prevents the formation of multiple tautomeric derivatives, which would complicate the resulting chromatogram and compromise quantification.[7]

Section 2: The Recommended Two-Step Derivatization Workflow

This workflow is the cornerstone of reliable analysis of keto-acids. It ensures that all polar functional groups are appropriately modified for reproducible GC-MS analysis.

Workflow Overview

The logical flow of the procedure is designed to maximize reaction efficiency and minimize the formation of unwanted byproducts.

DerivatizationWorkflow Sample Dried Sample Extract Step1 Step 1: Methoximation (Protect Ketone Group) Sample->Step1 Add Methoxyamine HCl Heat (e.g., 60°C, 60 min) Step2 Step 2: Silylation (Derivatize Carboxyl Groups) Step1->Step2 Add Silylating Reagent (e.g., BSTFA) Heat (e.g., 80°C, 45 min) Analysis GC-MS Analysis Step2->Analysis

Caption: Recommended two-step derivatization workflow for 4-ketopimelic acid.

Chemical Reaction Pathway

The following diagram illustrates the chemical transformation of 4-ketopimelic acid during the two-step derivatization process.

ChemicalReaction cluster_0 4-Ketopimelic Acid cluster_1 Step 1: Methoximation cluster_2 Step 2: Silylation KPA reagent1 + Methoxyamine HCl (in Pyridine) KPA->reagent1 product1 Methoxime Derivative reagent1->product1 Protects Ketone reagent2 + BSTFA product1->reagent2 product2 Final Di-TMS, Methoxime Derivative reagent2->product2 Derivatizes Carboxyls

Caption: Chemical pathway for the derivatization of 4-ketopimelic acid.

Detailed Experimental Protocol: Two-Step Methoximation and Silylation

This protocol is a robust starting point. Optimization may be required based on your specific sample matrix and instrumentation.

Materials:

  • Dried sample extract containing 4-ketopimelic acid

  • Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in anhydrous pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure your sample extract is completely dry. Moisture is detrimental to silylation reagents. Lyophilization or evaporation under a stream of nitrogen are common methods.

  • Step 1: Methoximation a. To the dried sample in a reaction vial, add 50 µL of the methoxyamine hydrochloride solution. b. Securely cap the vial and vortex for 1 minute to ensure complete dissolution of the sample. c. Incubate the vial at 60°C for 60 minutes .[9] This protects the ketone group. d. Allow the vial to cool to room temperature.

  • Step 2: Silylation a. To the same vial containing the methoximated sample, add 80 µL of BSTFA + 1% TMCS. b. Securely cap the vial and vortex for 30 seconds. c. Incubate the vial at 80°C for 45 minutes . This derivatizes the two carboxylic acid groups. d. Allow the vial to cool to room temperature before analysis.

  • GC-MS Analysis: a. Transfer the derivatized sample to a GC-MS autosampler vial if necessary. b. Analyze promptly. While derivatives can be stable for several hours if kept tightly sealed and free from moisture, prompt analysis is recommended to prevent hydrolysis.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses the most common issues encountered during the derivatization of 4-ketopimelic acid.

Problem / Observation Potential Causes Recommended Solutions & Explanations
Low or No Derivative Peak 1. Moisture Contamination: Water rapidly degrades silylating reagents and the resulting derivatives.[10] 2. Insufficient Reagent: The reaction may not go to completion if the derivatizing agent is the limiting reagent. 3. Suboptimal Reaction Conditions: Incorrect temperature or time can lead to incomplete reactions. Carboxylic acids require more energy than alcohols to derivatize.[5] 4. Sample Matrix Interference: Other compounds in your sample may consume the derivatization reagents.1. Ensure Anhydrous Conditions: Use high-purity, sealed anhydrous solvents. Dry all glassware thoroughly. Ensure sample is completely dry before adding reagents. 2. Increase Reagent Concentration: A significant molar excess of the silylating reagent is recommended. As a rule of thumb, use at least a 2:1 molar ratio of BSTFA to active hydrogens. 3. Optimize Time and Temperature: Systematically increase the silylation temperature (e.g., in 10°C increments from 70°C to 100°C) and time (e.g., from 30 min to 2 hours) to find the optimal conditions for your system. 4. Clean Up Your Sample: Consider a solid-phase extraction (SPE) step to remove interfering compounds prior to derivatization.
Multiple Peaks for a Single Analyte 1. Incomplete Methoximation: If the ketone is not fully protected, it can exist in keto-enol forms, each of which can be silylated, leading to multiple peaks.[7][8] 2. Incomplete Silylation: Partially derivatized molecules (e.g., only one of the two carboxyl groups is silylated) will elute as separate peaks.1. Verify Methoximation Step: Ensure the methoxyamine reagent is fresh and the reaction is carried out for a sufficient time and temperature before adding the silylation reagent. 2. Re-optimize Silylation: As with low yield, incomplete silylation is often due to insufficient reagent, time, or temperature. The addition of 1% TMCS as a catalyst is highly recommended to drive the reaction to completion, especially for sterically hindered groups.[6]
Poor Peak Shape (Tailing) 1. Active Sites in GC System: Exposed silanol groups in the GC inlet liner or on the column can interact with any remaining polar sites on the molecule, causing peak tailing. 2. Incomplete Derivatization: Any underivatized carboxylic acid groups will strongly interact with the GC system.1. System Maintenance: Use a fresh, deactivated inlet liner. If tailing persists, trim the first 10-15 cm from the front of the GC column. Regular system maintenance is key. 2. Confirm Complete Derivatization: Review your derivatization parameters. Tailing is a classic symptom of an incomplete reaction.
Derivative Instability / Poor Reproducibility 1. Hydrolysis: Exposure to even trace amounts of moisture in the air or in the autosampler can cause the silyl derivatives to revert to their original form. 2. Reagent Degradation: Silylating reagents are highly sensitive to moisture and will degrade over time if not stored properly.1. Analyze Promptly and Use TBDMS Derivatives: Analyze samples as soon as possible after derivatization. For enhanced stability, consider using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms tert-butyldimethylsilyl (TBDMS) derivatives that are significantly more resistant to hydrolysis than TMS derivatives. 2. Proper Reagent Handling: Store derivatization reagents in a desiccator under an inert atmosphere (e.g., nitrogen or argon). Use a syringe to pierce the septum and withdraw the reagent rather than opening the cap repeatedly.

Section 4: Summary of Optimized Reaction Parameters

The following table provides a starting point for optimizing your two-step derivatization protocol.

ParameterStep 1: MethoximationStep 2: SilylationRationale & Key Insights
Primary Reagent Methoxyamine HCl (MeOx)BSTFA or MSTFABSTFA and MSTFA are powerful silyl donors. The byproducts of BSTFA are highly volatile, minimizing chromatographic interference.[10]
Catalyst N/A (Pyridine acts as solvent/catalyst)1-10% TMCSTMCS is a catalyst that enhances the reactivity of the primary silylating agent, especially for sterically hindered or difficult-to-silylate groups.
Solvent Anhydrous PyridineAnhydrous Pyridine, AcetonitrilePyridine is often preferred as it acts as an acid scavenger, removing HCl produced during the reaction and driving the equilibrium forward.
Temperature 30°C - 80°C70°C - 100°CCarboxylic acids generally require higher temperatures for complete silylation compared to alcohols or amines.
Time 30 - 90 minutes30 - 120 minutesReaction times are empirical and should be optimized to ensure the reaction proceeds to completion without causing degradation.[5]

Section 5: References

  • IUPAC. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from 3

  • Lepage, G., & Roy, C. C. (1984). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Journal of Lipid Research, 25(12), 1391–1396. Retrieved from --INVALID-LINK--

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Retrieved from --INVALID-LINK--

  • Supelco. (n.d.). BSTFA. Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • The Bumbling Biochemist. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from --INVALID-LINK--

  • The Bumbling Biochemist. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from --INVALID-LINK--

  • Li, M., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Retrieved from --INVALID-LINK--

  • Raitanen, J.-E. (2017). Which is better MSTFA or BSTFA for derivatisation sugar and organic acid? ResearchGate. Retrieved from --INVALID-LINK--

  • Interchim. (n.d.). Derivatization reagents. Retrieved from --INVALID-LINK--

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from --INVALID-LINK--

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from --INVALID-LINK--

  • White, J. B., et al. (2021). Systemic modulation of branched-chain keto acid (BCKA) metabolism alters cardiac health. Nature Communications, 12(1), 1631. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Precolumn Derivatization of 2-Keto Acids. Retrieved from --INVALID-LINK--

  • Han, J., & Borchers, C. H. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Journal of The American Society for Mass Spectrometry, 24(12), 1893–1901. Retrieved from --INVALID-LINK--

  • MacKenzie, S. L., et al. (2002). The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Kawamura, K., & Gagosian, R. B. (1987). Identification of this compound in the marine atmosphere by capillary gas chromatography-mass spectrometry. Journal of Chromatography A, 390, 371-377. Retrieved from --INVALID-LINK--

  • Fiehn, O., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 868. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). 4-Ketopimelic. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). 4-Ketopimelic. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

References

Technical Support Center: Stability of 4-Oxoheptanedioic Acid in Stored Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 4-Oxoheptanedioic acid. This guide provides in-depth answers, troubleshooting advice, and validated protocols to ensure the pre-analytical stability and integrity of this important dicarboxylic acid in your biological samples. Maintaining sample quality from collection to analysis is paramount for generating reliable and reproducible data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the handling and storage of samples for this compound analysis.

Q1: What is this compound and why is its stability a concern?

This compound, also known as 4-ketopimelic acid or 4-oxopimelic acid, is a dicarboxylic acid that can be detected in various biological matrices. Its chemical formula is HO₂CCH₂CH₂COCH₂CH₂CO₂H. As an intermediate in metabolism, its concentration in biofluids like plasma and urine can serve as a biomarker for cellular processes, particularly those related to energy metabolism and lipid oxidation.[1]

The stability of any metabolite is a critical concern because biological samples are complex mixtures containing active enzymes and reactive molecules.[2][3] After collection, if not handled properly, the concentration of this compound can change due to enzymatic degradation, oxidation, or other chemical modifications.[3][4] Such changes lead to inaccurate measurements that do not reflect the true physiological state at the time of sampling.[5]

Q2: What are the optimal collection and processing procedures for plasma samples?

For plasma, the goal is to inhibit coagulation and rapidly stop all metabolic activity.

  • Anticoagulant Choice: Use tubes containing ethylenediaminetetraacetic acid (EDTA).[2] EDTA is a strong chelating agent that sequesters divalent cations like Ca²⁺, effectively preventing the coagulation cascade. It is a preferred anticoagulant for metabolomics studies.

  • Immediate Cooling: Place blood samples on ice immediately after collection.[4] This slows down cellular metabolism, but does not stop it completely.

  • Prompt Centrifugation: The time between collection and centrifugation to separate plasma from blood cells should not exceed 30 minutes. Centrifuge at approximately 3000 rpm for 10-15 minutes at 4°C.

  • Aliquoting: Immediately after centrifugation, transfer the plasma supernatant to fresh, pre-chilled cryovials. It is crucial to divide the plasma into multiple smaller aliquots.[2] This strategy prevents the need for repeated freeze-thaw cycles on the entire sample, which is a major source of analyte degradation.[6]

  • Flash Freezing: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol slurry before transferring to long-term storage. This ensures rapid cessation of all enzymatic processes.

Q3: What are the best practices for urine sample collection and handling?

Urine is a non-invasive and valuable matrix, but requires specific handling to ensure stability.

  • Collection: For clinical studies, a midstream urine collection is standard.[7]

  • Immediate Cooling & Processing: As with plasma, samples should be cooled on ice immediately. To remove cells and particulate matter, centrifuge the urine at approximately 3000 rpm for 10 minutes at 4°C.[7]

  • Aliquoting and Freezing: Transfer the clarified urine supernatant to cryovials, creating multiple aliquots to avoid freeze-thaw cycles.[7] Snap-freeze the aliquots in liquid nitrogen and store them at -80°C.[7]

Q4: What is the recommended long-term storage temperature?

The gold standard for long-term storage of biological samples for metabolomics analysis is -80°C (ultra-low temperature freezer).[3][7] Storing samples at -80°C or in liquid nitrogen effectively halts enzymatic activity and minimizes chemical degradation over extended periods, ensuring sample integrity for months or even years.[8] While some analytes may be stable at -20°C for a limited time, storage at -80°C provides the greatest confidence in the long-term stability of this compound.[9][10]

Q5: How detrimental are freeze-thaw cycles to sample integrity?

Freeze-thaw cycles are incredibly damaging to the metabolome and should be avoided whenever possible.[2] Each cycle can cause:

  • Cellular Disruption: Ice crystal formation and recrystallization can lyse any remaining cells, releasing enzymes and other intracellular components that can degrade the analyte of interest.

  • Protein Denaturation: The process can denature enzymes and other proteins, potentially altering the sample matrix.[6]

  • Increased Oxidation: Repeated thawing exposes the sample to oxygen, which can promote the oxidation of sensitive molecules.[6][11]

  • Concentration Gradients: Localized concentration changes can occur during the freezing process, potentially affecting reaction kinetics upon thawing.

The best practice is to aliquot samples into single-use volumes after the initial processing, so that a given aliquot is only thawed once immediately before analysis.[2][4]

Q6: What if I don't have immediate access to an -80°C freezer? Are there short-term options?

While not ideal for long-term storage, some short-term options exist. However, their suitability must be validated for your specific analyte and study.

  • Refrigeration (4°C): For urine samples, metabolite profiles may remain stable for 24 to 48 hours at 4°C.[12]

  • Room Temperature (22°C): Some urinary metabolites may be stable for up to 24 hours at room temperature, but significant changes can occur after 48 hours.[12]

  • -20°C Freezer: This is a more viable short-term option than 4°C. However, long-term storage at -20°C has been shown to result in the loss of some metabolites compared to -80°C storage.[9]

Recommendation: Always prioritize getting the samples processed and into an -80°C freezer as rapidly as possible.[4] Any deviation from this standard protocol introduces a pre-analytical variable that could compromise your results.[13][14]

Section 2: Troubleshooting Guide

Problem Encountered Potential Root Cause Recommended Action & Explanation
Low or undetectable levels of this compound 1. Analyte Degradation: Sample was not processed or frozen quickly enough after collection.Review your sample collection SOP. Ensure samples are placed on ice immediately and centrifuged/frozen within 30 minutes to halt enzymatic activity.
2. Improper Storage: Samples were stored at -20°C instead of -80°C, or the freezer temperature fluctuated.Transition all samples to a stable -80°C freezer. Use a temperature monitoring system to ensure freezer integrity. Ultra-low temperatures are critical for long-term stability.[8]
3. Multiple Freeze-Thaw Cycles: The same sample aliquot was thawed and refrozen multiple times.Discard compromised aliquots. In the future, always create single-use aliquots immediately after initial sample processing to prevent this highly damaging practice.
High variability between technical replicates 1. Inconsistent Sample Handling: Minor differences in processing time or temperature between samples.Strictly adhere to a standardized operating procedure (SOP) for all samples. Consistency is key to reducing pre-analytical error.[3][13]
2. Matrix Effects in Analysis: Interferences from other molecules in the biological matrix (e.g., salts, lipids) are affecting ionization in the mass spectrometer.Optimize your sample extraction protocol (e.g., using liquid-liquid extraction or solid-phase extraction) to remove interferences.[3] Incorporate a stable isotope-labeled internal standard for this compound to correct for matrix effects.
High variability between biological replicates 1. Uncontrolled Pre-analytical Variables: Differences in patient/animal fasting state, diet, or time of day for sample collection.Standardize the collection conditions as much as possible (e.g., collect all samples in the morning after an overnight fast).[4] Record all metadata associated with collection.
2. Sample Contamination: Introduction of external substances from collection tubes, pipette tips, or solvents.Use high-purity solvents and clean collection materials. Run "blank" samples (e.g., water processed like a real sample) to identify sources of contamination.[3]

Section 3: Standard Operating Procedures (SOPs)

These protocols are designed to maximize the stability of this compound in plasma and urine.

SOP 1: Human Plasma Collection and Processing
  • Preparation: Label pre-chilled 2 mL EDTA (K2- or K3-EDTA) blood collection tubes and corresponding 1.5 mL microcentrifuge tubes for aliquoting. Place tubes on ice.

  • Blood Collection: Collect whole blood into the pre-chilled EDTA tubes.

  • Mixing and Cooling: Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant. Immediately place the tube back on ice.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 3,000 rpm for 15 minutes at 4°C.[7]

  • Aliquoting: Carefully aspirate the upper plasma layer using a clean pipette, avoiding the buffy coat and red blood cells. Dispense the plasma into the pre-labeled, pre-chilled microcentrifuge tubes (e.g., 250 µL per tube).

  • Flash Freezing: Immediately snap-freeze the plasma aliquots in liquid nitrogen or a dry ice/ethanol bath.

  • Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage. Record the location in your sample inventory.

SOP 2: Human Urine Collection and Processing
  • Preparation: Label sterile collection cups and 1.5 mL microcentrifuge tubes for aliquoting. Pre-chill the tubes on ice.

  • Sample Collection: Collect 10-50 mL of mid-stream urine into the sterile cup.

  • Cooling: Place the collection cup on ice immediately.

  • Centrifugation: Within 30 minutes of collection, transfer a portion of the urine to a conical tube and centrifuge at 3,000 rpm for 10 minutes at 4°C to pellet cells and debris.[7]

  • Aliquoting: Transfer the clarified supernatant to the pre-labeled, pre-chilled microcentrifuge tubes (e.g., 500 µL per tube).

  • Flash Freezing: Immediately snap-freeze the urine aliquots in liquid nitrogen.

  • Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.

Section 4: Data Summary & Visualizations

Table 1: Recommended Storage Conditions for this compound Analysis
ParameterPlasmaUrineRationale
Short-Term Storage 4°C for < 4 hours4°C for < 48 hours[12]To minimize enzymatic activity before processing. Urine is generally more stable due to lower enzymatic activity than plasma.
Long-Term Storage -80°C -80°C Considered the gold standard for halting metabolic and chemical degradation, ensuring sample integrity for years.[3][7][8]
Acceptable (but not ideal) Long-Term Storage -20°C-20°CRisk of degradation of some metabolites over time compared to -80°C storage.[9] Use with caution and for limited durations.
Freeze-Thaw Cycles Avoid (Max 1) Avoid (Max 1) Each cycle risks significant analyte degradation and introduces variability. Aliquoting is a mandatory preventive step.[2][6]

Visualizations

G cluster_0 Collection Phase cluster_1 Processing Phase (< 30 min from collection) cluster_2 Preservation & Storage cluster_3 Analysis Phase Collection Sample Collection (EDTA Plasma / Mid-stream Urine) Cooling Immediate Cooling (Place on Ice) Collection->Cooling < 2 min Centrifugation Centrifugation (4°C, 3000 rpm) Cooling->Centrifugation Aliquoting Supernatant Aliquoting (Single-use volumes) Centrifugation->Aliquoting FlashFreeze Snap Freezing (Liquid Nitrogen) Aliquoting->FlashFreeze Storage Long-Term Storage (-80°C Freezer) FlashFreeze->Storage Thaw Thaw Single Aliquot Storage->Thaw Analysis Extraction & LC-MS/GC-MS Analysis Thaw->Analysis

Caption: Optimal workflow for biological sample handling to ensure the stability of this compound.

G Analyte This compound (in situ concentration) Degradation Analyte Degradation (Inaccurate Result) Temp High Temperature (>4°C) Temp->Degradation Accelerates reactions Time Delayed Processing (>30 min) Time->Degradation Allows enzymatic activity FT_Cycles Freeze-Thaw Cycles FT_Cycles->Degradation Causes matrix disruption Enzymes Endogenous Enzymes (e.g., oxidoreductases) Enzymes->Degradation Directly metabolizes analyte

Caption: Key factors that can negatively impact the stability of this compound in biological samples.

References

Common interferents in the analysis of 4-ketopimelic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 4-ketopimelic acid (also known as 4-oxoheptanedioic acid). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this dicarboxylic keto acid. Here, we address common challenges, with a focus on identifying and mitigating analytical interferents.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges when measuring 4-ketopimelic acid?

The primary challenges in the analysis of 4-ketopimelic acid revolve around its polarity, thermal instability, and the presence of structurally similar compounds in biological matrices. Due to its two carboxylic acid groups and one ketone group, it is a polar molecule with low volatility, making it unsuitable for direct gas chromatography (GC) analysis without derivatization.[1][2] Furthermore, keto acids can be thermally labile, posing a challenge for GC-based methods which require high temperatures.[3] In liquid chromatography (LC), co-elution with other organic acids is a significant hurdle.[4]

Key challenges include:

  • Low Volatility: Requires derivatization for GC-MS analysis to increase volatility and thermal stability.[5]

  • Matrix Effects: Components in complex samples (e.g., serum, urine) can suppress or enhance the analyte signal in mass spectrometry (MS).[6][7][8]

  • Structural Isomers & Analogs: Compounds with similar structures can co-elute or produce similar mass fragments, leading to inaccurate quantification.

  • Analyte Stability: Keto acids can be unstable, requiring careful sample preparation and handling.[3]

Troubleshooting Guide: Common Interferents

Q2: I'm seeing a peak that overlaps with my 4-ketopimelic acid peak in my LC-MS analysis. What could it be?

Co-elution is a frequent issue in the LC-MS analysis of organic acids from biological samples.[4][9] The interferent could be an isomer or another dicarboxylic acid with similar polarity.

Potential Interferents:

  • Isomers: Other ketoheptanedioic acids (e.g., 2-ketoheptanedioic acid, 3-ketoheptanedioic acid) are the most likely culprits as they share the same exact mass.

  • Other Dicarboxylic Acids: Compounds like suberic acid (octanedioic acid) or azelaic acid (nonanedioic acid) can have similar retention times depending on the chromatographic conditions.[10]

  • Metabolites: In biological samples, a vast number of endogenous organic acids can potentially interfere.[11]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for co-eluting peaks.

Step-by-Step Protocol: Optimizing Chromatographic Separation

  • Gradient Modification:

    • Decrease the initial organic mobile phase concentration to increase retention of polar compounds.

    • Lengthen the gradient time to improve the separation of closely eluting peaks.

  • Mobile Phase pH Adjustment:

    • Adjusting the pH of the aqueous mobile phase can alter the ionization state of dicarboxylic acids, thereby changing their retention behavior on a reverse-phase column.[4]

  • Column Chemistry:

    • If using a standard C18 column, consider switching to a column with a different stationary phase, such as a polar-embedded or phenyl-hexyl column, which can offer different selectivity for organic acids.

Q3: My GC-MS results for derivatized 4-ketopimelic acid are inconsistent. What could be causing this?

Inconsistency in GC-MS results for derivatized organic acids often points to issues with the derivatization process or matrix effects during injection.[6]

Common Causes of Inconsistency:

ProblemPotential CauseRecommended Solution
Variable Peak Area Incomplete or inconsistent derivatization.Ensure sample is completely dry before adding derivatization reagent. Optimize reaction time and temperature.[12] Use a derivatization catalyst if necessary.
Degradation of derivatives.Analyze samples as soon as possible after derivatization. Some derivatives are moisture-sensitive.
Matrix effects in the GC inlet.Use a splitless injection for trace analysis or adjust the split ratio. Use a liner with glass wool to trap non-volatile matrix components.[13][14]
Peak Tailing Active sites in the GC inlet or column.Deactivate the inlet liner. Use a fresh, high-quality GC column specifically designed for analyzing acidic compounds.
Co-elution with a derivatization byproduct.Check the chromatogram of a derivatization reagent blank.

Protocol: Silylation Derivatization for GC-MS Analysis

This protocol is a general guideline for the silylation of organic acids like 4-ketopimelic acid.

  • Sample Preparation:

    • To 100 µL of a biological fluid (e.g., protein-precipitated serum), add an internal standard.[5]

    • Dry the sample completely under a gentle stream of nitrogen gas. It is crucial to remove all water as it will react with the silylating reagent.[5]

  • Derivatization:

    • Add 50 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[14]

    • Add 50 µL of a suitable solvent like pyridine or acetonitrile.

    • Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Analysis:

    • Cool the sample to room temperature.

    • Inject 1 µL into the GC-MS system.

Q4: What are some structurally similar molecules that could interfere with the mass spectrometric detection of 4-ketopimelic acid?

Interference in MS detection can occur from compounds that have the same nominal mass or that produce fragment ions of the same mass-to-charge ratio (m/z) as your target analyte.

Potential MS Interferents:

CompoundMolecular FormulaMolecular WeightReason for Interference
4-Ketopimelic Acid C7H10O5174.15Target Analyte
Pimelic Acid C7H12O4160.17Can be present in samples and may have similar fragmentation patterns after derivatization.
Glutaric Acid C5H8O4132.11A common metabolite that, if derivatized, might produce fragment ions that overlap with those of derivatized 4-ketopimelic acid.
Succinic Acid C4H6O4118.09A highly abundant metabolite in the Krebs cycle. While its mass is different, high concentrations can lead to in-source fragmentation or adduct formation that may interfere.[15][16]

Mitigation Strategy: Using Tandem Mass Spectrometry (MS/MS)

Tandem MS (MS/MS) provides a higher degree of specificity compared to single quadrupole MS.[15][16][17] By selecting a specific precursor ion (the molecular ion of derivatized 4-ketopimelic acid) and monitoring for a unique product ion, you can significantly reduce interference from other compounds.[9]

Caption: Workflow of an MS/MS experiment for enhanced selectivity.

References

Technical Support Center: Troubleshooting Low Recovery of 4-Oxoheptanedioic Acid During Extraction

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently assisted researchers in optimizing the recovery of challenging molecules. 4-Oxoheptanedioic acid, also known as 4-ketopimelic acid, is a prime example. Its structure, which includes two carboxylic acid groups and a central ketone, imparts a high degree of polarity, making it notoriously difficult to extract efficiently from aqueous solutions. Low recovery is a common frustration, but it is almost always solvable by systematically addressing a few key parameters.

This guide is structured to walk you through the most common causes of low recovery, from foundational chemical principles to advanced troubleshooting steps. We will address each issue in a question-and-answer format, providing not just the "how" but the critical "why" behind each recommendation.

Section 1: Foundational Knowledge - Understanding the Analyte

Q1: What are the key chemical properties of this compound that make its extraction so challenging?

A1: The difficulty in extracting this compound stems directly from its molecular structure. Understanding these properties is the first step in designing a successful extraction protocol.

  • High Polarity: The molecule contains three polar functional groups: two carboxylic acids (-COOH) and one ketone (C=O).[1] This makes it highly soluble in water and less soluble in many common, less-polar organic solvents.

  • Dual pKa Values: As a dicarboxylic acid, it has two acidic protons, meaning it has two pKa values. While the exact experimental pKa values for this compound are not readily published, we can estimate them based on its parent compound, pimelic acid (pKa₁ ≈ 4.5, pKa₂ ≈ 5.4).[2] The electron-withdrawing effect of the ketone group at the 4-position will increase the acidity of the carboxylic acid groups, likely lowering both pKa values to the range of 3.5-5.0. This pH-dependent charge state is the single most critical factor in its extraction.

Table 1: Key Properties of this compound

Property Value / Description Impact on Extraction
Synonyms 4-Oxopimelic acid, 4-Ketopimelic acid[1] Important for literature searches.
Molecular Formula C₇H₁₀O₅[3] Indicates a high oxygen-to-carbon ratio, suggesting high polarity.
Molecular Weight 174.15 g/mol [1] Standard molecular weight.
Appearance Powder[1] Solid at room temperature.
Structure HO₂CCH₂CH₂COCH₂CH₂CO₂H[1] Dicarboxylic acid with a central ketone; highly polar.

| Estimated pKa | pKa₁ ≈ 3.5-4.5; pKa₂ ≈ 4.5-5.5 | Dictates the pH required to neutralize the molecule for extraction. |

Section 2: Critical Parameter Troubleshooting

Q2: My recovery is extremely low, often less than 20%. What is the most common and critical mistake during the extraction of acidic compounds?

A2: The most prevalent cause of poor recovery for any carboxylic acid is improper pH control of the aqueous phase .[4][5] At a neutral pH, the carboxylic acid groups will be deprotonated (-COO⁻), making the molecule an anion (a salt). This charged form is highly water-soluble and will not partition into an organic solvent.

To achieve successful extraction, you must convert the molecule to its neutral, protonated (-COOH) form. The guiding principle is to acidify the aqueous phase to a pH at least 2 units below the first pKa of your target molecule.[4] For this compound, this means aiming for a pH of ≤ 2.5 .

G A High pH (e.g., pH 7) Deprotonated Anion (Highly Water-Soluble) B Low pH (e.g., pH 2) Protonated Acid (Less Water-Soluble) A->B + H⁺ (Acidification) C Poor Partitioning A->C D Good Partitioning B->D

Caption: pH-dependent equilibrium of this compound.

  • Measure Initial pH: Before extraction, use a calibrated pH meter to measure the pH of your aqueous sample containing the this compound.

  • Acidify: While stirring, slowly add a strong acid (e.g., 1 M HCl or H₂SO₄) dropwise.

  • Monitor pH: Continuously monitor the pH. Be careful not to overshoot the target pH significantly.

  • Confirm Target pH: Stop adding acid once the pH is stable at or below 2.5. The sample is now ready for extraction.

Q3: I've acidified my sample to pH 2, but recovery into dichloromethane is still poor. Is my choice of solvent wrong?

A3: Yes, your choice of solvent is likely the next critical issue. The principle of "like dissolves like" is paramount. This compound, even in its protonated form, remains a very polar molecule. A solvent with low polarity, like dichloromethane or hexane, will not be effective. You need a more polar organic solvent that is still immiscible with water.

Ethyl acetate is the recommended starting solvent for this application. It strikes an excellent balance of polarity to solvate the analyte while maintaining sufficient immiscibility with the aqueous phase.

Table 2: Comparison of Common Extraction Solvents

Solvent Polarity Index Water Miscibility Suitability for this compound
Hexane 0.1 Immiscible Poor: Not polar enough to solvate the analyte.
Dichloromethane (DCM) 3.1 Immiscible Poor to Fair: Often insufficient polarity for this molecule.
Diethyl Ether 2.8 Slightly Miscible Good: Effective, but high volatility and peroxide formation are safety concerns.
Ethyl Acetate (EtOAc) 4.4 Slightly Miscible Excellent: The best starting choice due to its ideal polarity.

| Methanol / Acetonitrile | 5.1 / 5.8 | Miscible | Unsuitable: These solvents are fully miscible with water and cannot be used for LLE.[6] |

Q4: How can I maximize the amount of product I extract from the aqueous layer in each attempt?

A4: It is a common misconception that a single extraction with a large volume of organic solvent is effective. Due to the compound's partitioning coefficient, a significant portion will always remain in the aqueous layer after one extraction.

The scientifically validated and more efficient method is to perform multiple extractions with smaller volumes of solvent. [4] For example, three extractions with 50 mL of ethyl acetate will recover substantially more analyte than a single extraction with 150 mL.

  • First Extraction: Add a volume of ethyl acetate equal to your aqueous sample volume to the separatory funnel. Stopper the funnel, invert, and vent. Shake gently for 1-2 minutes, venting periodically. Allow the layers to separate fully.

  • Collect Organic Layer: Drain the lower aqueous layer back into a beaker. Drain the upper organic (ethyl acetate) layer into a clean collection flask (e.g., an Erlenmeyer flask).

  • Second and Third Extractions: Return the aqueous layer to the separatory funnel. Repeat steps 1 and 2 with fresh portions of ethyl acetate.

  • Combine Extracts: Combine all the collected organic extracts into the same flask. This combined solution now contains the majority of your recovered product.

Section 3: Common Practical Issues & Solutions

Q5: When I shake the separatory funnel, I don't get two clear layers. Instead, a thick, cloudy layer forms in the middle. How do I resolve this emulsion?

A5: That cloudy intermediate layer is an emulsion, a stable suspension of microscopic droplets of one liquid within another.[7] It is a very common problem in liquid-liquid extractions, especially with biological or complex samples, and it traps your analyte, preventing clean separation and lowering recovery.

Prevention is better than cure. Vigorous shaking is the primary cause of emulsions. Instead, use gentle but firm inversions of the separatory funnel to increase the surface area between the two phases without high shear force.

If an emulsion has already formed, here are several methods to break it:[4][7]

  • Time: Let the separatory funnel stand undisturbed for 10-30 minutes. Often, the emulsion will break on its own.

  • Add Brine: Add a small volume of a saturated sodium chloride (NaCl) solution (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic droplets to coalesce.

  • Centrifugation: Transfer the entire mixture to centrifuge tubes and spin at a moderate speed. The increased force will compel the layers to separate.

  • Filtration: For stubborn emulsions, filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the suspension.

Q6: I successfully extracted my product and combined the organic layers. However, after evaporating the ethyl acetate, my final yield is much lower than expected. Where did my product go?

A6: This post-extraction loss is typically due to one of two issues: co-extracted water or analyte volatility.

  • Co-extraction of Water: Ethyl acetate is slightly soluble in water, and vice-versa. Your combined organic extracts will be saturated with water. If you evaporate the solvent with this water present, you create an aqueous solution where your polar product prefers to be, leading to poor recovery of the solid or oil.

  • Aggressive Evaporation: While this compound is not extremely volatile, aggressive solvent removal (e.g., high heat on a rotary evaporator or a strong, unheated stream of nitrogen) can lead to loss of the product through aerosol effects or bumping.

  • Dry the Organic Phase: Add a small amount of an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to the combined organic extracts. Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing. This indicates all water has been absorbed.

  • Filter: Filter the dried organic solution through a fluted filter paper or a cotton plug to remove the drying agent.

  • Evaporate Gently: Remove the solvent using a rotary evaporator with the water bath set to a gentle temperature (e.g., 30-40°C). Controlled temperature and pressure are crucial.[4] Avoid using a strong stream of nitrogen for extended periods.

Section 4: Optimized Workflow Summary

The following diagram outlines the complete, optimized workflow for the extraction of this compound, incorporating all the troubleshooting advice provided.

G start Start: Aqueous Sample acidify Step 1: Acidify Adjust pH to ≤ 2.5 with 1M HCl start->acidify extract1 Step 2: First Extraction Add equal volume of Ethyl Acetate acidify->extract1 invert Step 3: Mix Gently Invert funnel 10-15 times, venting frequently extract1->invert separate Step 4: Separate Layers invert->separate aqueous Aqueous Layer separate->aqueous Bottom organic Organic Layer 1 separate->organic Top re_extract Step 5: Re-extract Aqueous Layer (Repeat 2 more times) aqueous->re_extract combine Step 6: Combine All Organic Layers organic->combine re_extract->organic Organic Layers 2 & 3 dry Step 7: Dry Extract Add anhydrous Na₂SO₄ combine->dry filter Step 8: Filter Remove drying agent dry->filter evaporate Step 9: Evaporate Solvent Gently remove EtOAc via rotary evaporator filter->evaporate product Final Product: Purified this compound evaporate->product

Caption: Optimized LLE workflow for this compound.

By following this structured and scientifically-grounded approach, you can transform a low-yield extraction into a reliable and efficient protocol, ensuring the successful isolation of this compound for your research and development needs.

References

Technical Support Center: Minimizing Ion Suppression of 4-Oxoheptanedioic Acid in LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Welcome to the technical support center for the analysis of 4-Oxoheptanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a common and significant challenge in LC-MS: ion suppression . As a dicarboxylic acid, this compound (also known as 4-Ketopimelic acid) presents unique analytical hurdles due to its polarity and ionization characteristics. This document provides field-proven insights and validated protocols to help you anticipate, diagnose, and mitigate ion suppression, ensuring the accuracy and reliability of your quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a type of matrix effect where components in your sample (e.g., salts, lipids, proteins) co-elute with your analyte of interest and reduce its ionization efficiency in the mass spectrometer's source.[1][2][3][4] This leads to a lower-than-expected signal, poor sensitivity, and high variability in your results.[2][5] this compound, being a polar, dicarboxylic acid, is typically analyzed in negative ion mode electrospray ionization (ESI).[6] This mode is often susceptible to suppression from various matrix components that can compete for the available charge on the ESI droplets or alter the droplet's physical properties, hindering the release of analyte ions into the gas phase.[1][2][7]

Q2: How do I know if my this compound signal is being suppressed?

A2: The most definitive way to test for ion suppression is with a post-column infusion experiment. In this setup, a constant flow of this compound solution is introduced into the LC eluent after the analytical column but before the MS source. You then inject a blank, extracted matrix sample (e.g., protein-precipitated plasma). If matrix components eluting from the column cause ion suppression, you will observe a dip in the constant baseline signal of your analyte at the corresponding retention times.[8] Another common method is to compare the peak area of the analyte in a sample spiked after extraction to the peak area of the analyte in a clean solvent; a significantly lower response in the matrix indicates suppression.[3]

Q3: Should I use positive or negative ion mode for this compound?

A3: Given its two carboxylic acid groups, this compound readily forms [M-H]⁻ or [M-2H]²⁻ ions. Therefore, negative ion mode ESI is the preferred method for achieving the highest sensitivity.[6] While derivatization can be used to analyze dicarboxylic acids in positive mode, this adds complexity to the sample preparation.[9][10][11] Analyzing in negative mode can sometimes be advantageous as fewer matrix components ionize compared to positive mode, potentially reducing the chances of encountering interfering species.[1][2]

Q4: Can I use APCI instead of ESI to reduce ion suppression?

A4: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[1][2] However, APCI is more suitable for less polar and more volatile compounds. For a polar, non-volatile molecule like this compound, ESI is typically the more efficient and sensitive ionization technique. Switching to APCI would likely result in a significant loss of sensitivity that would outweigh any potential gains from reduced ion suppression.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter during your analysis and provides a logical path to resolution.

Issue 1: Low and inconsistent peak areas for this compound.
  • Potential Cause: Severe ion suppression from co-eluting matrix components, particularly phospholipids in plasma or salts from buffers.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for low signal.

  • Detailed Solutions:

    • Evaluate Internal Standard (IS): The most effective way to compensate for ion suppression is to use a stable isotope-labeled (SIL) internal standard (e.g., this compound-¹³C₇, ¹⁵N₂). The SIL-IS will co-elute and experience the same degree of ion suppression as the analyte, allowing for a consistent analyte/IS ratio and accurate quantification.[3] If a SIL-IS is not available, a structural analog can be used, but it may not co-elute perfectly and thus may not compensate for suppression as effectively.

    • Improve Chromatographic Separation: The goal is to move the this compound peak away from the "suppression zones," which often occur at the beginning (salts) and middle-to-late regions (phospholipids) of the run.[8]

      • Consider HILIC: For a polar molecule like this, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation from non-polar matrix components like phospholipids compared to traditional reversed-phase chromatography.

      • Optimize Gradient: Lengthen the gradient to increase the separation between your analyte and any interfering compounds.[5]

    • Enhance Sample Cleanup: If chromatographic changes are insufficient, a more rigorous sample preparation method is necessary.

      • Protein Precipitation (PPT) is often insufficient: While fast, PPT does not effectively remove phospholipids, a major cause of ion suppression.[8][12][13]

      • Solid-Phase Extraction (SPE): Use a mixed-mode or polymeric SPE sorbent that can retain the analyte via ion exchange while allowing for aggressive washing steps to remove interfering substances. This is highly effective at producing cleaner extracts.[5][12][13]

      • Liquid-Liquid Extraction (LLE): LLE can be effective at removing lipids, but optimizing the solvent system for a polar analyte like this compound can be challenging and may result in lower analyte recovery.[12]

Issue 2: Poor peak shape (fronting or tailing).
  • Potential Cause: Column overload, secondary interactions with the stationary phase, or improper mobile phase pH.

  • Solutions:

    • Check Mobile Phase pH: For negative ion mode analysis of a dicarboxylic acid, the mobile phase pH should be basic relative to the pKa of the carboxylic acid groups to ensure they are deprotonated.[6] Using a buffer like 5-10 mM ammonium acetate or ammonium bicarbonate can help maintain a stable pH and improve peak shape.

    • Reduce Injection Volume/Concentration: Diluting the sample can sometimes alleviate peak shape issues caused by overloading the column.[2]

    • Switch Column Chemistry: If using reversed-phase, residual silanols on the stationary phase can cause tailing. Try a column with advanced end-capping or a different stationary phase chemistry.

Experimental Protocols & Data

Protocol 1: Quantitative Assessment of Ion Suppression

This protocol allows you to quantify the percentage of ion suppression or enhancement.

  • Prepare Solutions:

    • Solution A: this compound in the initial mobile phase (e.g., 100 ng/mL).

    • Solution B: Blank matrix (e.g., plasma, urine) subjected to your complete sample preparation procedure.

    • Solution C: The prepared blank matrix from Step 1.2, spiked with this compound to a final concentration of 100 ng/mL.

  • Analysis:

    • Inject Solution A and record the average peak area (Area_Neat).

    • Inject Solution C and record the average peak area (Area_PostSpike).

  • Calculation:

    • Matrix Effect (%) = (Area_PostSpike / Area_Neat) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • A value between 85-115% is often considered acceptable.

Protocol 2: Optimized LC-MS Method for this compound

This method is a robust starting point for minimizing ion suppression.

References

Calibration curve issues in 4-ketopimelic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of 4-ketopimelic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately measuring this dicarboxylic acid. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Troubleshooting Guide: Calibration Curve Issues

A robust and linear calibration curve is the cornerstone of accurate quantification. Below are common issues encountered when generating calibration curves for 4-ketopimelic acid and step-by-step guidance to resolve them.

Issue 1: Poor Linearity (R² < 0.99) or Non-Linearity at High Concentrations

A low coefficient of determination (R²) indicates that the data points do not closely fit the linear regression model, which can lead to inaccurate quantification.[1]

Potential Causes & Solutions

Cause Explanation Troubleshooting Steps
Inappropriate Calibration Range Extending the calibration range too high can lead to detector saturation or deviate from a linear response. Conversely, a range that is too narrow may not accurately reflect the expected sample concentrations.1. Narrow the Concentration Range: If non-linearity is observed at the upper end, prepare new standards with a reduced maximum concentration.[2][3] 2. Expand the Concentration Range: If your sample concentrations are expected to be highly variable, ensure your calibration curve brackets the full expected range. 3. Use a Non-Linear Regression Model: If the response is inherently non-linear, consider using a quadratic or other appropriate non-linear fit. However, this should be justified and validated.[1]
Analyte Solubility Issues 4-ketopimelic acid, like other dicarboxylic acids, can have limited solubility in certain organic solvents, leading to inaccurate standard preparation at higher concentrations.[2]1. Optimize Solvent Composition: For HPLC, consider co-solvents like dimethylformamide to improve the solubility of dicarboxylic acids in the reaction medium.[2] 2. Check for Precipitation: Visually inspect your highest concentration standards for any signs of precipitation. If observed, remake the standard in a more suitable solvent or at a lower concentration.
Matrix Effects Co-eluting endogenous components from the sample matrix can interfere with the ionization of 4-ketopimelic acid in the mass spectrometer, causing ion suppression or enhancement and leading to a non-linear response.[4][5][6][7][8]1. Improve Sample Preparation: Implement more rigorous cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[9][10][11] 2. Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or column chemistry to better separate 4-ketopimelic acid from matrix interferences.[5] 3. Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization effects.[5]
Incorrect Internal Standard (IS) Selection An inappropriate internal standard may not adequately compensate for variations in sample preparation, injection volume, and instrument response.1. Choose a Structurally Similar IS: Select an internal standard that is structurally and chemically similar to 4-ketopimelic acid. For dicarboxylic acids, another dicarboxylic acid of a different chain length can be a good choice.[2] 2. Verify IS Response: Ensure the internal standard response is consistent across all calibration standards and samples. Significant variation may indicate that the IS is also affected by matrix effects or is unstable.

Workflow for Diagnosing Non-Linearity

Caption: Troubleshooting workflow for poor calibration curve linearity.

Issue 2: High Variability in Replicate Injections

Inconsistent peak areas or heights for the same standard concentration point to issues with the analytical system's precision.

Potential Causes & Solutions

Cause Explanation Troubleshooting Steps
HPLC System Issues Leaks, faulty pump seals, or air bubbles in the pump head can lead to inconsistent flow rates and, consequently, variable peak areas.[12]1. System Check: Inspect for loose fittings and leaks. Check for salt buildup around the pump heads, which can indicate a worn seal.[12] 2. Purge the Pump: Degas the mobile phase and purge the pump to remove any trapped air bubbles.[12] 3. Check Pump Tubing: For peristaltic pumps, ensure the tubing is not worn or flattened, as this can affect flow consistency.[13]
Injector Problems A partially blocked injector needle or sample loop can result in inconsistent injection volumes.1. Clean the Injector: Follow the manufacturer's instructions to clean the injector port and needle. 2. Inspect the Sample Loop: Ensure the sample loop is not obstructed.
Sample Evaporation If samples are left in the autosampler for an extended period, evaporation of the solvent can lead to an artificial increase in concentration.1. Use Vial Caps/Seals: Always use appropriate vial caps and septa to minimize evaporation. 2. Control Autosampler Temperature: If available, use a temperature-controlled autosampler set to a cool temperature (e.g., 4 °C).
Issue 3: Poor Accuracy of Quality Control (QC) Samples

Even with a linear calibration curve, quality control samples may fail to quantify within acceptable limits (e.g., ±15-20% of the nominal value).

Potential Causes & Solutions

Cause Explanation Troubleshooting Steps
Different Stock Solutions for Curve and QCs If the calibration standards and QC samples are prepared from different stock solutions, any error in the preparation of one stock will lead to inaccuracies.1. Verify Stock Concentrations: If possible, cross-validate the stock solutions. As a best practice, prepare calibration standards and QCs from separate weighings of the reference standard.
Matrix Effects in QC Samples The matrix of the QC samples (e.g., plasma, urine) can be different from the matrix of the calibration standards (which may be prepared in a simpler solvent), leading to differential matrix effects.[4][7]1. Matrix-Matched Calibration Curve: Prepare your calibration standards in the same biological matrix as your samples and QCs.[2] This is the most effective way to account for matrix effects. 2. Evaluate Matrix Factor: Quantitatively assess the matrix effect by comparing the response of an analyte in the post-extraction blank matrix to its response in a neat solution.[6]
Analyte Instability 4-ketopimelic acid may be unstable during sample storage or the extraction process, leading to degradation and lower-than-expected QC results.1. Stability Studies: Perform freeze-thaw, short-term (bench-top), and long-term stability studies to assess the stability of 4-ketopimelic acid in the biological matrix under your experimental conditions. 2. Minimize Processing Time: Process samples and QCs as quickly as possible and keep them on ice or at a controlled low temperature.

Decision Tree for QC Failure

QC_Failure_Troubleshooting Start Start: QC Samples Fail (>15-20% Deviation) Check_Curve Is the calibration curve linear and accurate for back-calculated standards? Start->Check_Curve Check_IS Is the Internal Standard (IS) response consistent across all samples (standards, QCs, unknowns)? Check_Curve->Check_IS Yes End_Bad Further Investigation Needed Check_Curve->End_Bad No (Address curve issues first) Check_Prep Were QCs and standards prepared from independent stock solutions? Check_IS->Check_Prep Yes Check_IS->End_Bad No (Investigate IS performance) Matrix_Effect Are standards matrix-matched to the QCs and samples? Check_Prep->Matrix_Effect Yes Check_Prep->End_Bad No (Reprepare from independent stocks) Stability Has analyte stability been confirmed (freeze-thaw, benchtop)? Matrix_Effect->Stability Yes Matrix_Effect->End_Bad No (Prepare matrix-matched standards) End_Good Problem Resolved Stability->End_Good Yes (Re-evaluate other minor variables) Stability->End_Bad No (Conduct stability experiments)

Caption: Decision tree for troubleshooting failing QC samples.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for quantifying 4-ketopimelic acid?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of 4-ketopimelic acid.

  • GC-MS: Often requires derivatization to make the non-volatile 4-ketopimelic acid amenable to gas chromatography.[14][15][16][17] Common derivatization techniques include silylation or esterification.[15][16][17] This method can offer excellent chromatographic resolution.

  • LC-MS/MS: Generally considered the gold standard for bioanalysis due to its high sensitivity, specificity, and high-throughput capabilities. It often does not require derivatization, simplifying sample preparation. However, it can be more susceptible to matrix effects.[4][6][7][8]

Q2: How should I prepare biological samples (e.g., plasma, urine) for 4-ketopimelic acid analysis?

The choice of sample preparation method is critical for removing interferences and ensuring accurate results.[9][10]

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is used to precipitate proteins.[18] While quick, it provides minimal cleanup and may result in significant matrix effects.[8]

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent). By adjusting the pH, you can selectively extract acidic compounds like 4-ketopimelic acid.[18]

  • Solid-Phase Extraction (SPE): A highly effective and selective method for sample cleanup.[11][18] An appropriate SPE sorbent can be chosen to retain 4-ketopimelic acid while washing away interfering matrix components. This often results in the cleanest extracts.[8][11]

Q3: What are the key properties of 4-ketopimelic acid to consider during method development?

Understanding the physicochemical properties of 4-ketopimelic acid is essential for developing a robust analytical method.

PropertyValue/DescriptionImplication for Analysis
Molecular Formula C₇H₁₀O₅[19][20]Used to calculate the exact mass for mass spectrometry.
Molecular Weight 174.15 g/mol [19][20]Important for preparing standards and for mass spectrometer settings.
Structure A dicarboxylic acid with a ketone group on the 4th carbon.The two carboxylic acid groups make it polar and acidic. The ketone group provides an additional site for potential derivatization.
pKa As a dicarboxylic acid, it will have two pKa values, likely in the range of 4-6.Crucial for developing LLE and SPE methods, as the charge state of the molecule can be manipulated by adjusting the pH to improve extraction and retention.

Q4: How do I select an appropriate internal standard for 4-ketopimelic acid?

An ideal internal standard should be a compound that is not naturally present in the samples and behaves similarly to the analyte during sample preparation and analysis.[21]

  • Stable Isotope-Labeled (SIL) 4-Ketopimelic Acid: This is the best choice. A SIL internal standard (e.g., ¹³C- or ²H-labeled) has nearly identical chemical and physical properties to the analyte and will co-elute chromatographically. It is the most effective way to correct for matrix effects and variations in extraction recovery.[5][22]

  • Structural Analog: If a SIL standard is unavailable, a close structural analog can be used. For 4-ketopimelic acid, other dicarboxylic acids with different chain lengths (e.g., adipic acid, suberic acid) or a similar keto-acid could be suitable candidates.[2] It is crucial to verify that the chosen analog does not suffer from different matrix effects than the analyte of interest.

References

Validation & Comparative

Navigating Metabolic Dysfunction: A Comparative Guide to Dicarboxylic Acid Biomarkers

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of dicarboxylic acid biomarkers, with a primary focus on established indicators of metabolic dysfunction. While the topic of interest is 4-Oxoheptanedioic acid, a comprehensive review of current scientific literature reveals it as a known chemical compound but one whose role as a significant clinical biomarker is not yet well-established. Therefore, this guide will pivot to provide a robust comparative analysis of well-documented dicarboxylic acids—Adipic, Suberic, and Sebacic acids—to illuminate the principles and applications of this important class of biomarkers for researchers, scientists, and drug development professionals.

Introduction: The Significance of Dicarboxylic Acids in Metabolism

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups (-COOH). In human physiology, they are not primary fuel sources but rather metabolic intermediates that become particularly significant under conditions of metabolic stress. Their presence and concentration in biological fluids like urine and plasma serve as critical indicators of the state of fatty acid oxidation (FAO).

Under normal physiological conditions, fatty acids are efficiently broken down into acetyl-CoA via β-oxidation within the mitochondria. However, when this primary pathway is impaired—due to genetic defects (e.g., inborn errors of metabolism), nutrient deficiencies, or cellular overload—the body reroutes fatty acids to an alternative pathway known as ω-oxidation. This process, occurring in the endoplasmic reticulum, oxidizes the terminal methyl group of the fatty acid, leading to the formation of dicarboxylic acids.[1][2] These dicarboxylic acids are then further metabolized, primarily in peroxisomes.[2] An accumulation of specific dicarboxylic acids, a condition known as dicarboxylic aciduria, points to a bottleneck in this metabolic network, providing a diagnostic window into cellular energy metabolism.[3][4]

Comparative Analysis of Key Dicarboxylic Acid Biomarkers

While hundreds of dicarboxylic acids exist, a select few have emerged as reliable biomarkers in clinical and research settings. Their diagnostic utility is closely linked to their carbon chain length, as the enzymes involved in fatty acid oxidation are chain-length specific.

Adipic Acid (C6)

Adipic acid (hexanedioic acid) is a six-carbon dicarboxylic acid. Its elevation in urine is often a general indicator of impaired fatty acid metabolism.[5] Elevated levels suggest that the mitochondrial β-oxidation pathway is struggling, which can be caused by a functional deficiency in carnitine or Vitamin B2 (riboflavin).[5][6] Carnitine is essential for transporting long-chain fatty acids into the mitochondria, and Vitamin B2 is a crucial cofactor for enzymes in the β-oxidation spiral.[5] It is also important to note that dietary factors, such as high consumption of gelatin-based products (where adipic acid is used as an additive), can lead to transiently elevated levels, necessitating careful interpretation.[5][7]

Suberic Acid (C8)

Suberic acid (octanedioic acid) is an eight-carbon dicarboxylic acid and a more specific biomarker for disruptions in medium-chain fatty acid metabolism.[6] Its accumulation is a hallmark of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, one of the most common inborn errors of fatty acid oxidation.[6] In MCAD deficiency, the inability to process medium-chain fatty acids leads to their significant diversion to the ω-oxidation pathway, resulting in a prominent increase in suberic acid excretion.[8] Therefore, suberic acid is a key diagnostic marker for this and related disorders.[6]

Sebacic Acid (C10)

Sebacic acid (decanedioic acid) is a ten-carbon dicarboxylic acid. Like suberic acid, its presence is indicative of increased ω-oxidation. Elevated levels are often seen alongside other dicarboxylic acids in fatty acid oxidation disorders.[8][9] More recently, sebacic acid has been identified as a potential biomarker for liver aging. Studies have shown that plasma concentrations of sebacic acid decrease significantly in older humans and aged mice, possibly reflecting age-related alterations in hepatic ω-oxidation and energy metabolism.[10]

Data Summary: Comparative Performance of Dicarboxylic Acid Biomarkers

BiomarkerChemical FormulaCarbon LengthPrimary Metabolic OriginKey Associated ConditionsNormal Urinary Range (Representative)
Adipic Acid HOOC(CH₂)₄COOHC6ω-Oxidation of C6-C12 fatty acidsCarnitine or Vitamin B2 deficiency, General FAO impairment, Ketosis, Dietary intake (gelatin)[5][7]0 - 2.8 mmol/mol creatinine[5]
Suberic Acid HOOC(CH₂)₆COOHC8ω-Oxidation of medium-chain fatty acids (e.g., Oleic acid)Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, other FAO disorders[6]0.16 - 2.18 mmol/mol creatinine[6]
Sebacic Acid HOOC(CH₂)₈COOHC10ω-Oxidation of C10-C12 fatty acidsFAO disorders, Zellweger syndrome, potential marker for liver aging[10][11]0 - 0.23 mmol/mol creatinine[9]

Methodologies for Dicarboxylic Acid Quantification

The accurate quantification of dicarboxylic acids in complex biological matrices requires sensitive and specific analytical techniques. Due to their polarity and low volatility, derivatization is often a necessary step to improve their chromatographic behavior and detection sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

A traditional and robust method for organic acid analysis.

  • Principle: Volatile derivatives of the dicarboxylic acids are separated by gas chromatography and then detected by mass spectrometry.

  • Derivatization: Esterification (e.g., with BF₃/butanol) or silylation (e.g., with BSTFA) is required to make the acids volatile.

  • Causality: This chemical modification is essential because the polar carboxyl groups would otherwise interact too strongly with the GC column, leading to poor peak shape and thermal degradation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The current gold standard for its superior sensitivity and specificity.

  • Principle: Dicarboxylic acids (often derivatized) are separated by liquid chromatography and detected by tandem mass spectrometry, which offers high selectivity through the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM).

  • Derivatization: While direct analysis is possible, derivatization is often employed to enhance ionization efficiency and chromatographic retention. Charge-reversal derivatization, for example, converts the negatively charged carboxyl groups into positively charged derivatives, significantly boosting sensitivity in positive-ion mode ESI-MS/MS.

  • Causality: LC-MS/MS provides higher throughput and can often detect trace levels of these biomarkers, which is crucial for early-stage disease research and newborn screening.

Experimental Protocol: Quantification of Urinary Dicarboxylic Acids by LC-MS/MS

This protocol describes a self-validating system for the robust quantification of adipic, suberic, and sebacic acids in urine, incorporating stable isotope-labeled internal standards to ensure accuracy.

1. Sample Preparation

  • Thaw frozen urine samples on ice.

  • Vortex each sample for 10 seconds to ensure homogeneity.

  • In a clean microcentrifuge tube, combine 50 µL of urine with 10 µL of an internal standard solution (containing known concentrations of Adipic acid-d8, Suberic acid-d12, and Sebacic acid-d16).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube. The use of internal standards from the very first step ensures that any analyte loss during extraction is accounted for, making the process self-validating.

2. Derivatization (Charge-Reversal)

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of a derivatization solution (e.g., containing a charge-reversal agent like dimethylaminophenacyl bromide (DmPABr) and a catalyst).

  • Incubate the mixture at 60°C for 30 minutes. This step converts the dicarboxylic acids into positively charged esters, which are more readily ionized and detected by positive-mode ESI-MS.

  • After incubation, add 50 µL of 0.1% formic acid in water to stop the reaction.

3. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor ion to product ion transitions for the derivatized forms of each analyte and its corresponding internal standard.

4. Data Analysis and Quantification

  • Generate a calibration curve by analyzing standards of known concentrations prepared in a surrogate matrix (e.g., synthetic urine).

  • For each sample, calculate the peak area ratio of the endogenous analyte to its stable isotope-labeled internal standard.

  • Quantify the concentration of each dicarboxylic acid in the unknown samples by interpolating their area ratios against the calibration curve. The ratio-based quantification corrects for variations in sample preparation and instrument response, ensuring trustworthy and reproducible results.

Visualizations

Metabolic Pathway Overview

// Invisible nodes for alignment FattyAcids -> FattyAcids_ER [style=invis]; } .dot Caption: Metabolic shunt leading to dicarboxylic acid formation.

Experimental Workflow for Biomarker Quantification

ExperimentalWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Quantification UrineSample 1. Urine Sample Collection SpikeIS 2. Spike with Internal Standards UrineSample->SpikeIS Precipitate 3. Protein Precipitation SpikeIS->Precipitate Extract 4. Supernatant Extraction Precipitate->Extract Dry 5. Evaporation to Dryness Extract->Dry Deriv 6. Add Derivatization Reagent & Incubate Dry->Deriv Stop 7. Stop Reaction Deriv->Stop LCMS 8. LC-MS/MS Analysis (MRM) Stop->LCMS Quant 9. Quantification vs. Calibration Curve LCMS->Quant

Conclusion and Future Perspectives

The analysis of dicarboxylic acids such as adipic, suberic, and sebacic acid provides invaluable information for diagnosing and monitoring inborn errors of metabolism and other conditions of metabolic stress. The chain length of the elevated dicarboxylic acid offers specific clues to the location of the metabolic block, guiding further diagnostic workup. While the clinical utility of this compound remains to be elucidated, the established principles of dicarboxylic acid analysis underscore a powerful diagnostic strategy.

Future research will likely focus on expanding the panel of dicarboxylic acid biomarkers to capture a wider range of metabolic disturbances and on refining analytical methodologies to further improve sensitivity and throughput. As our understanding of the intricate connections between fatty acid metabolism, mitochondrial health, and systemic disease grows, the role of these biomarkers in drug development and personalized medicine will undoubtedly expand.

References

A Comparative Guide to the Analysis of 4-Ketopimelic Acid: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of metabolic research and drug development, the accurate quantification of key organic acids is paramount. 4-Ketopimelic acid, a dicarboxylic acid containing a ketone group, is an important intermediate in various metabolic pathways. Its analysis, however, presents unique challenges due to its polarity and reactivity. This guide provides an in-depth, objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the determination of 4-ketopimelic acid. We will delve into the theoretical underpinnings of each technique, present supporting experimental data, and provide detailed protocols to empower researchers in selecting the optimal method for their specific needs.

The Analyte: 4-Ketopimelic Acid at a Glance

4-Ketopimelic acid (also known as 4-oxoheptanedioic acid) is a C7 dicarboxylic acid.[1][2][3] Its structure, containing two carboxylic acid moieties and a central ketone group, dictates its physicochemical properties and, consequently, the analytical strategies for its measurement.

Key Properties of 4-Ketopimelic Acid:

PropertyValue
Molecular Formula C₇H₁₀O₅[2][4]
Molecular Weight 174.15 g/mol [2][4]
Melting Point 142-144 °C[3][5]
Polarity High
Volatility Low
Thermal Stability Prone to decarboxylation at high temperatures

The high polarity and low volatility of 4-ketopimelic acid make its direct analysis by GC-MS challenging, necessitating a derivatization step. Conversely, LC-MS is well-suited for polar compounds, but may require specific chromatographic conditions or derivatization to achieve optimal retention and sensitivity.

GC-MS and LC-MS: A Tale of Two Techniques

The choice between GC-MS and LC-MS for 4-ketopimelic acid analysis hinges on a trade-off between sample preparation complexity, sensitivity, selectivity, and throughput.

dot

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Protein_Precip Protein Precipitation (e.g., with cold acetone) Sample->Protein_Precip Supernatant Collect Supernatant Protein_Precip->Supernatant Drying Dry Down (under N₂) Supernatant->Drying Methoximation Methoximation (Methoxyamine HCl in pyridine) Drying->Methoximation Silylation Silylation (MSTFA) Methoximation->Silylation Injection Inject into GC-MS Silylation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Protein_Precip Protein Precipitation (e.g., with cold methanol) Sample->Protein_Precip Filtration Filter Supernatant (0.22 µm) Protein_Precip->Filtration Injection Inject into LC-MS/MS Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem MS Detection Separation->Detection

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4-Oxoheptanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical scientists, and professionals in drug development, the accurate quantification of metabolites like 4-Oxoheptanedioic acid (also known as 4-Ketopimelic acid) is paramount. This dicarboxylic keto acid can be a critical biomarker in various metabolic pathways, and its precise measurement is essential for robust and reproducible research. This guide provides an in-depth comparison of the primary analytical methodologies for this compound, offering a technical narrative grounded in field-proven insights and experimental data.

The selection of an analytical method is a critical decision that hinges on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and throughput. The two most powerful and commonly employed techniques for the analysis of organic acids like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Comparative Overview of Analytical Methodologies

Both GC-MS and LC-MS offer robust platforms for the analysis of this compound, each with distinct advantages and challenges. The choice between them is often dictated by the specific analytical goals.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[2] For non-volatile molecules like this compound, a chemical derivatization step is necessary to increase volatility and thermal stability.[1][2] This additional sample preparation step can increase complexity but often leads to superior chromatographic resolution and sensitivity.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is inherently well-suited for the analysis of polar and non-volatile compounds, often allowing for direct analysis with minimal sample preparation.[2] LC-MS/MS, in particular, provides exceptional selectivity and sensitivity, making it a powerful tool for analyzing complex biological matrices.[3][4]

The following table summarizes the key performance characteristics of each technique for the analysis of this compound and similar keto acids.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Separation of compounds in a liquid mobile phase followed by mass-based detection.
Derivatization Required . Typically a two-step methoximation and silylation process to protect the keto and carboxyl groups, increasing volatility.[5]Optional but Recommended . Derivatization can improve chromatographic retention and ionization efficiency.[3][4][6]
Sensitivity High, with detection limits often in the low ng/mL range.[7][8]Very high, with detection limits in the low µM to nM range (0.01–0.25 μM).[3][4]
Specificity High, especially with high-resolution mass analyzers.Excellent, particularly with Multiple Reaction Monitoring (MRM) on a tandem MS system.[3][4]
Sample Throughput Moderate, due to the required derivatization and longer GC run times.High, with rapid LC gradients and short analysis times (<60 seconds per sample possible).[9]
Matrix Effects Generally lower due to the extensive sample cleanup and derivatization.Can be significant, requiring careful method development and use of internal standards.[6]
Advantages Robust, highly reproducible, and provides excellent chromatographic separation.[10][11]High sensitivity and specificity, suitable for complex matrices, and high throughput.[6][12]
Limitations Derivatization adds complexity and potential for variability. Not suitable for thermally labile compounds.[13]Potential for ion suppression/enhancement from matrix components.[6]

Experimental Workflows and Protocols

To ensure trustworthy and reproducible results, each protocol must be a self-validating system. The following sections provide detailed, step-by-step methodologies for both GC-MS and LC-MS/MS analysis of this compound, explaining the causality behind the experimental choices.

GC-MS Experimental Workflow

The GC-MS workflow for this compound necessitates a derivatization step to make the analyte volatile. A common and effective approach is a two-step methoximation followed by silylation.[5]

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 Sample Collection (e.g., Plasma, Urine) s2 Protein Precipitation (e.g., with cold methanol) s1->s2 s3 Lyophilization (Complete water removal) s2->s3 d1 Methoximation (Protects keto group) s3->d1 Derivatize d2 Silylation (e.g., MSTFA) (Increases volatility) d1->d2 a1 GC Injection d2->a1 Analyze a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry (Detection & Quantification) a2->a3

Caption: GC-MS workflow for this compound analysis.

Detailed GC-MS Protocol:

  • Sample Preparation and Extraction:

    • To 100 µL of sample (e.g., plasma, urine), add an internal standard.

    • Precipitate proteins by adding 400 µL of cold methanol. Vortex and centrifuge.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or by lyophilization. Complete removal of water is critical for the subsequent silylation step.[5]

  • Derivatization:

    • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 37°C for 90 minutes. This step converts the ketone group to an oxime, preventing tautomerization and stabilizing the molecule.[5]

    • Silylation: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate at 37°C for 30 minutes. This step replaces the active hydrogens on the carboxylic acid groups with trimethylsilyl (TMS) groups, increasing the molecule's volatility.[5]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • Chromatography: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient to separate the analytes.

    • Mass Spectrometry: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and specificity.

LC-MS/MS Experimental Workflow

The LC-MS/MS workflow can be more direct, though derivatization is often employed to improve performance for challenging analytes like keto acids.[3][4]

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Optional Derivatization cluster_analysis Analysis s1 Sample Collection (e.g., Plasma, Urine) s2 Protein Precipitation (e.g., with acetonitrile) s1->s2 s3 Centrifugation & Filtration s2->s3 d1 Derivatization (e.g., PFBnO) (Improves sensitivity & retention) s3->d1 Optional a1 LC Injection s3->a1 Direct Analysis d1->a1 Analyze a2 Chromatographic Separation (Reversed-Phase C18) a1->a2 a3 Tandem Mass Spectrometry (MRM Detection) a2->a3

Caption: LC-MS/MS workflow for this compound analysis.

Detailed LC-MS/MS Protocol:

  • Sample Preparation:

    • To 50 µL of sample, add an appropriate internal standard (preferably a stable isotope-labeled version of the analyte).

    • Precipitate proteins by adding 200 µL of cold acetonitrile. Vortex and centrifuge at high speed.

    • Transfer the supernatant and filter through a 0.22 µm syringe filter. The sample is now ready for direct injection or derivatization.

  • Derivatization (Recommended for Enhanced Performance):

    • A pre-column derivatization using O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) can be employed.[3][4] This reagent reacts with the keto group under mild conditions.[3][4]

    • This derivatization improves chromatographic retention on reversed-phase columns and enhances ionization efficiency, leading to lower limits of detection.[3][4]

  • LC-MS/MS Analysis:

    • Chromatography: Use a reversed-phase C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard, providing excellent specificity and reducing matrix interference.

Method Validation and Trustworthiness

To ensure the trustworthiness of any analytical method, a thorough validation is required according to guidelines from bodies like the International Council for Harmonisation (ICH). Key validation parameters include:

  • Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. For keto acids, linearity with r² > 0.997 has been demonstrated.[3][4]

  • Accuracy: Determined by spike-recovery experiments, accuracy measures the closeness of the measured value to the true value. Recovery rates between 96-109% are considered excellent.[3][4]

  • Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day), and expressed as the relative standard deviation (RSD). RSD values below 15% are generally acceptable.[10][11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound.

  • Choose GC-MS when high chromatographic resolution is required and when dealing with less complex matrices where the additional time for derivatization is not a limiting factor. It is a highly robust and well-established method for organic acid analysis.[7][8]

  • Choose LC-MS/MS for high-throughput screening, analysis of complex biological matrices, and when the highest sensitivity is required.[3][4][6][12] The ability to minimize sample preparation and the high specificity of MRM make it the method of choice for many clinical and metabolomics applications.

Ultimately, the choice of method should be guided by a thorough evaluation of the specific research question, available instrumentation, and the required analytical performance characteristics. A careful cross-validation of the chosen method is essential for generating reliable and defensible scientific data.

References

A Comparative Guide to 4-Oxoheptanedioic Acid and Other Key Lipid Peroxidation Biomarkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Landscape of Lipid Peroxidation and Oxidative Stress

In the intricate cellular environment, a delicate balance is maintained between the production of reactive oxygen species (ROS) and the antioxidant defense systems.[1][2] When this equilibrium shifts towards an overabundance of ROS, a state of oxidative stress ensues, leading to cellular damage. Lipids, particularly polyunsaturated fatty acids (PUFAs) within cell membranes, are highly susceptible to oxidative attack by ROS.[3][4][5] This cascade of reactions, known as lipid peroxidation, results in the generation of a diverse array of byproducts, many of which serve as crucial biomarkers for quantifying the extent of oxidative damage in biological systems.[4][6]

Among the most extensively studied biomarkers are malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).[4][7][8] More recently, F2-isoprostanes have emerged as a highly reliable and specific marker.[9][10][11] This guide focuses on a lesser-known but potentially significant dicarboxylic acid, 4-Oxoheptanedioic acid (also known as 4-Ketopimelic acid), and provides a comprehensive comparison with these established biomarkers. We will delve into the biochemical origins, comparative strengths and weaknesses, and analytical methodologies, providing researchers and drug development professionals with the critical insights needed to select and apply the most appropriate biomarkers for their studies.

The Biomarkers: A Closer Look

MDA is one of the most frequently measured secondary products of lipid peroxidation.[7][12] Its popularity stems from the simplicity and cost-effectiveness of the Thiobarbituric Acid Reactive Substances (TBARS) assay used for its detection.[3][13] However, the TBARS assay is known for its lack of specificity, as thiobarbituric acid can react with other compounds in biological samples, leading to potential overestimation of MDA levels.[3]

4-HNE is an α,β-unsaturated hydroxyalkenal that is produced from the peroxidation of omega-6 PUFAs like arachidonic acid and linoleic acid.[7][14] It is a highly reactive molecule that readily forms adducts with proteins, DNA, and phospholipids, contributing to cellular dysfunction and cytotoxicity.[15][16][17] The measurement of 4-HNE is considered more specific than MDA for assessing lipid peroxidation.[18]

F2-isoprostanes are a family of prostaglandin-like compounds formed non-enzymatically from the free radical-catalyzed peroxidation of arachidonic acid.[9][10][19] Their formation is independent of the cyclooxygenase (COX) enzymes, making them a specific and reliable indicator of in vivo oxidative stress.[10][11] The quantification of F2-isoprostanes, typically by mass spectrometry, is considered a gold-standard method for assessing lipid peroxidation.[9]

This compound is a dicarboxylic acid whose role as a biomarker of lipid peroxidation is an area of growing interest. It is a downstream product resulting from the oxidative cleavage of specific PUFAs. While less studied than MDA, 4-HNE, or F2-isoprostanes, its chemical stability and distinct formation pathway may offer unique advantages in certain research contexts.

Biochemical Pathways of Formation

The generation of these biomarkers originates from a common initiating event: the abstraction of a hydrogen atom from a PUFA by a reactive oxygen species. This creates a lipid radical that reacts with molecular oxygen to form a lipid peroxyl radical, propagating a chain reaction.[5][19] The subsequent decomposition of unstable lipid hydroperoxides leads to a variety of products, including the biomarkers discussed.

The diagram below illustrates the divergent pathways leading from a peroxidized fatty acid to the formation of 4-HNE, MDA, and F2-Isoprostanes. The precise pathway to this compound is less definitively established in the literature but is understood to arise from further oxidation and cleavage of intermediate products.

G cluster_products Decomposition & Rearrangement PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation (H• Abstraction) Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O2 O2 O2 Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide + LH (Propagation) Endoperoxide Endoperoxide Intermediates Peroxyl_Radical->Endoperoxide Endocyclization (e.g., from Arachidonic Acid) LH PUFA (LH) Cleavage β-Cleavage & Fragmentation Lipid_Hydroperoxide->Cleavage Metal-catalyzed decomposition F2_IsoP F2-Isoprostanes Endoperoxide->F2_IsoP HNE 4-Hydroxynonenal (4-HNE) Cleavage->HNE MDA Malondialdehyde (MDA) Cleavage->MDA Oxo_Acid This compound Cleavage->Oxo_Acid Further Oxidation

Caption: Simplified pathways of lipid peroxidation leading to key biomarkers.

Comparative Analysis of Biomarkers

The choice of a biomarker depends on several factors, including the biological matrix, the required specificity and sensitivity, and the available analytical instrumentation. The following table provides a comparative overview.

FeatureMalondialdehyde (MDA)4-Hydroxynonenal (4-HNE)F2-IsoprostanesThis compound
Specificity Low (TBARS assay)[3]; High (LC-MS)Moderate to HighVery High[11]Moderate to High
Stability Relatively unstableHighly reactive, forms adducts[15]Chemically stable[9][10]Chemically stable
Common Matrix Plasma, Serum, TissuePlasma, TissueUrine, PlasmaUrine, Plasma
Primary Assay TBARS (spectrophotometry)[13]GC-MS, LC-MS/MS, ELISAGC-MS, LC-MS/MSGC-MS, LC-MS/MS
Key Advantage Inexpensive, simple assayReflects cytotoxic eventsGold-standard specificity[11]Potential as a stable, terminal product
Key Disadvantage Non-specific assay prone to artifacts[3]High reactivity can complicate measurementRequires sophisticated equipmentLess established in literature
Methodologies for Quantification

Accurate and reproducible quantification is paramount for biomarker analysis. While colorimetric assays like TBARS are common, mass spectrometry-based methods offer superior specificity and sensitivity.[3][12]

A typical workflow for the analysis of lipid peroxidation products from biological fluids (e.g., plasma or urine) using mass spectrometry involves several key steps:

G cluster_workflow Analytical Workflow Sample 1. Sample Collection (e.g., Plasma, Urine) + Antioxidant (BHT) Standard 2. Internal Standard Spiking Sample->Standard Extraction 3. Solid Phase Extraction (SPE) Standard->Extraction Derivatization 4. Derivatization (Optional, for GC-MS) Extraction->Derivatization Analysis 5. LC-MS/MS or GC-MS Analysis Derivatization->Analysis Quant 6. Data Processing & Quantification Analysis->Quant

Caption: General workflow for mass spectrometry-based analysis of lipid biomarkers.

This protocol provides a representative method for the simultaneous analysis of this compound, MDA (as a derivative), and 4-HNE from a plasma sample.

1. Sample Preparation:

  • Thaw plasma samples on ice.
  • To a 100 µL aliquot of plasma, add 5 µL of butylated hydroxytoluene (BHT) solution (10 mg/mL in ethanol) to prevent auto-oxidation.
  • Add 10 µL of an internal standard mix (containing isotopically labeled analogs of the analytes, e.g., 4-HNE-d11).
  • Vortex briefly to mix.

2. Protein Precipitation & Hydrolysis:

  • Add 400 µL of cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute and incubate at -20°C for 30 minutes.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube. For total aldehyde measurement (free + protein-bound), an acid hydrolysis step would precede this.

3. Derivatization (for MDA):

  • While this compound and 4-HNE can often be measured directly, MDA's high volatility and reactivity necessitate derivatization for robust LC-MS analysis.
  • A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which forms a stable hydrazone adduct.
  • Adjust the pH of the supernatant to ~2.5 with dilute HCl.
  • Add 50 µL of DNPH solution and incubate at 40°C for 1 hour.

4. Sample Cleanup (Solid Phase Extraction - SPE):

  • Condition an SPE cartridge (e.g., C18) with methanol followed by water.
  • Load the sample onto the cartridge.
  • Wash the cartridge with a low-percentage organic solvent (e.g., 5% methanol in water) to remove salts and polar interferences.
  • Elute the analytes with a high-percentage organic solvent (e.g., acetonitrile or methanol).
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A suitable gradient from 5% to 95% B over several minutes to separate the analytes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry (MS/MS):
  • Ionization: Electrospray Ionization (ESI), typically in negative mode for the acids and positive mode for the derivatized aldehydes.
  • Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized. For example:
  • This compound: [M-H]⁻ → specific fragment ions.
  • 4-HNE-DNPH: [M+H]⁺ → specific fragment ions.
  • MDA-DNPH: [M+H]⁺ → specific fragment ions.

6. Data Analysis & Quantification:

  • Generate a calibration curve using standards of known concentrations.
  • Calculate the peak area ratio of the analyte to its corresponding internal standard.
  • Determine the concentration of each analyte in the sample by interpolating from the calibration curve.

Discussion and Conclusion

The measurement of lipid peroxidation products is a cornerstone of oxidative stress research. While MDA and 4-HNE are valuable and widely used markers, their limitations, particularly the non-specificity of the TBARS assay for MDA and the high reactivity of 4-HNE, must be considered.[3][15] F2-isoprostanes represent a more specific and stable alternative, widely regarded as a gold standard.[9][11]

This compound presents an intriguing, albeit less characterized, biomarker. Its nature as a dicarboxylic acid suggests greater chemical stability compared to reactive aldehydes. This stability could make it a more reliable endpoint marker, reflecting cumulative oxidative damage over time. However, a significant gap in the current literature is the lack of direct, large-scale correlative studies comparing this compound with F2-isoprostanes and other markers across various pathological conditions.

Future Directions:

  • Correlative Studies: Rigorous studies are needed to establish the correlation between urinary and plasma levels of this compound and F2-isoprostanes in human cohorts and animal models of disease.

  • Pathway Elucidation: Further research is required to fully map the biochemical pathways leading to the formation of this compound, identifying the specific parent PUFAs and enzymatic or non-enzymatic steps involved.

  • Clinical Utility: Investigating the diagnostic and prognostic potential of this compound in diseases with a strong oxidative stress component, such as neurodegenerative disorders, cardiovascular disease, and diabetes, is a critical next step.

By leveraging the high specificity of mass spectrometry and conducting carefully designed comparative studies, the scientific community can fully elucidate the utility of this compound and refine the toolkit available for assessing the complex role of lipid peroxidation in health and disease.

References

A Strategic Guide to the Use of 4-Ketopimelic Acid as an Internal Standard for Accurate Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. The inherent variability of analytical processes—from sample extraction to instrument response—necessitates a normalizing factor to ensure data integrity.[1][2] This is the critical role of the internal standard (IS). While stable isotope-labeled (SIL) standards are widely regarded as the "gold standard," their cost and availability can be prohibitive.[3][4] This guide provides an in-depth comparison of IS strategies, focusing on the practical application and validation of 4-ketopimelic acid, a structural analog IS, as a scientifically robust and cost-effective alternative in specific contexts.

Section 1: The Foundational Need for Internal Standards in LC-MS/MS

Quantitative LC-MS/MS is susceptible to several sources of error that can compromise data reliability. The two most significant challenges are variability in sample recovery and the phenomenon known as the matrix effect.[5][6][7]

  • Extraction & Preparation Variability: Multi-step sample preparation protocols, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), can introduce variability in analyte recovery from sample to sample.[1]

  • Matrix Effects: Co-eluting endogenous components from complex biological matrices (e.g., plasma, urine, tissue) can interfere with the ionization of the target analyte in the mass spectrometer's source.[5][6][7][8] This can lead to unpredictable signal suppression or enhancement, directly impacting accuracy.[6][7]

An ideal internal standard is added at a known concentration to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow.[9] It experiences the same procedural losses and matrix effects as the analyte. By using the ratio of the analyte signal to the IS signal for quantification, these variations are effectively normalized, leading to more accurate and precise results.[2]

Section 2: A Hierarchy of Internal Standards: From Gold Standard to Practical Alternatives

The selection of an internal standard is a critical decision in method development, governed by a trade-off between ideal chemical properties and practical constraints like cost and availability.

  • Tier 1: Stable Isotope-Labeled (SIL) Internal Standards: These are the preferred choice for most bioanalytical applications.[3][4][10] A SIL-IS is the analyte molecule in which several atoms have been replaced with heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[3][11] This modification makes it distinguishable by mass but leaves its chemical and physical properties nearly identical to the analyte.[3] This ensures it co-elutes chromatographically and experiences virtually identical extraction recovery and ionization effects, providing the most effective normalization.[6][11]

  • Tier 2: Structural Analog Internal Standards: When a SIL-IS is unavailable or prohibitively expensive, a structural analog is a common and viable alternative.[3][12] These compounds are chemically similar to the analyte but not identical.[2][12] Their effectiveness hinges on how closely their physicochemical properties (e.g., polarity, pKa, ionization efficiency) mimic the analyte of interest.[3] Careful validation is crucial to ensure a structural analog can adequately compensate for analytical variability.[3][12]

Section 3: Technical Profile of 4-Ketopimelic Acid

4-Ketopimelic acid (also known as 4-oxoheptanedioic acid) is a dicarboxylic acid with a central ketone group. Its properties make it a suitable structural analog IS for a range of polar, acidic analytes often encountered in metabolomics and clinical chemistry.

Chemical Structure:

Key Physicochemical Properties:

Property Value Source
Molecular Formula C₇H₁₀O₅ [13][14]
Molecular Weight 174.15 g/mol [13][15]
Melting Point 142-144 °C [16][17]
Topological Polar Surface Area 91.7 Ų [15]

| XLogP3 | -1.2 |[15] |

Its high polarity (indicated by a negative XLogP3) and dual carboxylic acid functional groups allow it to mimic the behavior of endogenous organic acids and other polar metabolites during extraction and chromatographic separation, particularly in ion-exchange or reversed-phase methods designed for hydrophilic compounds.[18]

Section 4: Experimental Validation: A Head-to-Head Comparison Protocol

To be deemed a suitable IS, a structural analog must undergo rigorous validation as stipulated by regulatory bodies like the FDA and EMA.[9][19][20][21] The objective is to prove that the IS can reliably correct for variability and produce accurate and precise data.

Below is a generalized protocol for comparing the performance of 4-ketopimelic acid against a "gold standard" SIL-IS for the quantification of a hypothetical target analyte, Succinic Acid , in human plasma.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P0 Aliquot Plasma Samples (Calibrators, QCs, Unknowns) P1 Spike with Internal Standard (SIL-IS or 4-Ketopimelic Acid) P0->P1 P2 Protein Precipitation (e.g., with cold Acetonitrile) P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Supernatant Transfer P3->P4 P5 Evaporate & Reconstitute P4->P5 A0 Inject Sample P5->A0 A1 LC Separation (e.g., Reversed-Phase) A0->A1 A2 MS/MS Detection (Negative ESI, MRM Mode) A1->A2 D0 Integrate Peak Areas (Analyte & IS) A2->D0 D1 Calculate Area Ratio (Analyte/IS) D0->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Unknowns D2->D3

Caption: Bioanalytical workflow for IS validation.

  • Preparation of Stock Solutions: Prepare separate stock solutions of Succinic Acid, ¹³C₄-Succinic Acid (SIL-IS), and 4-Ketopimelic Acid in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Preparation of Calibration Standards and QCs: Spike pooled human plasma with Succinic Acid to prepare calibration standards (typically 6-8 non-zero levels) and Quality Control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC).

  • Sample Preparation:

    • Aliquot 50 µL of each standard, QC, and blank plasma sample into microcentrifuge tubes.

    • Create two separate sets of samples. To Set A, add a fixed volume of the SIL-IS working solution. To Set B, add a fixed volume of the 4-Ketopimelic Acid working solution.

    • Add 200 µL of cold acetonitrile to each tube to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new plate/vials, evaporate to dryness under nitrogen, and reconstitute in 100 µL of mobile phase A.

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UPLC system.

    • Column: A reversed-phase C18 column suitable for polar compounds.

    • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) for each compound (Succinic Acid, SIL-IS, 4-Ketopimelic Acid).

  • Data Evaluation: Assess the following validation parameters for both IS sets according to FDA/EMA guidelines.[9][19][22][23]

The following table presents representative data from such a validation experiment. The goal is to determine if the results obtained using 4-ketopimelic acid meet the standard regulatory acceptance criteria, typically ±15% for accuracy (20% at the LLOQ) and ≤15% for precision (20% at the LLOQ).[23]

Validation ParameterQC Level¹³C₄-Succinic Acid (SIL-IS)4-Ketopimelic Acid (Analog IS)Acceptance Criteria
Intra-Assay Precision (%CV) LQC3.5%6.8%≤15% (20% at LLOQ)
MQC2.8%5.2%≤15%
HQC2.5%4.9%≤15%
Intra-Assay Accuracy (%Bias) LQC+2.1%-8.5%±15% (20% at LLOQ)
MQC+1.5%-6.1%±15%
HQC-0.8%-4.3%±15%
Matrix Effect (%CV) LQC4.1%12.5%≤15%
MQC3.3%10.8%≤15%
HQC2.9%9.7%≤15%
Recovery (%CV) LQC3.8%11.2%Consistent & Reproducible
MQC3.1%9.5%Consistent & Reproducible
HQC2.7%8.8%Consistent & Reproducible

Analysis of Results: The data clearly shows the superior performance of the SIL-IS, with lower %CV and %Bias across all metrics. This is expected.[24][25] However, the data for 4-ketopimelic acid also falls well within the established acceptance criteria. The precision is excellent, and the accuracy bias is minimal and consistent. While the variability in matrix effect and recovery is higher than the SIL-IS, it remains controlled and acceptable (<15% CV). This demonstrates that for this specific assay, 4-ketopimelic acid is a valid internal standard capable of producing reliable quantitative data.

Section 5: A Decision Framework for Internal Standard Selection

The choice of an internal standard is not merely a technical decision but a strategic one, balancing analytical rigor with project constraints.

G D1 What is the assay's regulatory context? P1 Late-Stage Clinical / Primary Endpoint D1->P1 Regulated P2 Early Discovery / Non-regulated / High-Throughput D1->P2 Non-Regulated D2 Is a SIL-IS commercially available and affordable? D3 Can a structural analog pass full validation? D2->D3 No P3 Use SIL-IS (Gold Standard) D2->P3 Yes P4 Select & Validate Structural Analog (e.g., 4-Ketopimelic Acid) D3->P4 Yes P5 Re-evaluate Assay or Synthesize Custom SIL-IS D3->P5 No P1->D2 P2->D2

References

A Guide to Inter-laboratory Comparison of 4-Oxoheptanedioic Acid Measurements

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Oxoheptanedioic acid, also known as 4-oxopimelic acid, is a dicarboxylic acid with the linear formula HOOC(CH₂)₂CO(CH₂)₂COOH.[1][2] Its accurate quantification in biological matrices is of growing interest in metabolic research and biomarker discovery. As with any biomarker, ensuring the reliability and comparability of measurement results across different laboratories is paramount for its validation and potential clinical application.[3][4][5][6][7] This guide provides a framework for conducting an inter-laboratory comparison of this compound measurements, discusses prevalent analytical methodologies, and presents a detailed protocol for a robust analytical method.

The primary challenge in biomarker analysis is achieving consistent and accurate results, which can be influenced by various factors including sample preparation, analytical instrumentation, and data processing.[8] Inter-laboratory comparison studies, also known as proficiency testing, are essential for evaluating and improving the quality of laboratory measurements.[9][10][11][12][13] They provide an objective assessment of a laboratory's performance and help identify potential biases or discrepancies in analytical methods.[12][13]

This guide is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of small molecule biomarkers.

Analytical Methodologies for Dicarboxylic Acids

The analysis of dicarboxylic acids like this compound in biological fluids presents analytical challenges due to their polarity and often low endogenous concentrations. The two most common and powerful techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like dicarboxylic acids, a derivatization step is necessary to increase their volatility and improve their chromatographic properties.[14]

Common derivatization strategies include:

  • Silylation: Reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) replace active hydrogens with trimethylsilyl (TMS) groups.[15]

  • Esterification: Conversion of carboxylic acid groups to esters (e.g., methyl or butyl esters) is another common approach.[14][16]

While GC-MS can offer excellent chromatographic resolution and sensitivity, the derivatization step can introduce variability and potential for errors if not carefully controlled.[15]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has become the gold standard for the analysis of a wide range of metabolites in complex biological matrices due to its high sensitivity, selectivity, and applicability to non-volatile compounds without the need for derivatization.[17][18] However, for some dicarboxylic acids, derivatization can enhance ionization efficiency and chromatographic retention in reversed-phase systems.[17][19]

Tandem mass spectrometry (MS/MS) further enhances specificity and allows for accurate quantification even in the presence of complex matrix components.[20][21]

Method Comparison
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Derivatization Mandatory for dicarboxylic acids[14]Often not required, but can improve performance[17][19]
Volatility Limited to volatile or derivatized analytesApplicable to a wide range of polarities and volatilities
Thermal Stability Requires thermally stable analytesSuitable for thermally labile compounds
Selectivity High, especially with high-resolution MSVery high, particularly with MS/MS[20]
Sensitivity Can be very high, but dependent on derivatization efficiencyGenerally offers excellent sensitivity[17][22]
Throughput Can be lower due to derivatization and longer run timesCan be very high, especially with modern UPLC systems[20]

Designing an Inter-laboratory Comparison Study

An inter-laboratory comparison study for this compound should be meticulously planned to ensure the results are meaningful and actionable. The following workflow outlines the key steps.

Inter-laboratory_Comparison_Workflow A Study Design & Protocol Development B Preparation & Distribution of Test Materials A->B Define materials, concentrations, timeline C Analysis by Participating Laboratories B->C Shipment of blinded samples D Data Submission C->D Adherence to protocol E Statistical Analysis & Performance Evaluation D->E Centralized data collection F Reporting & Feedback E->F Z-score calculation, bias assessment G Corrective Actions & Improvement F->G Identify sources of error G->C Implement improvements

Caption: A typical workflow for an inter-laboratory comparison study.

Key Components of the Study:
  • Central Organizing Body: A designated entity to prepare and distribute samples, collect results, and perform statistical analysis.

  • Test Materials: Homogeneous and stable samples containing known concentrations of this compound. These can be prepared by spiking the analyte into a representative matrix (e.g., human plasma or urine). At least three different concentration levels (low, medium, and high) should be included.

  • Detailed Protocol: A clear and comprehensive analytical protocol should be provided to all participating laboratories. While the goal is to compare laboratory performance, initially prescribing a harmonized method can help distinguish between methodological and operational variability.

  • Blinding: Samples should be blinded to the participating laboratories to prevent any potential bias.

  • Data Reporting: A standardized format for reporting results, including raw data, quality control (QC) data, and any deviations from the protocol.

  • Statistical Analysis: Performance is often evaluated using z-scores, which indicate how far a laboratory's result is from the consensus mean.[23]

Recommended Analytical Protocol: LC-MS/MS Method

This section provides a detailed, self-validating protocol for the quantification of this compound in human plasma.

I. Sample Preparation (Protein Precipitation)

Sample_Preparation_Workflow plasma Plasma Sample 100 µL vortex Vortex 1 min plasma->vortex is Internal Standard (IS) This compound-¹³C₇ 10 µL is->vortex ppt Precipitation Solution Acetonitrile with 0.1% Formic Acid 400 µL ppt->vortex centrifuge Centrifuge 10,000 x g, 10 min, 4°C vortex->centrifuge supernatant Transfer Supernatant 300 µL centrifuge->supernatant lcvial LC Vial supernatant->lcvial analysis Inject into LC-MS/MS lcvial->analysis

Caption: Workflow for sample preparation using protein precipitation.

Step-by-step procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a 1 µg/mL solution of this compound-¹³C₇ (internal standard).

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer 300 µL of the supernatant to an LC vial for analysis.

Causality: Protein precipitation is a simple and effective way to remove the bulk of proteins from the plasma sample, which would otherwise interfere with the LC-MS analysis. Acetonitrile is a common and efficient solvent for this purpose. The addition of an isotopic internal standard early in the process corrects for any variability in sample preparation and matrix effects.

II. LC-MS/MS Conditions
ParameterSetting
LC System UPLC/UHPLC system
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions This compound: 173.0 > 111.0; this compound-¹³C₇: 180.0 > 117.0

Causality: Reversed-phase chromatography is suitable for separating dicarboxylic acids when using an acidic mobile phase to suppress ionization and enhance retention. The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[20]

III. Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability.[3][4][5] Key validation parameters include:

ParameterAcceptance Criteria
Linearity R² ≥ 0.99
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision
Selectivity No significant interfering peaks at the retention time of the analyte and IS
Matrix Effect Assessed and minimized
Stability Analyte stability established under various storage and handling conditions

Conclusion

Standardizing the measurement of this compound through inter-laboratory comparisons is crucial for its development as a reliable biomarker. The use of robust and well-validated analytical methods, such as the LC-MS/MS protocol described in this guide, is fundamental to achieving this goal. By participating in proficiency testing programs, laboratories can ensure the accuracy and comparability of their data, thereby contributing to the advancement of research and clinical applications involving this and other important metabolites.[9][12]

References

A Researcher's Guide to Measuring Lipid Peroxidation: Isoprostanes vs. Malondialdehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Comparison for the Discerning Scientist

In the intricate landscape of oxidative stress research, the accurate measurement of lipid peroxidation is paramount. As reactive oxygen species (ROS) inflict damage upon cellular lipids, a cascade of byproducts are formed, serving as crucial biomarkers for this pathological process. Among the most widely recognized of these are the isoprostanes (IsoPs) and malondialdehyde (MDA). This guide provides a comprehensive comparison of these two key biomarkers, delving into their biochemical origins, analytical methodologies, and their respective strengths and limitations in experimental and clinical settings. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions when selecting a biomarker for their studies.

The Genesis of Lipid Peroxidation Biomarkers: Two Distinct Pathways

The formation of isoprostanes and MDA arises from the non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs), primarily arachidonic acid, which are abundant in cellular membranes. However, their biochemical pathways are distinct, a factor that significantly influences their utility as biomarkers.

Isoprostanes are a family of prostaglandin-like compounds formed through a free-radical catalyzed peroxidation of arachidonic acid.[1][2][3] This process is independent of the cyclooxygenase (COX) enzymes that are responsible for prostaglandin synthesis.[3][4] The formation of F2-isoprostanes is now widely regarded as a "gold standard" for the assessment of oxidative stress in vivo.[5][6][7][8]

Malondialdehyde, on the other hand, is a reactive aldehyde that is one of several secondary products of lipid peroxidation. While MDA is a well-known biomarker of oxidative stress, its formation is not as specific as that of isoprostanes, and it can also be generated from other biological processes.

cluster_0 Lipid Peroxidation Pathways Arachidonic Acid Arachidonic Acid Lipid Hydroperoxides Lipid Hydroperoxides Arachidonic Acid->Lipid Hydroperoxides Free Radical Attack Isoprostanes Isoprostanes Lipid Hydroperoxides->Isoprostanes Non-enzymatic Cyclization Malondialdehyde Malondialdehyde Lipid Hydroperoxides->Malondialdehyde Decomposition

Caption: Formation of Isoprostanes and Malondialdehyde from Arachidonic Acid.

Analytical Methodologies: A Comparative Overview

The choice of analytical method is critical for obtaining reliable and reproducible data. The methodologies for measuring isoprostanes and MDA differ significantly in their complexity, specificity, and susceptibility to artifacts.

Measuring Isoprostanes: The Gold Standard of Specificity

The most accurate and reliable methods for quantifying isoprostanes are based on mass spectrometry, typically coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS).[1][6][9] These methods offer high sensitivity and specificity, allowing for the precise measurement of individual isoprostane isomers. Immunoassays (ELISA) are also available and offer higher throughput, but they can be prone to cross-reactivity and may overestimate concentrations.[1][10]

cluster_1 Isoprostane Analysis Workflow (LC-MS/MS) Biological Sample Biological Sample Solid Phase Extraction Solid Phase Extraction Biological Sample->Solid Phase Extraction Sample Prep LC Separation LC Separation Solid Phase Extraction->LC Separation Purification Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Ionization Quantification Quantification Mass Spectrometry->Quantification Data Analysis

Caption: A typical workflow for the analysis of isoprostanes by LC-MS/MS.

Measuring Malondialdehyde: Navigating the Challenges of Non-Specificity

The most common method for measuring MDA is the thiobarbituric acid reactive substances (TBARS) assay. This colorimetric method is simple and inexpensive, but it suffers from a lack of specificity, as other aldehydes and substances can react with thiobarbituric acid to produce a similar colorimetric signal. High-performance liquid chromatography (HPLC)-based methods offer improved specificity by separating MDA from other interfering substances before quantification.

FeatureIsoprostane MeasurementMalondialdehyde Measurement
Primary Methods GC-MS, LC-MS/MS, Immunoassay (ELISA)TBARS Assay, HPLC
Specificity High (especially with MS methods)Low to Moderate (TBARS), Moderate to High (HPLC)
Sensitivity HighModerate
Throughput Low to Moderate (MS), High (ELISA)High (TBARS), Moderate (HPLC)
Cost High (MS), Moderate (ELISA)Low (TBARS), Moderate (HPLC)
Potential Issues Complex sample preparation, expensive equipmentLack of specificity, potential for artifactual generation

Performance as Biomarkers: A Head-to-Head Comparison

The ideal biomarker should be chemically stable, specific to the pathological process of interest, and easily and accurately measurable. Here, we compare the performance of isoprostanes and MDA against these criteria.

  • Specificity: Isoprostanes are considered highly specific markers of lipid peroxidation, as their formation is a direct result of free radical-induced oxidation of arachidonic acid.[10] MDA, however, can be formed from sources other than lipid peroxidation and can also be influenced by diet, making it a less specific biomarker.[11]

  • Stability: Isoprostanes are chemically stable compounds, which allows for reliable measurement in various biological fluids and tissues.[10] MDA is a reactive aldehyde and can be less stable, potentially leading to inaccuracies in measurement.

  • In Vivo Relevance: The measurement of F2-isoprostanes is widely accepted as the most reliable method for assessing oxidative stress in vivo.[5][7][12] While MDA levels can also reflect in vivo oxidative stress, the concerns about specificity and potential confounding factors remain.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Quantification of F2-Isoprostanes using LC-MS/MS

This protocol provides a general overview. Specific parameters will need to be optimized for your instrument and sample type.

  • Sample Collection and Storage: Collect biological samples (e.g., plasma, urine) and immediately add an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation. Store samples at -80°C until analysis.

  • Internal Standard Spiking: Add a known amount of a deuterated F2-isoprostane internal standard to each sample to account for sample loss during processing.

  • Hydrolysis: For the measurement of total (free and esterified) isoprostanes, hydrolyze the sample with a base (e.g., KOH) to release esterified isoprostanes from phospholipids.

  • Solid-Phase Extraction (SPE): Purify and concentrate the isoprostanes from the sample matrix using a C18 SPE cartridge.

  • LC-MS/MS Analysis: Separate the isoprostanes using reverse-phase HPLC and detect and quantify them using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[13]

  • Data Analysis: Calculate the concentration of F2-isoprostanes in the sample by comparing the peak area ratio of the endogenous isoprostane to the internal standard against a standard curve.

Protocol 2: Measurement of MDA using the TBARS Assay

This protocol is a basic TBARS assay. It is crucial to run appropriate controls to account for interfering substances.

  • Sample Preparation: Homogenize tissue samples or use plasma/serum directly.

  • Reaction Mixture: To a sample aliquot, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).

  • Incubation: Heat the mixture at 95°C for a specified time (e.g., 60 minutes) to allow for the reaction between MDA and TBA to form a colored product.

  • Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.

  • Spectrophotometric Measurement: Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).

  • Quantification: Determine the MDA concentration using a standard curve prepared with a known concentration of an MDA standard.

Conclusion and Recommendations: Choosing the Right Tool for the Job

Both isoprostanes and MDA provide valuable information about lipid peroxidation. However, their analytical and biochemical characteristics make them suitable for different research applications.

Isoprostane measurements, particularly by GC-MS or LC-MS/MS, are the recommended choice for studies requiring high specificity and accuracy in the assessment of in vivo oxidative stress. The stability and specific formation pathway of isoprostanes make them a robust and reliable biomarker. While the analytical methods are more complex and costly, the quality of the data often justifies the investment.

MDA measurements, especially using the TBARS assay, can be a useful screening tool for in vitro studies or when a large number of samples need to be analyzed quickly and cost-effectively. However, researchers must be aware of the limitations regarding specificity and should consider validating their findings with a more specific method, such as an HPLC-based assay for MDA or by measuring isoprostanes.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Oxoheptanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Oxoheptanedioic acid, also known as 4-Oxopimelic acid, is a dicarboxylic acid utilized as a building block in specialized organic synthesis.[1][2] While not acutely toxic, its classification as a skin, eye, and respiratory irritant, coupled with a high potential for water hazard, necessitates a rigorous and informed approach to its disposal.[1][3] This guide provides drug development professionals, researchers, and scientists with a comprehensive, step-by-step framework for the safe and compliant management of this compound waste streams. Our focus extends beyond mere procedure to instill a deep understanding of the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Section 1: Hazard Profile and Immediate Safety Precautions

Before handling or preparing for disposal, a complete understanding of the chemical's hazard profile is essential. This knowledge directly informs the selection of appropriate controls and personal protective equipment (PPE).

Table 1: Hazard Profile of this compound

Hazard Category GHS Classification Signal Word Hazard Statement
Skin Corrosion/Irritation Category 2 Warning H315: Causes skin irritation[1][3]
Eye Damage/Irritation Category 2A Warning H319: Causes serious eye irritation[1][3]
Target Organ Toxicity STOT SE, Category 3 Warning H335: May cause respiratory irritation[1][3]

| Environmental Hazard | Water Hazard Class 3 (WGK 3) | - | Severely hazardous to water[1] |

1.1 Mandatory Personal Protective Equipment (PPE)

The hazards identified above dictate the minimum required PPE to prevent exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). The solid powder form can cause skin irritation upon contact.[1]

  • Eye Protection: Use safety glasses with side shields or goggles. This is critical to prevent the solid powder from causing serious eye irritation.[1][3]

  • Respiratory Protection: In situations where dust may be generated, such as during spill cleanup or weighing, a NIOSH-approved N95 dust mask is required to prevent respiratory tract irritation.[1]

  • Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact.[4]

Section 2: Regulatory Framework for Chemical Disposal

Disposal of any laboratory chemical is governed by a multi-tiered regulatory system. Adherence to this framework is not optional; it is a legal and ethical requirement.

  • Federal Regulations: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe laboratory practices through its "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), which requires a written Chemical Hygiene Plan (CHP).[4][7][8]

  • Institutional Policies: Your institution's Environmental Health & Safety (EHS) department translates federal and state regulations into actionable protocols. Your laboratory's specific CHP is the primary document you must follow. Always consult your CHP and EHS officer before implementing any disposal procedure.

Section 3: Core Disposal Protocol for this compound

The primary and most recommended disposal pathway for this compound is through professional hazardous waste collection. This is principally due to its WGK 3 classification, indicating it is severely hazardous to aquatic environments.[1]

Step 1: Waste Characterization and Segregation Properly characterize the waste stream. This compound is a non-halogenated solid organic acid. It must be segregated from incompatible waste streams such as bases, oxidizing agents, and halogenated solvents to prevent dangerous reactions.[5][9]

Step 2: Containerization Select an appropriate, dedicated waste container.

  • Compatibility: Use a high-density polyethylene (HDPE) or glass container that is compatible with acidic waste. The original product container is often a suitable choice.[10]

  • Condition: The container must be in good condition, free of external contamination, and have a secure, tightly-sealing lid.[10]

  • Capacity: Do not overfill containers. Leave at least 25% headspace to allow for vapor expansion and prevent spills.[9]

Step 3: Labeling Proper labeling is a critical compliance point.

  • Affix a "HAZARDOUS WASTE" label to the container.[10]

  • Clearly write the full chemical name: "this compound". Avoid using formulas or abbreviations.[11]

  • List all constituents and their approximate percentages. For the pure solid, this would be "this compound, ~100%".

  • Record the accumulation start date (the date the first drop of waste was added to the container).[11]

Step 4: Storage and Collection Store the sealed and labeled container in a designated satellite accumulation area within the laboratory.[6] Ensure it is stored away from incompatible materials. Follow your institutional procedures to schedule a pickup by your EHS department or a licensed hazardous waste contractor.

Section 4: Spill Response and Decontamination

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Don PPE: Wear all required PPE as described in Section 1.1.

  • Control Dust: Do NOT dry sweep the solid powder, as this will create airborne dust.[3] Lightly moisten the spilled material with water to prevent it from becoming airborne.[12]

  • Contain and Collect: Carefully sweep or wipe up the dampened material. Place the spilled substance and all contaminated cleaning materials (e.g., paper towels, wipes) into a suitable container for disposal as hazardous waste.[3]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Seal, label, and dispose of the cleanup debris as hazardous waste following the protocol in Section 3.

Section 5: Special Consideration: Neutralization (Dilute Aqueous Solutions ONLY)

CAUTION: This procedure is NOT for the disposal of bulk solid this compound. Due to the chemical's WGK 3 rating, drain disposal of even neutralized solutions is strongly discouraged and may be prohibited by your local water authority.[1] This protocol should only be considered for decontaminating glassware with trace residues after consultation with and explicit permission from your EHS department.

Experimental Protocol: Neutralization of Dilute Aqueous Rinsate

  • Preparation: Work in a fume hood and wear all required PPE. Prepare a dilute (5-10%) solution of a weak base, such as sodium bicarbonate or sodium carbonate (soda ash), in a large beaker.[11][13]

  • Dilution: Collect the dilute acidic rinsate in a separate, appropriately sized beaker. If necessary, further dilute the acidic solution by slowly adding it to a larger volume of cold water (aim for <5% acid concentration).[11]

  • Neutralization: While stirring the basic solution, slowly and carefully add the dilute acidic waste. This process can generate gas (CO2) and heat; slow addition is critical to prevent splashing and overflow.

  • pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH indicator strips. Continue adding the acidic waste until the pH is within a neutral range (typically between 6.0 and 8.0), as specified by your local regulations and CHP.[13]

  • Disposal: If and only if permitted by your institution, the neutralized solution can be poured down the drain, followed by a large volume of running water (at least 20 times the volume of the neutralized solution).[11]

Section 6: Disposal Decision Workflow

The following diagram illustrates the logical workflow for determining the correct disposal path for this compound waste.

G start Start: this compound Waste waste_form Identify Waste Form start->waste_form solid Bulk Solid or Concentrated Residue waste_form->solid Solid / Concentrated dilute Trace Contamination or Dilute Aqueous Rinsate waste_form->dilute Dilute Aqueous collect Package & Label as 'HAZARDOUS WASTE' solid->collect consult Consult EHS & CHP: Is Neutralization Permitted? dilute->consult pickup Arrange for EHS/ Contractor Pickup collect->pickup consult->collect No neutralize Perform Neutralization Protocol (See Section 5) consult->neutralize Yes drain Dispose via Drain with Copious Water (ONLY IF PERMITTED) neutralize->drain

Caption: Disposal Decision Workflow for this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For this compound, the key takeaways are clear: always use appropriate PPE, understand its specific hazards, and prioritize disposal through a certified hazardous waste contractor due to its high water hazard rating. Neutralization should be reserved only for trace aqueous contamination and performed only with explicit institutional approval. When in doubt, the most trustworthy action is always to contact your Environmental Health & Safety department for guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxoheptanedioic acid
Reactant of Route 2
4-Oxoheptanedioic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.